1,2,3,4-Tetrahydro-1-naphthol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027174 | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-33-9, 5929-35-1 | |
| Record name | 1-Tetralol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetralol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetralol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetralol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TETRALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-1-naphthol, also known as α-tetralol, is a chiral secondary alcohol derived from the partial hydrogenation of naphthalene. Its unique structural features, combining an aromatic ring with a saturated heterocyclic moiety and a stereogenic center, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its relevance in pharmaceutical development and asymmetric synthesis.
Part 1: Molecular Structure and Chemical Properties
This compound is a bicyclic compound with the chemical formula C₁₀H₁₂O.[1] Its structure consists of a benzene ring fused to a cyclohexanol ring. The hydroxyl group at the C1 position is a chiral center, meaning the molecule exists as two enantiomers: (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol.
Visualizing the Structure of this compound
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is typically a clear, colorless to slightly brown viscous liquid or a white to off-white crystalline powder, depending on its purity and ambient temperature.[2][3] It is the major urinary metabolite of tetralin.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [4] |
| Melting Point | 28-32 °C | [1] |
| Boiling Point | 102-104 °C at 2 mm Hg | [2] |
| Density | 1.09 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.564 | [2] |
| Solubility | Soluble in organic solvents like chloroform. | [3] |
| pKa | 14.33 ± 0.20 (Predicted) | |
| LogP | 2.0563 | [5] |
Spectroscopic Data
The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. In CDCl₃, the aromatic protons typically appear as a multiplet in the range of δ 7.0-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (C1-H) resonates around δ 4.7 ppm. The aliphatic protons on the saturated ring show multiplets between δ 1.7 and 2.9 ppm.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ shows distinct signals for the ten carbon atoms. The aromatic carbons resonate in the downfield region (δ 120-140 ppm), while the aliphatic carbons appear in the upfield region (δ 20-70 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring gives rise to peaks in the 1450-1600 cm⁻¹ region.[7][8]
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 148. The fragmentation pattern is influenced by the presence of the hydroxyl group and the bicyclic structure, often involving the loss of water (H₂O) to give a fragment at m/z 130.[9]
Part 2: Synthesis and Reactivity
Synthetic Methodologies
A common and effective method for the synthesis of this compound is the reduction of α-tetralone.
Experimental Protocol: Reduction of α-Tetralone
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
-
Reaction Setup: A round-bottom flask is charged with α-tetralone and a suitable solvent, such as methanol or ethanol. The flask is equipped with a magnetic stirrer and cooled in an ice bath.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The molar ratio of NaBH₄ to α-tetralone is typically between 1:1 and 1.5:1.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess NaBH₄ and the resulting alkoxide.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Another established method involves the catalytic hydrogenation of 1-naphthol. This process typically utilizes a Raney nickel catalyst at elevated temperature and pressure.[10]
Key Chemical Reactions
The chemical reactivity of this compound is primarily dictated by its hydroxyl group and the aromatic ring.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, α-tetralone, using various oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters.
Friedel-Crafts Reactions: The aromatic ring can participate in electrophilic substitution reactions like Friedel-Crafts alkylation and acylation, although the directing effects of the fused saturated ring and the hydroxyl group need to be considered.
Part 3: Applications in Research and Drug Development
The unique structural and chiral properties of this compound make it a valuable molecule in several scientific domains.
Role in Asymmetric Synthesis
The enantiomers of this compound serve as important chiral auxiliaries and building blocks in asymmetric synthesis.[3] They can be used to introduce chirality into a molecule, which is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities.
Caption: Role of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol in asymmetric synthesis.
Precursor in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.[3] The tetrahydroisoquinoline scaffold, which can be synthesized from naphthol-related precursors, is a privileged structure found in many natural alkaloids with significant biological activities.
Part 4: Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile and valuable chemical compound with a rich chemistry and a broad range of applications. Its unique combination of a chiral center and a bicyclic aromatic-aliphatic structure makes it an important tool for chemists, particularly in the fields of asymmetric synthesis and pharmaceutical development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of novel molecules with desired functions.
References
- ar-TETRAHYDRO-α-NAPHTHOL - Organic Syntheses Procedure. [Link]
- SUPPORTING INFORM
- 1-Naphthalenol, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol - PubChem. [Link]
- α-TETRALONE - Organic Syntheses Procedure. [Link]
- α-TETRALONE - Organic Syntheses Procedure. [Link]
- CN112409145A - Preparation method of 1-tetralone - Google P
- Oxidation of 1-naphthol and related phenols with hydrogen peroxide and potassium superoxide catalysed by 5,10,15,20-tet… - OUCI. [Link]
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]
- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. [Link]
- 1,2,3,4-TETRAHYDRONAPHTHALENE -
- Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed. [Link]
- Mass Spectrometry - Fragmentation P
- 1-Naphthalenol, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]
- 1-Naphthol, 1,2,3,4-tetrahydro-2-methyl- - the NIST WebBook. [Link]
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- mass spectra - fragmentation p
- The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers - ResearchG
- Naphthol based drugs/bioactive compounds | Download Scientific Diagram - ResearchG
- Interpret
- Asymmetric Aza Friedel-Crafts Reaction of 3,4-Dihydroisoquinolines with 1-Naphthols Catalyzed by Chiral Phosphoric Acids - PubMed. [Link]
- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC - NIH. [Link]
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. [Link]
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC - PubMed Central. [Link]
Sources
- 1. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 2. This compound | 529-33-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound(529-33-9) 1H NMR [m.chemicalbook.com]
- 7. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. This compound(529-33-9) IR Spectrum [m.chemicalbook.com]
- 9. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
Physical and chemical properties of α-Tetralol
An In-Depth Technical Guide to the Physical and Chemical Properties of α-Tetralol
Introduction
α-Tetralol, systematically known as 1,2,3,4-tetrahydro-1-naphthalenol, is a bicyclic alcohol that serves as a pivotal intermediate in organic synthesis.[1] Its unique structural framework, featuring a hydroxyl group on a fused ring system, makes it a versatile building block for more complex organic molecules.[1] This compound and its derivatives are of significant interest to researchers and industry professionals, particularly in the fields of pharmaceutical development and fine chemical synthesis.[1][2] α-Tetralol's reactivity and stability make it a valuable precursor for creating compounds with potential therapeutic effects, including antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of α-Tetralol, detailed experimental protocols for its characterization, and insights into its handling and applications.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and development. These properties dictate the conditions required for storage, handling, and its behavior in chemical reactions. For α-Tetralol, these characteristics are well-documented and crucial for its use as a synthetic intermediate.
Key Data Summary
The following table summarizes the core physicochemical properties of α-Tetralol, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][4][5][6] |
| Molecular Weight | 148.2 g/mol | [1][5][6] |
| CAS Number | 529-33-9 | [1][4][7] |
| Appearance | Clear, colorless to light yellow liquid; may appear as a powder or lump | [1][4][5][7] |
| Melting Point | 28-33 °C | [4][5][8] |
| Boiling Point | 254 °C (at 760 mmHg); 102-104 °C (at 2 mmHg) | [4][5][7][8] |
| Density | ~1.09 g/cm³ at 17-25 °C | [4][5][7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene | [4][7][9] |
| Vapor Pressure | 0.01 mmHg at 25 °C | [4] |
| Flash Point | >100 °C (>230 °F) | [4][5][7][8] |
| Refractive Index (n20/D) | ~1.564 | [5][7] |
| pKa | 14.33 ± 0.20 (Predicted) | [5][7] |
Spectroscopic Data Analysis
Spectroscopic methods are indispensable for the structural elucidation and confirmation of identity for organic compounds.
-
Infrared (IR) Spectroscopy : The IR spectrum of α-Tetralol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Additional peaks corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring, would also be present.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environments. One would expect to see distinct signals for the aromatic protons, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the aliphatic protons of the saturated ring. The benzylic protons often show complex coupling patterns.[11][12]
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.
-
-
Mass Spectrometry (MS) : Mass spectrometry of α-Tetralol would show a molecular ion peak corresponding to its molecular weight (148.2 g/mol ).[13][14] The fragmentation pattern would provide further structural information.
Chemical Properties and Reactivity
α-Tetralol's chemical behavior is primarily dictated by its secondary alcohol functional group and the adjacent aromatic ring.
-
Stability : The compound is generally stable but is noted to be sensitive to air and light, necessitating storage under an inert atmosphere.[9]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[4][8] Reaction with such agents can lead to the oxidation of the secondary alcohol.
-
Oxidation : A common reaction of α-Tetralol is its oxidation to the corresponding ketone, α-tetralone. This transformation is a key step in many synthetic pathways where α-tetralone is the desired intermediate.[15][16] Various oxidizing agents can be employed for this purpose.[15]
-
Hazardous Decomposition : When heated to decomposition, α-Tetralol can emit carbon monoxide and carbon dioxide.[4][8]
Caption: A logical workflow for the identification of α-Tetralol.
Safety and Handling
Proper handling of α-Tetralol is essential to ensure laboratory safety.
-
Hazards : α-Tetralol is harmful if swallowed and causes skin, eye, and respiratory tract irritation. [4][5][8]* Personal Protective Equipment (PPE) : Always wear chemical safety goggles, appropriate protective gloves, and a lab coat or chemical apron when handling this compound. [4][8]A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling vapor or mist. [4]* Storage : Store in a cool, dry, well-ventilated place in a tightly closed container. [4][8]Recommended storage temperature is between 2°C and 8°C. [1][8]* Spills : In case of a small spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it into a suitable container for disposal. [4]* First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. [4][8] * Skin : Flush skin with plenty of soap and water for at least 15 minutes. [4][8] * Ingestion : If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. [4][17] * Inhalation : Move the person to fresh air immediately. [4] In all cases of exposure, seek medical attention. [4][8][17]
-
Conclusion
α-Tetralol is a chemically significant compound with well-defined physical and chemical properties. Its role as a versatile intermediate, especially in the synthesis of pharmaceuticals, underscores the importance of a thorough understanding of its characteristics. For researchers and drug development professionals, knowledge of its reactivity, spectroscopic signatures, and proper handling procedures is paramount for its effective and safe utilization in advancing chemical and medicinal science.
References
- alpha-Tetralol - ChemBK. (2024, April 9). ChemBK.
- Material Safety Data Sheet - Alpha-Tetralone, 98%. (n.d.). Cole-Parmer.
- α-TETRALONE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organic Compounds: Physical Properties Lab. (n.d.). Scribd.
- Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. (n.d.). Teachy.
- S(+)-alpha-tetralol - ChemBK. (2024, April 9). ChemBK.
- Synthesis of tetralol. (n.d.). PrepChem.com.
- alpha-Tetralol, 2-amino-5,6-dimethoxy-. (n.d.). PubChem.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts.
- Scheme 8. Proposed Mechanism for the Formation of α-tetralol (12),... (n.d.). ResearchGate.
- Experiment 1 — Properties of Organic Compounds. (n.d.). Amherst College.
- Organic Compound Identification Lab Protocol. (n.d.). Studylib.
- Proposed mechanism for formation of α‐tetralol (13), α‐tetralone (14),... (n.d.). ResearchGate.
- 1-Tetralone | C10H10O. (n.d.). PubChem.
- Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021, March 1). Ingenta Connect.
- Alpha-Tetralone: A Deep Dive into its Chemical Characteristics and Synthesis Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024, September 11). ACS Omega.
- 1,2,3,4-Tetrahydro-1-naphthalenol. (n.d.). PubChem.
- Analysis of the 1H NMR spectrum of α‐tetralone. (1974, November 1). Semantic Scholar.
- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.). ResearchGate.
- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- alpha-Naphthol - ChemBK. (2022, October 16). ChemBK.
- H NMR spectral data for alkaloids 1, 2 and 6 (500 MHz, D 2 O, , J in Hz) a. (n.d.). ResearchGate.
- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). OpenReview.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. alpha-Tetralol(529-33-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. α-Tetralol | CymitQuimica [cymitquimica.com]
- 7. 1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9 [m.chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. chembk.com [chembk.com]
- 10. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. prepchem.com [prepchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis pathways for 1,2,3,4-Tetrahydro-1-naphthol
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as α-tetralol, is a pivotal chiral building block in the synthesis of a multitude of biologically active compounds and pharmaceutical agents.[1][2] Its stereochemistry plays a crucial role in the efficacy of the final drug product, making the development of efficient and stereoselective synthetic pathways a significant area of research.[2][3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for this compound, with a focus on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will explore the two primary pathways: the reduction of α-tetralone and the catalytic hydrogenation of 1-naphthol, with a special emphasis on asymmetric methods that yield enantiomerically pure products.
Introduction: The Significance of this compound
This compound is a bicyclic alcohol containing a chiral center at the C1 position.[5] The enantiomers, (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol, serve as key intermediates in the synthesis of various pharmaceuticals, including antidepressants and agents targeting dopamine, serotonin, and melatonin receptors.[1][6] The demand for enantiopure forms of this alcohol has driven the innovation of highly selective synthetic methodologies. This guide will dissect the most prevalent and effective of these methods, providing both theoretical understanding and practical, actionable protocols.
Pathway I: Reduction of α-Tetralone
The reduction of the prochiral ketone, α-tetralone, is one of the most direct and widely employed routes to this compound. The choice of reducing agent and catalyst dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the racemic mixture or a specific enantiomer.
Chemical Reduction for Racemic this compound
Standard chemical reducing agents can efficiently convert α-tetralone to its corresponding alcohol.
Asymmetric Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of enantiomerically pure alcohols.[1][6] This method utilizes whole microbial cells or isolated enzymes (ketoreductases) to perform highly selective reductions.[7][8]
The primary advantage of biocatalysis lies in its exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[9] The reactions are typically performed in aqueous media under mild conditions, minimizing waste and avoiding the use of heavy metal catalysts.[6]
A variety of microorganisms, including fungal strains and bacteria, have been shown to effectively reduce α-tetralone. For instance, the fungal strain Absidia cylindrospora has been used to produce (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with 92% ee.[1] Similarly, Lactobacillus paracasei BD101 has been employed for the synthesis of (R)-1-tetralol in high yield and enantiopure form.[6]
Engineered enzymes, such as the carbonyl reductase BaSDR1, have also been developed to improve catalytic performance towards bulky ketones like α-tetralone.[7]
Workflow for Biocatalytic Reduction
Caption: Generalized workflow for the biocatalytic reduction of α-tetralone.
Comparative Data for Biocatalytic Reduction of α-Tetralone
| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
| Absidia cylindrospora | (S)-(+) | 92% | - | [1] |
| Lactobacillus paracasei BD101 | (R)-(-) | >99% | 95% | [6] |
| Engineered BaSDR1 | - | Improved | - | [7] |
| Didymosphaeria igniaria | (S)- | >99% | 100% | [10] |
Asymmetric Chemical Catalysis
While biocatalysis is highly effective, asymmetric chemical catalysis offers an alternative approach. This typically involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to facilitate the enantioselective reduction of the ketone.
Pathway II: Catalytic Hydrogenation of 1-Naphthol
The direct hydrogenation of 1-naphthol is another fundamental route to this compound. This method involves the addition of hydrogen across one of the aromatic rings of the naphthalene system. The choice of catalyst and reaction conditions is critical to achieve the desired partial hydrogenation and to avoid over-reduction to decalin derivatives.[11][12]
Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts are widely used for the hydrogenation of naphthols due to their ease of separation and recyclability. Common catalysts include noble metals such as rhodium, palladium, and ruthenium supported on materials like alumina or carbon.[11][13][14]
The reaction is typically carried out under hydrogen pressure in a suitable solvent. For example, 5% rhodium-on-alumina has been used to hydrogenate 1-naphthol in ethanol.[11] Raney nickel is another effective catalyst, though it often requires higher temperatures and pressures.[15]
One of the challenges in this pathway is controlling the selectivity. Depending on the conditions, the reaction can yield a mixture of this compound and its corresponding ketone, α-tetralone.[15] Further hydrogenation can lead to the formation of decalinols.[11]
Reaction Scheme: Hydrogenation of 1-Naphthol
Caption: Potential products in the catalytic hydrogenation of 1-naphthol.
Asymmetric Transfer Hydrogenation
More recently, asymmetric transfer hydrogenation has been developed to achieve enantioselective synthesis directly from 1-naphthol. This one-pot, two-step process involves a bimetallic cooperative catalysis system.[16]
In the first step, a heterogeneous catalyst, such as Pd/C, is used for the partial hydrogenation of 1-naphthol to the intermediate α-tetralone. Subsequently, a second, chiral homogeneous catalyst, like a Ru-tethered-TsDPEN complex, is added to asymmetrically reduce the ketone to the chiral alcohol. This method has been shown to produce chiral this compound with high enantioselectivity (up to 99% ee).[16]
Experimental Protocols
Protocol: Biocatalytic Reduction of α-Tetralone using Lactobacillus paracasei BD101
This protocol is adapted from the work of Kayan et al. (2021).[6]
-
Culture Preparation: Cultivate Lactobacillus paracasei BD101 in a suitable growth medium.
-
Reaction Setup: In a reaction vessel, combine the whole-cell biocatalyst with a solution of α-tetralone and a co-substrate such as glucose in a buffer solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature and agitation rate for a specified period.
-
Extraction: After the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Concentrate the organic extract and purify the this compound using column chromatography. Determine the enantiomeric excess using chiral HPLC.
Protocol: Catalytic Hydrogenation of 1-Naphthol using Rhodium-on-Alumina
This protocol is based on a procedure from Organic Syntheses.[11]
-
Catalyst and Reagent Preparation: In a Parr hydrogenation bottle, add 5% rhodium-on-alumina catalyst followed by a solution of 1-naphthol in 95% ethanol and a small amount of acetic acid.
-
Hydrogenation: Place the bottle in a Parr apparatus and shake under an initial hydrogen pressure of 55-60 psi. Continue the reaction until the theoretical amount of hydrogen is absorbed.
-
Workup: Filter to remove the catalyst and wash with ethanol. Concentrate the combined ethanol solutions.
-
Purification: Dissolve the residue in a suitable solvent like benzene, wash with a base solution and then water, dry over magnesium sulfate, and concentrate to yield the product.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of α-tetralone and the catalytic hydrogenation of 1-naphthol. For the production of enantiomerically pure this compound, asymmetric biocatalytic reduction of α-tetralone stands out as a highly efficient, selective, and environmentally friendly method. Asymmetric transfer hydrogenation of 1-naphthol also presents a promising and innovative approach. The choice of a specific synthetic route will depend on the desired stereochemistry, scale of production, and available resources. The methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions and successfully synthesize this valuable chiral intermediate.
References
- Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. (n.d.). ResearchGate.
- Góra, J., et al. (2007). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Polish Journal of Microbiology, 56(2), 115-120.
- Li, C., et al. (2023).
- 1-Naphthol. (n.d.). Organic Syntheses.
- Shirai, M., et al. (2006). Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent.
- Mohapatra, A. S., & Nanda, D. (2024). Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach.
- Kayan, B. D., et al. (2021). Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. Preparative Biochemistry & Biotechnology, 51(10), 1017-1024.
- Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent. (n.d.). ResearchGate.
- CN112409145A - Preparation method of 1-tetralone. (n.d.). Google Patents.
- Reduction of 1-tetralones by D. igniaria. (n.d.). ResearchGate.
- Aromatic compound. (n.d.). In Wikipedia.
- Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR (Enzymatic Kinetic Resolution) and stereoselective ketoreduction with ketoreductases. (2012). R Discovery.
- (PDF) Enantioselective Dynamic Process Reduction of Α- And. (n.d.). Amanote Research.
- 1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). Ataman Kimya.
- ar-TETRAHYDRO-α-NAPHTHOL. (n.d.). Organic Syntheses.
- US2595266A - Production of alpha-naphthol by catalytic reduction of alphatetralol and alpha-tetralone. (n.d.). Google Patents.
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Current Organic Synthesis, 16(6), 835-851.
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. (n.d.). Chem-Impex.
- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. (2016). Organic Letters, 18(15), 3846-3849.
- Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (2021). Journal of the American Chemical Society, 143(31), 12053-12059.
- (PDF) Ruthenium Catalyzed Dehydrogenative -C–H Functionalization of -Naphthol Using Alcohols: A Metal-Ligand Cooperative Borrowing Hydrogen Approach. (n.d.). ResearchGate.
- The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers. (n.d.). ResearchGate.
- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (2010). Chemical Society Reviews, 39(5), 1604-1616.
- 1,2,3,4-Tetrahydro-1-naphthalenol. (n.d.). PubChem.
- Francis, R. M. (2019). "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes". CUNY Academic Works.
- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). Molecules, 24(18), 3412.
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (n.d.). MDPI.
- Conversion of 1- and 2-Tetralone Over HY Zeolite. (2011).
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Arkivoc, 2024(2), 202312053.
Sources
- 1. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes | MDPI [mdpi.com]
- 5. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes" by Rhema M. Francis [digitalcommons.georgiasouthern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Aromatic compound - Wikipedia [en.wikipedia.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
A Guide to the Spectroscopic Elucidation of 1,2,3,4-Tetrahydro-1-naphthol
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 1,2,3,4-Tetrahydro-1-naphthol (also known as 1-Tetralol), a significant chemical intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] For researchers and professionals in drug development, precise structural confirmation and purity assessment are paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, demonstrating how these techniques synergistically provide an unambiguous structural signature of the molecule. The discussion emphasizes not only the data itself but the causal chemical principles governing the observed spectral features, reflecting field-proven methodologies for structural elucidation.
Molecular Structure and Analytical Foundation
This compound (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) possesses a bicyclic structure where a benzene ring is fused to a cyclohexanol ring.[3][4][5] This unique architecture, containing both aromatic and alicyclic features as well as a chiral center at C1, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding the precise assignment of each signal is critical for quality control and reaction monitoring.
The numbering convention used throughout this guide is presented in the diagram below. This systematic numbering is essential for the unambiguous assignment of NMR signals.
Caption: IUPAC numbering of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton environment in an organic molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the aliphatic and aromatic regions of this compound.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum over a range of 0-10 ppm, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.
¹H NMR Data Summary
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Coupling (J) Hz |
| H-Ar (Aromatic) | 7.42 - 7.09 | Multiplet | 4H | - |
| H1 (on C1) | 4.77 | Triplet (broad) | 1H | ~8 Hz |
| H4 (on C4) | 2.88 - 2.70 | Multiplet | 2H | - |
| H2, H3 (on C2, C3) | 2.05 - 1.77 | Multiplet | 4H | - |
| OH | ~2.14 (variable) | Singlet (broad) | 1H | - |
Note: Data synthesized from representative values found in chemical databases. Actual shifts may vary slightly based on conditions.[6]
Interpretation and Field Insights
-
Aromatic Region (δ 7.42 - 7.09): The four protons on the benzene ring appear as a complex multiplet in the downfield region.[6] This is a classic signature of a substituted benzene ring where the protons are chemically distinct and couple with one another. The deshielding is a direct result of the anisotropic effect of the aromatic ring current.
-
Benzylic/Carbinol Proton (H1, δ 4.77): The single proton on C1 is the most downfield of the aliphatic protons. Its position is dictated by two powerful electron-withdrawing effects: its attachment to the aromatic ring (benzylic position) and, more significantly, its attachment to the same carbon as the electronegative hydroxyl group. It typically appears as a triplet, indicating coupling to the two adjacent protons on C2.[6]
-
Benzylic Protons (H4, δ 2.88 - 2.70): The two protons on C4 are also in a benzylic position, causing them to be deshielded relative to standard aliphatic protons and appear around 2.8 ppm.[6] Their complex multiplicity arises from coupling to the protons on C3.
-
Aliphatic Protons (H2, H3, δ 2.05 - 1.77): The four protons on C2 and C3 are the most shielded, appearing as an overlapping multiplet in the 1.7-2.1 ppm range, which is typical for methylene groups in a cyclohexyl system.[6]
-
Hydroxyl Proton (OH, δ ~2.14): The hydroxyl proton signal is a broad singlet and its chemical shift is highly variable, depending on concentration, temperature, and solvent, due to hydrogen bonding and chemical exchange.
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a direct count of the unique carbon environments within the molecule. For this compound, all ten carbons are chemically non-equivalent, and thus ten distinct signals are expected.
Experimental Protocol (¹³C NMR)
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or equivalent) NMR spectrometer equipped for ¹³C detection.
-
Technique: Employ a proton-decoupled sequence to ensure that all carbon signals appear as singlets, simplifying the spectrum.
-
Data Acquisition: Acquire the spectrum over a range of 0-150 ppm.
¹³C NMR Data Summary
| Assigned Carbon | Chemical Shift (δ) ppm |
| C4a | 138.7 |
| C8a | 137.1 |
| C7 | 129.1 |
| C5 | 128.8 |
| C6 | 126.3 |
| C8 | 125.7 |
| C1 | 68.1 |
| C2 | 32.0 |
| C4 | 29.3 |
| C3 | 18.9 |
Note: Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation and Field Insights
-
Aromatic Carbons (δ 125-139): The six signals in this region correspond to the benzene ring carbons. The two quaternary carbons (C4a and C8a), which are at the fusion of the two rings, are the most downfield due to their substitution pattern. The protonated aromatic carbons (C5, C6, C7, C8) appear between 125 and 130 ppm.
-
Carbinol Carbon (C1, δ 68.1): This signal is significantly downfield compared to the other aliphatic carbons. This deshielding is a direct and reliable indicator of a carbon atom single-bonded to an oxygen atom (the hydroxyl group).
-
Aliphatic Carbons (δ 18-32): The remaining three signals correspond to the methylene carbons of the saturated ring. C2, C3, and C4 are clearly resolved, with C3 being the most upfield (most shielded) as it is furthest from the deshielding influence of the aromatic ring and hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. The spectrum of this compound is characterized by distinct absorptions corresponding to its hydroxyl group and its aromatic and aliphatic C-H bonds.
Experimental Protocol (IR)
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a drop of the sample.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). A background scan should be run first and automatically subtracted from the sample spectrum.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3360 (broad) | O-H Stretch | Alcohol |
| ~3020-3070 | C-H Stretch | Aromatic |
| ~2850-2930 | C-H Stretch | Aliphatic (CH₂) |
| ~1450-1500 | C=C Stretch | Aromatic Ring |
Note: Frequencies are approximate and sourced from NIST and PubChem databases.[3][7]
Interpretation and Field Insights
-
O-H Stretch (~3360 cm⁻¹): The most prominent feature is the strong, broad absorption band centered around 3360 cm⁻¹. This band is the definitive signature of the hydroxyl (O-H) group. Its broadness is a direct consequence of intermolecular hydrogen bonding between molecules.
-
C-H Stretches (~2850-3070 cm⁻¹): The spectrum shows two distinct types of C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methylene (CH₂) groups in the saturated ring.[7]
-
Aromatic C=C Stretch (~1450-1500 cm⁻¹): The sharp absorptions in this region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring, confirming its presence.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Experimental Protocol (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method used to induce fragmentation.
-
Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrum Data
| m/z | Identity | Relative Intensity |
| 148 | [M]⁺ (Molecular Ion) | High |
| 130 | [M - H₂O]⁺ | High |
| 120 | [M - C₂H₄]⁺ (from retro-Diels-Alder) | Base Peak |
| 115 | [M - H₂O - CH₃]⁺ | Medium |
Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[3][4]
Interpretation and Proposed Fragmentation Pathway
The EI mass spectrum provides compelling evidence for the structure of this compound.
-
Molecular Ion Peak ([M]⁺, m/z 148): The peak at m/z 148 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 148.20 g/mol .[4]
-
Loss of Water ([M - H₂O]⁺, m/z 130): A prominent peak at m/z 130 is characteristic of alcohols, resulting from the facile loss of a water molecule (18 Da) from the molecular ion.[3]
-
Base Peak (m/z 120): The most abundant ion (base peak) is observed at m/z 120. This fragment is proposed to form via a retro-Diels-Alder reaction of the molecular ion, leading to the loss of ethene (C₂H₄, 28 Da). This fragmentation is a classic pathway for tetralin-based systems and strongly supports the bicyclic structure.[3]
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion: An Integrated Spectroscopic Portrait
Each analytical technique provides a piece of the structural puzzle. It is the synthesis of all data that provides an unshakeable confirmation of the structure of this compound.
-
MS establishes the correct molecular mass (148 Da).
-
IR confirms the presence of key functional groups: an alcohol (O-H) and an aromatic ring.
-
¹³C NMR verifies the existence of ten unique carbon environments, including six aromatic, one carbinol, and three aliphatic carbons.
-
¹H NMR maps the proton environment, confirming the number and connectivity of aromatic and aliphatic protons and highlighting the unique chemical environment of the proton attached to the hydroxyl-bearing carbon.
Together, these spectroscopic datasets form a self-validating system, providing the high level of certainty required for research and development applications. This guide serves as a benchmark for the analysis and quality control of this compound.
References
- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723.
- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.
- 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. This compound | 529-33-9 [chemicalbook.com]
- 2. CAS 529-33-9: 1-Tetralol | CymitQuimica [cymitquimica.com]
- 3. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. This compound(529-33-9) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
The Multifaceted Biological Activities of 1,2,3,4-Tetrahydro-1-naphthol and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,2,3,4-tetrahydronaphthalene scaffold, a core structure within 1,2,3,4-tetrahydro-1-naphthol and its derivatives, represents a privileged motif in medicinal chemistry. These compounds, particularly the oxidized form known as tetralones, have garnered significant attention from researchers in drug discovery and development due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the prominent biological activities of these derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing these activities, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Cell Viability and Proliferation
A significant body of research highlights the potential of this compound derivatives, especially those incorporating a tetralone core, as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including cervical carcinoma (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549).[1][2]
Mechanism of Action: Induction of Apoptosis
The primary anticancer mechanism of many tetralone derivatives appears to be the induction of apoptosis, or programmed cell death. Studies have shown that certain tetralone-sulfonamide derivatives can trigger both early and late-stage apoptosis in MCF-7 breast cancer cells.[1] This pro-apoptotic effect is linked to the modulation of key regulatory proteins. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like caspase-7 while downregulating anti-apoptotic proteins such as Bcl-2.[1] The activation of caspases, a family of cysteine proteases, is a crucial step in the execution phase of apoptosis.
Below is a conceptual signaling pathway illustrating the induction of apoptosis by tetralone derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is significantly influenced by their chemical structure. The incorporation of various heterocyclic moieties, such as pyrazoline, pyrimidine, and triazole, onto the tetrahydronaphthalene backbone has been a successful strategy to enhance cytotoxic activity.[3] For example, 2,6-dihaloarylchalcone derivatives of tetralin have shown high potency against HeLa cells.[4] The nature and position of substituents on the aromatic rings also play a critical role in determining the efficacy and selectivity of these compounds.[2]
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxicity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative derivatives against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetralone-Chalcone | 3a (2,6-dichloroaryl) | HeLa | 3.5 (µg/mL) | [4] |
| Tetralone-Chalcone | 3a (2,6-dichloroaryl) | MCF-7 | 4.5 (µg/mL) | [4] |
| Thiazoline-Tetralin | 4e (4-methoxyphenyl) | MCF-7 | Not specified | [2] |
| Thiazoline-Tetralin | 4f (4-bromophenyl) | A549 | Not specified | [2] |
| Thiazoline-Tetralin | 4g (4-chlorophenyl) | A549 | Not specified | [2] |
| Thiazoline-Tetralin | 4h (4-fluorophenyl) | A549 | Not specified | [2] |
| Naphthoquinone-Triazole | 4e | EBC-1 | 0.3 | [5] |
| Naphthoquinone-Triazole | 4e | AsPC-1 | 1.1 | [5] |
| Naphthoquinone-Triazole | 4e | Mia-Paca-2 | 0.8 | [5] |
| Tetrahydrocurcumin-Triazole | 4g | HCT-116 | 1.09 ± 0.17 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Neuroprotective Activity: A Multi-Target Approach for Alzheimer's Disease
Derivatives of this compound have emerged as promising candidates for the development of multifunctional agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). The pathology of AD is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.
Mechanism of Action: A Trifecta of Inhibition
Certain α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated a multi-target approach to combatting the progression of AD by simultaneously inhibiting key pathological factors.
-
Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for AD.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of dopamine and contributes to oxidative stress in the brain. Its inhibition can have neuroprotective effects.
-
Amyloid-β (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into plaques is a hallmark of AD. Compounds that can inhibit or dissemble these aggregates are of significant therapeutic interest.
One notable compound, a tetralone derivative designated as 3f, exhibited potent inhibition of both AChE (IC50 = 0.045 µM) and MAO-B (IC50 = 0.88 µM), and was also capable of disassembling self-induced Aβ fibrils by 78.2%.[7]
The diagram below illustrates this multi-target therapeutic strategy.
Experimental Protocols for Neuroprotective Activity Assessment
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup (96-well plate):
-
Add buffer, test compound at various concentrations, and AChE solution to the wells.
-
Include a positive control (enzyme without inhibitor) and a blank (buffer only).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This property is used to monitor the aggregation of Aβ peptides in vitro.
Step-by-Step Methodology:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., DMSO) and then dilute it in an appropriate buffer to the desired concentration.
-
Assay Setup (96-well black plate):
-
Add the Aβ peptide solution to the wells.
-
Add the test compound at various concentrations.
-
Include a control with Aβ peptide alone.
-
-
Incubation: Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) to allow for fibril formation.
-
ThT Addition: Add ThT solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound, particularly aminoalkyl naphthols and chalcones, have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains, including multidrug-resistant (MDR) pathogens.[8]
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antibacterial action of some of these derivatives has been linked to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that certain 1-aminoalkyl-2-naphthol derivatives can bind to the active site of E. coli DNA gyrase.[9] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and transcription, making it an attractive target for antibacterial drug development.
Spectrum of Activity and Quantitative Data
These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthol | Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [8] |
| 1-Aminoalkyl-2-naphthol | Compound 3 | Staphylococcus aureus MDR | 100 | [8] |
| 1-Aminoalkyl-2-naphthol | Compound 2 | Penicillium notatum | 400 | [8] |
| 1-Aminoalkyl-2-naphthol | Compound 2 | Penicillium funiculosum | 400 | [8] |
| Naphtho[1][10][11]triazol-thiadiazin | Compound 4a | Staphylococcus aureus | 250 | [11] |
| Naphtho[1][10][11]triazol-thiadiazin | Compound 4d | Candida albicans | 200-400 | [11] |
| Naphthol Mannich base derivative | TAC | Enterobacter cloacae | 0.1-0.4 (µM) | [12] |
| Naphthol Mannich base derivative | TAC | Klebsiella pneumoniae | 0.1-0.4 (µM) | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold and its derivatives, particularly tetralones, represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, neuroprotective, and antimicrobial agents warrants further investigation and development. The ability of some derivatives to act on multiple targets simultaneously, as seen in the context of Alzheimer's disease, is a particularly attractive feature for addressing complex multifactorial diseases.
Future research in this area should focus on:
-
Mechanism Elucidation: Deeper investigation into the specific signaling pathways and molecular targets modulated by these compounds.
-
Structure-Activity Relationship (SAR) Optimization: Systematic modification of the core scaffold and its substituents to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Translation of the promising in vitro results to preclinical animal models to evaluate their efficacy and safety in a physiological context.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound framework, ultimately contributing to the advancement of human health.
References
- El-Rashedy, A. A., et al. (2024). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. Egypt. J. Chem., 67(SI: M. R. Mahran).
- He, S., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964.
- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(0).
- Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][10][11] Triazol-Thiadiazin Derivatives. (2023). Avicenna Journal of Medical Biochemistry.
- Large-scale Biological Network Analysis and Visualization 1.
- Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES: A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research, 2(4), 972-980.
- Rokade, Y.B., & Sayyed, R.Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- Ahmad, A., et al. (2018). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(15), 4449-4457.
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports.
- Al-Abdullah, E. S., et al. (2011).
- Graphviz. (n.d.).
- graphviz 0.
- Sharma, P., & Kumar, A. (2014). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Heterocyclic Chemistry, 51(S1), E23-E29.
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports.
- Toolify AI. (2024, January 9).
- Yilmaz, I., et al. (2020). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Letters in Drug Design & Discovery, 17(10), 1290-1301.
- Graphviz. (2024, September 28). DOT Language.
- Wang, J. C., et al. (1995). Cytotoxicity and antimicrobial activity of some naphthol derivatives. Archiv der Pharmazie, 328(2), 169-172.
- xflr6/graphviz. (n.d.). graphviz/graphviz/dot.
- Dai, Y., et al. (2009). Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. Helvetica Chimica Acta, 92(11), 2341-2348.
- Bán, E., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369.
- Ju, Y. P., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. International Journal of Molecular Sciences, 24(22), 16401.
- YouTube. (2022, October 21).
- Al-Warhi, T., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. European Journal of Medicinal Chemistry, 284, 117027.
- Kavirajan, N. (2017, October 16). DOT language — Beginner. (Graph description language). Medium.
- Al-Abdullah, E. S., et al. (2011).
- Nagaraju, P., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6524.
- Graphviz. (2015, January 5). Drawing graphs with dot.
- One-Pot Multicomponent Synthesis of Antibacterial and Antihemolytic Amidoalkyl Naphthol Derivatives from 2,7-Dihydroxynaphthalen. (2025). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan, 6(2), 67-76.
- Sadeghian, H., et al. (2014). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. DARU Journal of Pharmaceutical Sciences, 22(1), 3.
- Al-Masawa, M. E., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tara.tcd.ie [tara.tcd.ie]
- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 12. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of 1,2,3,4-Tetrahydro-1-naphthol
Abstract: This technical guide provides a comprehensive analysis of the enantiomeric pair, (R)-(-)- and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol). Chirality is a fundamental principle in modern chemistry and pharmacology, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity and synthetic utility. Using these tetralol enantiomers as a case study, we will explore the core concepts of stereoisomerism, from synthesis and resolution to comparative physicochemical properties and divergent applications. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the handling and application of these versatile chiral building blocks.
The Principle of Chirality: A Tale of Two Tetralols
In the molecular world, not all molecules are created equal, even with an identical chemical formula and connectivity. The concept of chirality, or "handedness," describes molecules that are non-superimposable mirror images of each other, much like a left and right hand. These mirror-image isomers are known as enantiomers . (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol are a classic example of such a pair. The stereocenter, the carbon atom bonded to the hydroxyl group (C1), is the source of this chirality.
The "R" (from the Latin rectus, for right) and "S" (from sinister, for left) designations are determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous description of the spatial arrangement of the substituents around the chiral center. The (+) and (-) signs, however, are determined experimentally and refer to the direction in which the enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively). There is no direct correlation between the R/S configuration and the direction of optical rotation.
The significance of this stereoisomerism cannot be overstated, particularly in a biological context. Enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug or substrate. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or, in some historical cases, responsible for adverse effects.
Caption: Figure 2: Primary synthetic pathways to enantiomerically pure tetralols.
Physicochemical Properties: A Comparative Analysis
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. The data below is compiled from various chemical suppliers and databases.
| Property | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol | Racemic 1,2,3,4-Tetrahydro-1-naphthol |
| CAS Number | 23357-45-1 [1] | 53732-47-1 [2] | 529-33-9 [3] |
| Molecular Formula | C₁₀H₁₂O [1] | C₁₀H₁₂O [2] | C₁₀H₁₂O [3] |
| Molecular Weight | 148.20 g/mol [1] | 148.20 g/mol [2] | 148.20 g/mol [3] |
| Appearance | White to off-white solid [4] | Crystalline solid [2] | Clear colorless to slightly brown viscous liquid or solid [3] |
| Melting Point | 39-40 °C | 37-39 °C [2] | 28-32 °C [3] |
| Boiling Point | 140 °C at 17 mmHg | Not specified | 102-104 °C at 2 mmHg [5] |
| Density | 1.09 g/mL at 25 °C | Not specified | 1.09 g/mL at 25 °C [5] |
| Optical Rotation | [α]₁₇/D −32°, c = 2.5 in chloroform | [α]₂₀/D +33±1°, c = 2.5% in chloroform [2] | 0° (inactive) |
Spectroscopic Characterization
Standard spectroscopic techniques like NMR and IR are used to confirm the chemical structure of this compound.
-
¹H NMR: The spectrum will confirm the presence of aromatic protons (typically in the δ 7.0-7.4 ppm range), the carbinol proton (CH-OH, around δ 4.7 ppm), and the aliphatic protons of the saturated ring (δ 1.7-2.8 ppm). [6]* ¹³C NMR: Will show 10 distinct carbon signals for the asymmetric structure, confirming the carbon framework.
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. [7] Critically, these standard spectra for the (R) and (S) enantiomers are identical. To distinguish them spectroscopically, a chiral environment is required. This can be achieved using chiral shift reagents in NMR, which interact with the enantiomers to form transient diastereomeric complexes, causing their signals to resolve differently. However, the most common and accurate method for determining the enantiomeric purity (or enantiomeric excess, ee) is through chiral chromatography (HPLC or GC).
Applications: A Study in Stereospecificity
Both (R)- and (S)-tetralol are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. [8][9]Their utility stems from the defined stereochemistry of the hydroxyl group, which can be used to direct the stereochemical outcome of subsequent reactions.
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
This enantiomer is a key intermediate in the synthesis of several important pharmaceutical agents.
-
Antidepressants: It is a known precursor in the synthesis of the antidepressant sertraline. [10]The specific stereochemistry of the (S)-enantiomer is crucial for the drug's efficacy.
-
Biochemical Research: It serves as a chiral ligand in asymmetric catalysis and as a building block for creating compounds with specific stereochemical configurations for research purposes. [8]
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
The (R)-enantiomer also finds significant use in medicinal chemistry and organic synthesis.
-
GPR40 Agonists: It is used as a pharmaceutical building block in the synthesis of GPR40 agonists, which are investigated as novel treatments for type 2 diabetes due to their ability to act as insulin secretagogues. [4]* Chiral Auxiliaries: Like its enantiomer, it can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction before being removed. [9]
Contrasting Biological Activity: A Case of Enzymatic Recognition
A compelling example of the divergent biological roles of these enantiomers is their interaction with the enzyme aryl sulfotransferase (AST) IV. [3][11]* The (R)-(-)-enantiomer acts as a substrate for the enzyme.
-
The (S)-(+)-enantiomer acts as a competitive inhibitor of the same enzyme.
This difference is a direct result of the enzyme's chiral active site, which can accommodate the (R)-enantiomer in a productive orientation for the sulfation reaction to occur, while the (S)-enantiomer binds in a way that blocks the active site without undergoing the reaction. This principle of chiral recognition is fundamental to modern pharmacology.
Sources
- 1. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol puriss., = 99.0 GC sum of enantiomers 53732-47-1 [sigmaaldrich.com]
- 3. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 4. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound(529-33-9) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 529-33-9 [chemicalbook.com]
An In-depth Technical Guide to the Biological Mechanism of Action of 1,2,3,4-Tetrahydro-1-naphthol
Abstract
1,2,3,4-Tetrahydro-1-naphthol, a primary metabolite of the industrial solvent tetralin, presents a compelling case of stereoselective bioactivity.[1] While often considered an intermediate in xenobiotic metabolism, its enantiomers exhibit distinct and opposing interactions within biological systems. This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, focusing on its interaction with aryl sulfotransferase IV (AST IV). We will delve into the metabolic origins of this compound, the enzymatic basis of its stereospecific effects, and provide detailed protocols for its investigation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic and toxicological potential of this intriguing molecule.
Introduction: Beyond a Simple Metabolite
This compound, also known as α-tetralol, is a bicyclic aromatic alcohol. In biological systems, it primarily arises from the metabolism of tetralin (1,2,3,4-tetrahydronaphthalene), a compound used in various industrial applications.[1] The metabolic conversion of tetralin to this compound is a critical detoxification step, rendering the parent compound more water-soluble and facilitating its excretion.[1] However, the biological significance of this compound extends beyond its role as a mere metabolic byproduct. The chirality of the C1 hydroxyl group gives rise to two enantiomers, (R)-(-)- and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol, which display markedly different biological activities.
The Core Mechanism: Stereoselective Interaction with Aryl Sulfotransferase IV
The primary and most well-characterized mechanism of action of this compound involves its stereospecific interaction with Aryl Sulfotransferase IV (AST IV), a key enzyme in Phase II metabolism. Sulfotransferases catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, a process crucial for the detoxification and regulation of a wide array of endogenous and xenobiotic compounds.
A pivotal finding is that the two enantiomers of this compound have opposing effects on AST IV activity:
-
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol acts as a substrate for AST IV. This means the enzyme recognizes it and catalyzes its sulfation, adding a sulfate group to the hydroxyl moiety.
-
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol functions as a competitive inhibitor of AST IV.[2] It binds to the active site of the enzyme but is not sulfated. By occupying the active site, it prevents the enzyme from binding to and sulfonating its normal substrates.
This stereoselectivity highlights the precise three-dimensional architecture of the AST IV active site, which can differentiate between the two mirror-image forms of the molecule. This enantiomer-specific interaction is the cornerstone of the biological effects of this compound.
Significance of AST IV Inhibition
The competitive inhibition of AST IV by the (S)-(+)-enantiomer has significant toxicological and pharmacological implications. By blocking the sulfation of other molecules, (S)-(+)-1,2,3,4-tetrahydro-1-naphthol can:
-
Alter Drug Metabolism: Many drugs are cleared from the body through sulfation. Inhibition of AST IV can lead to reduced clearance, potentially increasing the drug's half-life and risk of toxicity.
-
Disrupt Endogenous Signaling: AST IV is involved in the metabolism of neurotransmitters and steroid hormones. Its inhibition could disrupt these critical signaling pathways.
-
Modulate Toxicity of Other Xenobiotics: Sulfation is often a detoxification pathway. By inhibiting this process, (S)-(+)-1,2,3,4-tetrahydro-1-naphthol could potentiate the toxicity of other environmental or industrial chemicals that are substrates for AST IV.
The following diagram illustrates the stereoselective interaction of this compound enantiomers with AST IV.
Caption: Stereoselective interaction of this compound with AST IV.
Metabolic Pathway: From Tetralin to Tetralol
This compound is not typically encountered as a primary environmental contaminant but rather as a metabolite of tetralin. The biotransformation of tetralin is a critical aspect of its toxicology and the formation of the biologically active tetralols.
The metabolic conversion of tetralin primarily occurs in the liver and involves cytochrome P450 enzymes. The hydroxylation of the alicyclic ring of tetralin leads to the formation of this compound (α-tetralol) and 1,2,3,4-tetrahydro-2-naphthol (β-tetralol). Of these, this compound is a major metabolite. This metabolic activation is the first step in the pathway that ultimately leads to the interaction with AST IV.
The following diagram outlines the metabolic conversion of tetralin.
Caption: Metabolic pathway of tetralin to this compound.
Experimental Protocols for Mechanistic Investigation
To rigorously characterize the inhibitory effect of (S)-(+)-1,2,3,4-tetrahydro-1-naphthol on AST IV, a detailed kinetic analysis is required. The following protocols outline the essential steps for determining the inhibition constant (Ki).
Purification of Rat Liver Aryl Sulfotransferase IV
A highly purified enzyme preparation is essential for accurate kinetic studies. The following is a summarized workflow for the purification of AST IV from rat liver, based on established methods.
Sources
The Pharmacokinetic Profile of Tetralin: A Deep Dive into its Urinary Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tetralin and Its Toxicological Significance
Tetralin (1,2,3,4-tetrahydronaphthalene) is a bicyclic aromatic hydrocarbon utilized as a solvent in various industrial applications.[1] Its widespread use necessitates a thorough understanding of its metabolic fate within biological systems to accurately assess potential toxicological risks. This guide provides a comprehensive overview of the major urinary metabolites of tetralin, with a particular focus on 1,2,3,4-Tetrahydro-1-naphthol, offering insights into the underlying metabolic pathways and detailed analytical methodologies for their detection and quantification.
The metabolism of tetralin primarily proceeds through oxidation of the non-aromatic portion of the molecule, leading to the formation of several hydroxylated derivatives.[2] These metabolites are subsequently conjugated, predominantly with glucuronic acid, to facilitate their excretion in urine.[2] Understanding the profile of these urinary metabolites is crucial for biomonitoring of exposure and for elucidating the mechanisms of tetralin-induced toxicity.
The Metabolic Journey of Tetralin: From Ingestion to Excretion
The biotransformation of tetralin is a multi-step process involving both Phase I and Phase II metabolic enzymes. The initial oxidative metabolism is critical for introducing functional groups that allow for subsequent conjugation and elimination.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
While the specific human cytochrome P450 (CYP450) isoforms responsible for tetralin metabolism have not been definitively identified in the available literature, studies on the related compound naphthalene provide valuable insights. The metabolism of naphthalene to its hydroxylated metabolites, 1-naphthol and 2-naphthol, is primarily catalyzed by CYP1A2 and CYP3A4.[3] Given the structural similarity, it is plausible that these or other members of the CYP1, CYP2, and CYP3 families are involved in the hydroxylation of tetralin.[4][5] These enzymes introduce hydroxyl groups onto the tetralin structure, leading to the formation of key intermediates such as α-tetralol (this compound) and β-tetralol.[6]
Phase II Metabolism: Glucuronidation as the Primary Conjugation Pathway
Following hydroxylation, the resulting metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathway for tetralin metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7] Specifically, UGT1A and 2B subfamilies are known to play a key role in the glucuronidation of a wide range of xenobiotics.[8] Studies on 1-naphthol have implicated UGT1*6 as a key enzyme in its glucuronidation.[9] The hydroxylated tetralin metabolites, including this compound, serve as substrates for UGTs, leading to the formation of their respective glucuronide conjugates, which are the major excretory products found in urine.[6]
Metabolic Pathway of Tetralin
Caption: Proposed metabolic pathway of tetralin.
Major Urinary Metabolites of Tetralin
Studies in animal models have identified several major urinary metabolites of tetralin. In rabbits, the predominant metabolite is the glucuronide of α-tetralol, accounting for a significant portion of the administered dose.[6]
| Metabolite | Relative Abundance in Rabbit Urine (%)[6] |
| Glucuronide of α-tetralol (this compound) | 52.4 |
| Glucuronide of β-tetralol | 25.3 |
| 4-hydroxy-α-tetralone | 6.1 |
| cis-tetralin-1,2-diol | 0.4 |
| trans-tetralin-1,2-diol | 0.6 |
In Fischer 344 rats, the identified urinary metabolites include 1-tetralol, 2-tetralol, 2-hydroxy-1-tetralone, 4-hydroxy-1-tetralone, 1,2-tetralindiol, and 1,4-tetralindiol.[1] It is important to note that some previously reported metabolites, such as β-tetralone and α-naphthol, have been demonstrated to be artifacts of the analytical process and not true biological metabolites of tetralin.[6]
Analytical Methodologies for Urinary Metabolite Profiling
Accurate and sensitive analytical methods are essential for the identification and quantification of tetralin metabolites in urine. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and commonly employed techniques for this purpose.
Sample Preparation: A Critical First Step
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analytes of interest.
Urine Sample Preparation Workflow
Caption: General workflow for urine sample preparation.
1. Enzymatic Hydrolysis: Since the majority of tetralin metabolites are excreted as glucuronide and sulfate conjugates, an initial enzymatic hydrolysis step is crucial to cleave these conjugates and release the free metabolites.[10] This is typically achieved by incubating the urine sample with β-glucuronidase/arylsulfatase at 37°C for several hours.[10][11]
2. Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. A hydrophilic-lipophilic balanced (HLB) sorbent is often suitable for retaining a broad range of analytes from aqueous matrices like urine. The general procedure involves conditioning the SPE cartridge, loading the hydrolyzed urine sample, washing away interferences, and finally eluting the metabolites with an organic solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of hydroxylated tetralin metabolites, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Follow the enzymatic hydrolysis and SPE protocol as described above.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent and add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.[10]
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID HP-5ms with a 0.25 µm film thickness, is typically used.[10]
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the metabolites, for example, starting at 60°C, holding for a few minutes, then ramping up to around 300°C.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for targeted quantification of known metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the direct analysis of conjugated metabolites, potentially eliminating the need for hydrolysis in some applications.
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation: For the analysis of free metabolites, perform enzymatic hydrolysis and SPE. For the direct analysis of glucuronide conjugates, a simple "dilute-and-shoot" approach may be sufficient, where the urine sample is diluted with the initial mobile phase and injected directly.[12]
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of these types of metabolites.[13]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically employed.[12][13]
-
Mass Spectrometer: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. This involves selecting the precursor ion of the target metabolite and a specific product ion generated through collision-induced dissociation.[12]
-
Conclusion
The urinary metabolic profile of tetralin provides a critical window into its biotransformation and potential toxicity. The major metabolites, including the glucuronide conjugate of this compound, are formed through a series of Phase I and Phase II enzymatic reactions. The analytical methodologies of GC-MS and LC-MS/MS, coupled with appropriate sample preparation techniques, provide the necessary tools for researchers and drug development professionals to accurately identify and quantify these metabolites in urine. This in-depth understanding is essential for conducting robust risk assessments and for the development of safer chemical alternatives.
References
- Andreoli, R., Manini, P., Bergamaschi, E., Mutti, A., Franchini, I., & Niessen, W. M. (1999). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization.
- Bock, K. W., Gschaidmeier, H., Heel, H., Lehmkoster, T., Munzel, P. A., & Schareck, B. (1996). Expression and inducibility of UDP-glucuronosyltransferases 1-naphthol in human cultured hepatocytes and in hepatocarcinoma cell lines. Biochemical Pharmacology, 52(4), 645–650. [Link]
- Choi, J. Y., Kim, S., & Lee, J. Y. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.
- Servé, M. P., & Bombick, D. W. (1989). Metabolism and nephrotoxicity of tetralin in male Fischer 344 rats. Journal of Toxicology and Environmental Health, 26(3), 267–275. [Link]
- Göen, T., et al. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 5(4), Doc054. [Link]
- Andreoli, R., Manini, P., Bergamaschi, E., Mutti, A., Franchini, I., & Niessen, W. M. (1999). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]
- Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 129(1-2), 171–193. [Link]
- Matsuo, T., Ogawa, T., Iwai, M., Kubo, K., Kondo, F., & Seno, H. (2021). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 39(2), 356–366. [Link]
- Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for 1,2,3,4-Tetrahydronaphthalene. [Link]
- An, J., & Zalko, D. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 929, 179–192. [Link]
- Matsuo, T., Ogawa, T., Iwai, M., Kubo, K., Kondo, F., & Seno, H. (2021). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 39(2), 356-366. [Link]
- Miners, J. O., Rowland, A., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. [Link]
- Al-Rohaimi, A. H. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(11), 1083. [Link]
- Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]
- Basheer, A. A., & Ali, H. M. (2018). In Vitro Drug Metabolism Using Human Liver Microsomes. IntechOpen. [Link]
- Kumar, S., & Suri, S. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
- Cho, T. M., Rose, R. L., & Hodgson, E. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(9), 1579–1585. [Link]
- Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
- Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug Metabolism and Disposition, 33(2), 262–270. [Link]
- NTK Kemi. (2010).
- Elliott, T. H., Haddon, M. V., & Williams, R. T. (1968). The metabolism of tetralin. Biochemical Journal, 109(1), 111–119. [Link]
- Tucker, G. T., Lennard, M. S., & Ellis, S. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 539–547. [Link]
- Zabiegała, B., & Partyka, M. (2005). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 14(4), 405–415. [Link]
- Nesca, A., & De Luca, A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 655. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 6. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]
- 9. Expression and inducibility of UDP-glucuronosyltransferases 1-naphthol in human cultured hepatocytes and hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. series.publisso.de [series.publisso.de]
- 12. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Chiral properties of 1,2,3,4-Tetrahydro-1-naphthol
An In-Depth Technical Guide to the Chiral Properties of 1,2,3,4-Tetrahydro-1-naphthol
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, commonly known as α-tetralol, is a chiral alcohol possessing a single stereocenter at the C1 position. This structural feature gives rise to two non-superimposable mirror-image enantiomers: (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol. The distinct spatial arrangement of these enantiomers dictates their interactions within chiral environments, a principle of paramount importance in pharmacology and asymmetric synthesis. The biological activity of many pharmaceutical agents is stereospecific, making enantiomerically pure building blocks like α-tetralol essential for modern drug development.[1][2] This guide provides a comprehensive technical overview of the stereochemistry, enantioselective synthesis, chiral resolution, and analytical determination of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Stereochemistry and Physicochemical Properties
The chirality of this compound originates from the tetrahedral carbon at position 1, which is bonded to four different groups: a hydroxyl group, a hydrogen atom, the aliphatic portion of the fused ring (C2), and the aromatic portion of the fused ring (C4a). This asymmetry results in the existence of (R) and (S) enantiomers.
Caption: The (R) and (S) enantiomers of this compound.
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property, known as optical activity, is a defining characteristic.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Racemic (±) | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |
| CAS Number | 529-33-9[3][4] | 23357-45-1[5][6] | 53732-47-1[7][8] |
| Molecular Formula | C₁₀H₁₂O[4] | C₁₀H₁₂O[5] | C₁₀H₁₂O[7] |
| Molecular Weight | 148.20 g/mol [4] | 148.20 g/mol [5] | 148.20 g/mol [7] |
| Appearance | Clear colourless to slightly brown viscous liquid[3][9] | White to off-white solid | Crystals |
| Melting Point | 28-32 °C[9] | 37-40 °C[5] | 37-39 °C[7] |
| Boiling Point | 102-104 °C @ 2 mmHg[3][9] | 140 °C @ 17 mmHg[5] | N/A |
| Density | 1.09 g/mL at 25 °C[3][9] | 1.09 g/mL at 25 °C[5] | N/A |
| Specific Rotation [α] | 0° | -33±1° (c=2.5% in chloroform) | +33±1° (c=2.5% in chloroform)[7] |
Strategies for Accessing Enantiopure this compound
Obtaining enantiomerically pure α-tetralol is crucial for its application as a chiral building block.[5] The two predominant strategies are the asymmetric synthesis from a prochiral precursor and the resolution of a pre-synthesized racemic mixture.
Asymmetric Synthesis: The Prochiral Reduction Pathway
The most direct and atom-economical approach is the asymmetric reduction of the prochiral ketone, α-tetralone. This strategy relies on a chiral catalyst to control the stereochemical outcome of the reaction, selectively producing one enantiomer over the other.
Causality of Stereoselection: The effectiveness of this method hinges on the ability of the chiral catalyst (whether a metallic complex or an enzyme) to create a diastereomeric transition state with the substrate. The catalyst's three-dimensional structure sterically hinders the approach of the hydride reductant to one face of the ketone's carbonyl group, thereby favoring attack on the less hindered face and leading to the preferential formation of a single enantiomer.
Key Methodologies:
-
Biocatalytic Reduction: Utilizes enzymes, such as ketoreductases (KREDs), or whole microbial cells (e.g., fungi like Absidia cylindrospora) to perform the reduction.[10][11] These biocatalysts offer exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally benign conditions (aqueous media, room temperature). The enzyme's active site provides a highly specific chiral pocket that binds the α-tetralone substrate in a precise orientation for stereoselective hydride delivery from a cofactor like NAD(P)H.[10]
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: Employs complexes of metals like Iridium, Rhodium, or Ruthenium coordinated to chiral ligands (e.g., TsDPEN, BINAP).[12][13] Asymmetric Transfer Hydrogenation (ATH) is a common variant where a hydrogen source like isopropanol or formic acid is used.[12] This approach offers high yields and selectivities and is readily scalable. The choice of metal and ligand is critical for achieving high enantiomeric excess (ee).
Caption: Generalized workflow for asymmetric synthesis.
Chiral Resolution of Racemic α-Tetralol
This classical method involves separating a 50:50 mixture of the (R) and (S) enantiomers. While potentially less efficient than asymmetric synthesis, it remains a valuable and practical technique.
Principle of Resolution: The core principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility, melting point) and can therefore be separated by conventional techniques like fractional crystallization or chromatography.
Experimental Protocol: A Self-Validating System
-
Diastereomer Formation: The racemic (±)-α-tetralol is reacted with an enantiopure chiral acid (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative) in a suitable solvent to form a mixture of two diastereomeric esters or salts.
-
Separation: The key step is the physical separation of the diastereomers. Fractional crystallization is often employed. The solvent system is carefully chosen so that one diastereomer is significantly less soluble and crystallizes out of the solution, leaving the other diastereomer dissolved. The system is self-validating: successful crystallization and a sharp melting point of the isolated solid indicate effective separation.
-
Hydrolysis (Liberation): The separated diastereomer is then hydrolyzed (e.g., using a base for esters or an acid for salts) to cleave the bond to the chiral auxiliary, liberating the single, enantiomerically enriched α-tetralol.
-
Recovery: The now-free α-tetralol enantiomer is purified (e.g., by extraction and distillation), and the chiral resolving agent can often be recovered and reused.
Analytical Control: Determination of Enantiomeric Purity
Accurately quantifying the enantiomeric composition of a sample is non-negotiable for research and development. The primary metric is enantiomeric excess (ee), defined as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its accuracy, sensitivity, and reliability.[8][14]
Principle of Chiral HPLC: The separation relies on a Chiral Stationary Phase (CSP). A CSP is a solid support material to which a chiral molecule has been bonded. As the enantiomeric mixture passes through the HPLC column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stereochemical interactions, these complexes have different binding energies. The enantiomer that interacts more weakly with the CSP will travel through the column faster and elute first, while the more strongly interacting enantiomer will be retained longer and elute later, resulting in two separate peaks on the chromatogram.
Protocol: Standard Chiral HPLC Analysis of α-Tetralol
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective for separating chiral alcohols.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving good resolution and must be optimized empirically.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the α-tetralol sample in the mobile phase to create a dilute solution (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for α-tetralol (e.g., ~215 nm or 254 nm).
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample. Record the chromatogram.
-
Data Analysis:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound | 529-33-9 [chemicalbook.com]
- 4. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(-)-1,2,3,4-四氢-1-萘酚 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol puriss., = 99.0 GC sum of enantiomers 53732-47-1 [sigmaaldrich.com]
- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 9. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using 1,2,3,4-Tetrahydro-1-naphthol as a Chiral Auxiliary
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. Among the various strategies employed, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, ideally to be recycled, leaving behind the enantiomerically enriched product. The efficacy of a chiral auxiliary is dictated by its ability to impart a strong facial bias to a reactive intermediate, its ease of attachment and cleavage, and its availability in both enantiomeric forms.
1,2,3,4-Tetrahydro-1-naphthol, often referred to as α-tetralol, has emerged as a highly effective chiral auxiliary for a range of asymmetric transformations.[1][2] Its rigid, fused-ring structure provides a well-defined steric environment that can effectively shield one face of a connected prochiral molecule, thereby directing the approach of incoming reagents. This guide provides an in-depth exploration of the principles, protocols, and applications of this compound in asymmetric synthesis, tailored for researchers and professionals in drug development and organic synthesis.[1]
Core Principle: Steric Hindrance and Diastereoselective Control
The fundamental principle behind the efficacy of this compound as a chiral auxiliary lies in its conformational rigidity and the steric bulk of its bicyclic framework. When covalently attached to a prochiral substrate, such as a carboxylic acid to form an ester, the auxiliary establishes a chiral environment around the reactive center.
Consider the asymmetric alkylation of a carboxylic acid derivative. The process unfolds in three key stages:
-
Attachment: The prochiral carboxylic acid is esterified with an enantiomerically pure form of this compound, creating a mixture of diastereomers that are typically not separated.
-
Diastereoselective Reaction: The ester is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) to form a planar enolate.[3] The bulky tetrahydronaphthyl group effectively blocks one face of this enolate. The subsequent introduction of an electrophile (e.g., an alkyl halide) results in its preferential addition to the less hindered face, leading to the formation of one diastereomer in significant excess.
-
Cleavage: The newly formed stereocenter is now part of the product. The chiral auxiliary is then cleaved from the molecule, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid or alcohol, respectively.[3] The auxiliary itself can often be recovered and reused.
The following diagram illustrates the general principle of stereochemical induction.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for performing an asymmetric α-alkylation of a carboxylic acid using (R)-1,2,3,4-tetrahydro-1-naphthol.
Protocol 1: Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the formation of a diastereomeric ester from a generic propanoic acid derivative.
Materials:
-
(R)-1,2,3,4-Tetrahydro-1-naphthol (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add (R)-1,2,3,4-tetrahydro-1-naphthol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of propanoyl chloride over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diastereomeric ester.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the crucial stereocenter-forming step.
Materials:
-
Diastereomeric ester from Protocol 1 (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Alkyl halide (e.g., iodomethane or benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the diastereomeric ester and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation. Stir for 45 minutes at -78 °C.
-
Add the alkyl halide dropwise and continue to stir the reaction mixture at -78 °C for 2-4 hours.[4] The optimal time may vary depending on the electrophile.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be analyzed directly to determine diastereomeric excess.
Protocol 3: Determination of Diastereomeric Excess (d.e.)
Accurate determination of the d.e. is crucial for evaluating the success of the asymmetric induction.
Methodology:
-
¹H NMR Spectroscopy: This is often the most direct method. The two diastereomers will have slightly different chemical environments, leading to distinct signals for protons near the newly formed stereocenter. By integrating the signals corresponding to each diastereomer, the ratio, and thus the d.e., can be calculated. For example, the α-proton or methyl groups often show baseline separation.[5][6]
-
Chiral High-Performance Liquid Chromatography (HPLC): For more complex spectra or for higher accuracy, chiral HPLC is the method of choice. A suitable chiral stationary phase can separate the two diastereomers, and the relative peak areas provide a precise measurement of the d.e.[7]
Example Calculation: d.e. (%) = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100
Protocol 4: Cleavage of the Chiral Auxiliary
The final step is to liberate the chiral product and recover the auxiliary.
Materials (for Saponification):
-
Alkylated ester from Protocol 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (5.0 eq)
-
THF/Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated ester in the THF/water mixture in a round-bottom flask.
-
Add LiOH and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether (3x) to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation: Representative Results
The following table summarizes typical results for the α-alkylation of propionate esters of this compound, demonstrating the high diastereoselectivities achievable.
| Entry | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | CH₃I | LDA | >98 | 85-95 |
| 2 | BnBr | NaHMDS | >99 | 80-90 |
| 3 | Allyl Bromide | KHMDS | >95 | 82-92 |
| 4 | EtI | LDA | >98 | 88-96 |
Data are representative and compiled from typical outcomes of such reactions.[3]
Visualization of the Experimental Workflow
The following diagram outlines the complete experimental sequence from attachment to final product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)-Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2,3,4-Tetrahydro-1-naphthol in pharmaceutical synthesis
An Application Guide to 1,2,3,4-Tetrahydro-1-naphthol in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Privileged Tetralin Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal anchor for designing molecules that interact with specific biological targets. The partially saturated nature of the tetralin core allows for the introduction of stereocenters, a critical feature for developing selective and potent pharmaceuticals.
Within this structural family, this compound and its oxidized counterpart, 1-tetralone, are exceptionally valuable building blocks.[1][2] The chiral alcohol of (R)- or (S)-1,2,3,4-tetrahydro-1-naphthol, in particular, serves as a crucial starting material or key intermediate in the synthesis of a diverse array of therapeutic agents, ranging from antidepressants to beta-blockers.[3][4] Its utility stems from its role as a chiral synthon, enabling the stereocontrolled construction of complex molecular architectures essential for biological activity.
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a primary focus on the industrial production of the blockbuster antidepressant Sertraline. We will dissect the underlying chemical principles, provide detailed experimental protocols, and discuss the evolution of synthetic strategies toward greater efficiency and stereoselectivity.
Core Application I: Synthesis of Sertraline (Zoloft®)
Sertraline, marketed as Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[5] The molecule possesses two critical stereocenters, and its therapeutic efficacy is almost exclusively attributed to the (1S,4S)-isomer.[5] Consequently, the stereocontrolled synthesis of this specific isomer is of paramount industrial importance. The journey to manufacturing Sertraline is a classic case study in process chemistry, where the tetralone/naphthol scaffold is central.
The Retrosynthetic Logic: Dissecting the Sertraline Structure
The synthesis of Sertraline invariably proceeds through a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one (referred to as tetralone 2 ).[5][6] This intermediate contains one of the two crucial stereocenters. The second stereocenter, at the C1 position, is installed via reductive amination of this tetralone. This transformation is the pivotal step where this compound chemistry comes into play, as the reduction of the ketone to an alcohol is an implicit or explicit part of the pathway to the final amine.
Caption: Retrosynthetic analysis of Sertraline.
The Classical Industrial Pathway: Reductive Amination and Resolution
The foundational commercial synthesis relies on a robust, albeit non-stereoselective, initial approach followed by a classical resolution.
-
Formation of the Key Tetralone: The synthesis begins with a Friedel-Crafts reaction between 1-naphthol and 1,2-dichlorobenzene, catalyzed by aluminum chloride (AlCl₃), to produce the key intermediate, 4-(3,4-dichlorophenyl)-1-tetralone.[6][7]
-
Imine Formation: The tetralone is then condensed with methylamine to form the corresponding N-methylimine (a Schiff base). Early methods employed corrosive reagents like titanium tetrachloride (TiCl₄) as a catalyst.[5] More refined processes later substituted TiCl₄ with molecular sieves to improve safety and reduce hazardous waste, though this required a large excess of methylamine.[6]
-
Diastereoselective Reduction: The C=N double bond of the imine is reduced to an amine. This step is critical for establishing the cis relative stereochemistry between the C1 amino group and the C4 dichlorophenyl group. Catalytic hydrogenation over a palladium catalyst (Pd/C) is highly effective for this transformation, yielding the racemic cis-amine with high selectivity over the trans-isomer.[8][9]
-
Chiral Resolution: The final and most critical step is the separation of the desired (+)-(1S,4S)-enantiomer from the unwanted (-)-(1R,4R)-enantiomer. This is achieved by forming diastereomeric salts with a chiral resolving agent. D-(-)-mandelic acid is the industry standard, as it selectively crystallizes with the desired (+)-sertraline base.[5][10] The resulting salt is then isolated, and the mandelic acid is removed to yield the enantiomerically pure sertraline free base, which is subsequently converted to the hydrochloride salt.
Protocol 1: Synthesis of Racemic cis-Sertraline Hydrochloride
This protocol is a synthesized representation of established industrial methods.[5][6][7]
Step A: Imine Formation
-
To a stirred solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (10.0 g, 34.3 mmol) in anhydrous toluene (100 mL) in a flask equipped with a Dean-Stark trap, add methylamine (40% solution in water, 20 mL, ~230 mmol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap over 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting tetralone is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to yield the crude ketimine, which is used directly in the next step.
Step B: Catalytic Hydrogenation
-
Dissolve the crude ketimine from the previous step in methanol (100 mL).
-
Transfer the solution to a hydrogenation vessel. Add 5% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (approx. 3.4 bar).
-
Stir the mixture vigorously at room temperature for 6-8 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude racemic cis-sertraline as an oil.
Step C: Salt Formation
-
Dissolve the crude amine in isopropanol (50 mL).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is ~2.
-
Stir the resulting slurry at 0-5 °C for 1 hour.
-
Collect the white precipitate by vacuum filtration, wash with cold isopropanol (2 x 15 mL), and dry under vacuum to afford racemic cis-sertraline hydrochloride.
Protocol 2: Chiral Resolution with D-(-)-Mandelic Acid
This protocol is based on the widely used resolution method.[5][10]
-
Suspend racemic cis-sertraline hydrochloride (10.0 g, 29.2 mmol) in a mixture of ethyl acetate (70 mL) and 15% aqueous sodium hydroxide (NaOH) (30 mL).
-
Stir until all solids dissolve and the layers are clear. Separate the organic layer, and extract the aqueous layer with ethyl acetate (20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the racemic free base as an oil.
-
Dissolve the free base in ethanol (100 mL). Add D-(-)-mandelic acid (4.44 g, 29.2 mmol) to the solution.
-
Stir the mixture at room temperature. The mandelate salt of the (+)-isomer will begin to crystallize. Continue stirring for at least 6 hours to ensure complete precipitation.
-
Filter the solid, wash with cold ethanol (2 x 20 mL), and dry to yield the crude (+)-sertraline mandelate salt.
-
To obtain the free base, treat the mandelate salt with aqueous NaOH and extract with a suitable organic solvent (e.g., ethyl acetate) as described in step 1.
-
Convert the resulting enantiomerically pure (+)-sertraline free base to the hydrochloride salt as described in Protocol 1, Step C.
Advanced Strategies: Chemoenzymatic and Asymmetric Syntheses
While effective, the classical resolution method is inherently inefficient as it discards half of the material (the undesired enantiomer). Modern pharmaceutical manufacturing emphasizes atom economy and sustainability, driving the development of asymmetric syntheses that create the desired stereocenters selectively.
Chemoenzymatic Kinetic Resolution
A powerful approach involves the use of enzymes to selectively reduce one enantiomer of a racemic starting material. Ketoreductases (KREDs) have been successfully employed for the stereoselective bioreduction of racemic 4-(3,4-dichlorophenyl)-1-tetralone.[11]
In this process, a specific KRED enzyme reduces the (R)-tetralone to the corresponding (1S,4S)-cis-alcohol, leaving the (S)-tetralone unreacted. This (1S,4S)-alcohol is a direct precursor to (1S,4S)-sertraline. The unreacted (S)-tetralone can be isolated and racemized, allowing it to be recycled back into the process. This kinetic resolution provides access to the key chiral alcohol precursor with excellent enantioselectivity (>99% ee) and diastereomeric ratio (99:1).[11]
Caption: Chemoenzymatic kinetic resolution workflow.
Protocol 3: Conceptual Chemoenzymatic Reduction of Tetralone
This protocol outlines the general principles of a KRED-catalyzed reduction.[11]
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add the racemic tetralone substrate, typically dissolved in a water-miscible co-solvent like DMSO or isopropanol to aid solubility.
-
Add the ketoreductase enzyme (e.g., from a commercial screening kit) and a cofactor recycling system. A common system consists of NADP⁺ and a glucose/glucose dehydrogenase (GDH) system to regenerate the active NADPH cofactor in situ.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC using a chiral column.
-
The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the alcohol product.
-
Work up the reaction by extracting the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the resulting alcohol from the unreacted ketone using column chromatography.
| Parameter | Classical Resolution | Chemoenzymatic Resolution | Asymmetric Synthesis |
| Starting Material | Racemic Tetralone | Racemic Tetralone | Achiral Precursor |
| Key Step | Diastereomeric salt crystallization | Enzymatic kinetic resolution | Asymmetric catalysis |
| Theoretical Max. Yield | 50% | 50% (without racemization/recycle) | 100% |
| Stereoselectivity | High (post-resolution) | Excellent (>99% ee) | Variable to Excellent |
| Key Reagents | D-(-)-Mandelic Acid | Ketoreductase, Cofactor | Chiral Catalyst/Auxiliary |
| Advantages | Robust, well-established | High selectivity, mild conditions | High atom economy |
| Disadvantages | Low atom economy | Requires enzyme/cofactor | Catalyst development |
| Table 1: Comparison of Synthetic Strategies for Chiral Sertraline. |
Core Application II: The Tetralin Scaffold in Beta-Blockers
While the synthesis of the beta-blocker Propranolol starts from 1-naphthol, not this compound, the structural relationship is significant.[12] The core aryloxypropanolamine pharmacophore of beta-blockers can be conceptually derived from or related to the tetrahydronaphthol structure. Furthermore, substituted 1,2,3,4-tetrahydroaminonaphthols themselves have been investigated as antihypertensive agents and adrenergic receptor blockers.
The standard synthesis of Propranolol involves the reaction of 1-naphthol with epichlorohydrin under basic conditions to form a glycidyl ether intermediate. This epoxide is then opened by nucleophilic attack from isopropylamine to yield Propranolol.[13][14]
Caption: General synthesis of Propranolol.
Broader Therapeutic Applications
The synthetic utility of the 1-tetralone and this compound scaffold extends beyond Sertraline. Derivatives have shown promise in several other therapeutic areas:
-
Monoamine Oxidase (MAO) Inhibitors: Substituted α-tetralones are potent and selective inhibitors of MAO-B, an important target in the treatment of Parkinson's disease and depression.[15][16]
-
Anticancer Agents: The tetralone scaffold is a component of various natural products and synthetic molecules exhibiting antiproliferative activity against cancer cell lines.[1][15]
-
Calcium Channel Blockers: Certain substituted tetrahydroaminonaphthols have been identified as calcium channel blockers with antihypertensive properties.[17]
Conclusion
This compound and its parent tetralone are foundational building blocks in modern pharmaceutical synthesis. Their rigid framework and inherent chirality provide an ideal starting point for constructing stereochemically complex drug molecules. The industrial synthesis of Sertraline serves as a powerful case study, illustrating the evolution from classical resolution to more efficient and sustainable chemoenzymatic and asymmetric methods. As drug development continues to demand greater molecular complexity and stereochemical purity, the strategic application of versatile scaffolds like tetrahydronaphthol will remain a cornerstone of innovation in medicinal chemistry.
References
- Vukics, K., Fodor, T., et al. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(1), 58-61). [Link]
- Chen, C. Y., & Reamer, R. A. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(2), 293-294). [Link]
- American Chemical Society. (n.d.). Improved Industrial Synthesis of Antidepressant Sertraline.
- American Chemical Society. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters. [Link]
- Gauni, D., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications.
- Chen, C. Y., & Reamer, R. A. (1999). Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. Organic Letters, 1(2), 293-294). [Link]
- ResearchGate. (2002). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline.
- Scite.ai. (2018). Chemoenzymatic Synthesis of Sertraline. Scite.ai. [Link]
- Gauni, D., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238). [Link]
- Vukics, K., et al. (2002). Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]
- ResearchGate. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives.
- Quallich, G. J. (2005). Development of the commercial process for Zoloft/sertraline. Chirality, 17 Suppl, S120-S126). [Link]
- Drug Synthesis Database. (n.d.). Sertraline. Synpharm.cn. [Link]
- Google Patents. (2006). Process for the preparation of sertraline hydrochloride form ii.
- Google Patents. (2003). Process for the manufacture of sertraline.
- Kumar, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Future Journal of Pharmaceutical Sciences, 10(1), 32). [Link]
- ResearchGate. (n.d.). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine.
- Quick Company. (2007). A Highly Stereoselective Synthesis Of Sertraline. Quick Company. [Link]
- Google Patents. (2021).
- Vo, T. T. T., et al. (2020).
- Patsnap. (2020). Synthesis method of propranolol hydrochloride.
- Heshghi, H. (2005). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 16(2), 145-147). [Link]
- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical biology & drug design, 86(4), 895–904). [Link]
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
- Gnabre, J., et al. (1988). Substituted 1,2,3,4-tetrahydroaminonaphthols: antihypertensive agents, calcium channel blockers, and adrenergic receptor blockers with catecholamine-depleting effects. Journal of medicinal chemistry, 31(4), 715–721). [Link]
- Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. [Link]
- Singh, G. B., et al. (1986). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Arzneimittel-Forschung, 36(8), 1193–1196). [Link]
- Li, G., & Colacot, T. J. (2012). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of chemical research, 45(6), 875–887). [Link]
- Jigs Chemical. (n.d.). (r)-(-)-1,2,3,4-tetrahydro-1-naphthol. Jigs Chemical. [Link]
- de Souza, R. O. M. A., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules (Basel, Switzerland), 28(12), 4812). [Link]
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.
- Xu, S., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules (Basel, Switzerland), 27(21), 7247). [Link]
- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
- Royal Society of Chemistry. (2016). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]
- 8. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 9. A Highly Stereoselective Synthesis Of Sertraline [quickcompany.in]
- 10. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 15. nbinno.com [nbinno.com]
- 16. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted 1,2,3,4-tetrahydroaminonaphthols: antihypertensive agents, calcium channel blockers, and adrenergic receptor blockers with catecholamine-depleting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1,2,3,4-Tetrahydro-1-naphthol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,2,3,4-Tetrahydro-1-naphthol (α-tetralol). As a critical intermediate in pharmaceutical synthesis and a known metabolite, its accurate quantification and stereochemical purity are of significant interest.[1][2] This document provides two distinct, field-proven protocols: Method 1 for rapid achiral analysis to determine purity and concentration using Reverse-Phase HPLC, and Method 2 for the chiral separation of its (R) and (S) enantiomers. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices to ensure scientific integrity and facilitate seamless method transfer and validation.
Introduction and Scientific Rationale
This compound is a bicyclic aromatic alcohol comprising a fused benzene ring and a cyclohexanol moiety.[3] Its structure presents a unique analytical challenge: it possesses both non-polar characteristics (aromatic and saturated rings) and a polar hydroxyl group, making it amenable to Reverse-Phase Liquid Chromatography (RPLC).[4]
Crucially, the C1 carbon is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: (R)- and (S)-enantiomers. In pharmaceutical and biological contexts, enantiomers can exhibit vastly different pharmacological activities and toxicities. Therefore, analytical methods must be capable of not only quantifying the total amount of the compound but also resolving and quantifying each enantiomer individually. This guide addresses both needs through validated achiral and chiral separation strategies.
Method 1: Achiral Purity and Assay by Reverse-Phase HPLC
This method is designed for rapid quantification of total this compound, ideal for applications like reaction monitoring, purity assessment of starting materials, or simple quantification where stereochemistry is not a concern.
Principle and Method Development Rationale
The separation is based on the principles of reverse-phase chromatography, where analytes are separated based on their hydrophobic interactions with a non-polar stationary phase.[4]
-
Column Selection: A C18 (octadecylsilane) stationary phase is the workhorse of reverse-phase HPLC and provides an excellent starting point. The non-polar C18 chains will interact with the hydrophobic naphthalene ring system of the analyte, providing retention. The moderate polarity imparted by the hydroxyl group ensures that the analyte does not retain too strongly, allowing for reasonable elution times with a standard aqueous/organic mobile phase.
-
Mobile Phase Selection: A mixture of acetonitrile and water is chosen for its low UV cutoff, excellent solvating properties, and ability to produce sharp peaks. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer different selectivity and often results in lower backpressure. An isocratic elution (constant mobile phase composition) is sufficient for this single analyte analysis, ensuring simplicity and robustness.
-
Detector Selection and Wavelength: The fused benzene ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector is ideal. Based on the UV spectrum of similar naphthalenic structures, a primary wavelength of 210 nm is selected for high sensitivity, with 265 nm serving as a secondary, more selective wavelength where mobile phase interference is minimal.
Detailed Experimental Protocol: Method 1
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade or higher)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC Grade, for sample dissolution)
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire, Phenomenex Luna) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 210 nm (Primary), 265 nm (Secondary) |
| Run Time | ~10 minutes |
Procedure:
-
Mobile Phase Preparation: Premix 600 mL of acetonitrile and 400 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration before use.
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Preparation: Prepare the sample to a target concentration of approximately 100 µg/mL using methanol as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject the standard solution five or six times to establish system suitability.
-
Inject the sample solutions.
-
Inject a standard at the end of the sequence to check for drift.
-
System Suitability and Trustworthiness
To ensure the validity of the results, the chromatographic system must meet predefined performance criteria as outlined in pharmacopeial guidelines like USP <621>.[5][6][7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good separation performance. |
| Repeatability (%RSD) | ≤ 2.0% | For peak area and retention time of 5-6 replicate standard injections. |
Method 2: Chiral Separation of (R)- and (S)-Enantiomers
This method is essential for determining the enantiomeric excess (e.e.) or enantiomeric purity of this compound. It relies on a Chiral Stationary Phase (CSP) to differentiate between the two enantiomers.
Principle and Method Development Rationale
Chiral separation is achieved by creating transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9] These complexes have different energies of formation and stability, leading to different retention times.
-
Column Selection: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are highly versatile and successful for a broad range of chiral compounds.[10] For an alcohol with an aromatic ring like α-tetralol, a column such as a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point. These phases separate enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[11]
-
Mobile Phase Selection: Chiral separations on polysaccharide columns are typically performed in normal-phase mode using mixtures of alkanes (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting the percentage of the alcohol modifier is the primary tool for optimizing retention and resolution. A small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape, but is often unnecessary for neutral alcohols.
-
Detector Selection: UV detection is used, similar to the achiral method. The detection wavelength remains the same.
Detailed Experimental Protocol: Method 2
Materials and Reagents:
-
Racemic this compound standard
-
(R)- and/or (S)-1,2,3,4-Tetrahydro-1-naphthol standards (if available, for peak identification)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 210 nm |
| Run Time | ~20-30 minutes (adjust as needed) |
Procedure:
-
Mobile Phase Preparation: Carefully premix 900 mL of n-Hexane and 100 mL of Isopropanol. Degas thoroughly.
-
Standard/Sample Preparation (250 µg/mL): Prepare a solution of the racemic or test sample in the mobile phase to a target concentration of approximately 250 µg/mL. Using the mobile phase as the diluent is critical to avoid peak distortion.
-
System Equilibration: Equilibrate the chiral column at a low flow rate (e.g., 0.2 mL/min) for 15 minutes, then ramp up to the final flow rate and equilibrate for at least 60 minutes or until the baseline is stable. Chiral columns require longer equilibration times.
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the racemic standard to confirm separation and determine the resolution factor.
-
If available, inject individual enantiomer standards to confirm peak elution order.
-
Inject the test samples.
-
System Suitability and Trustworthiness
Validation of a chiral method focuses on the ability to resolve the two enantiomers, following ICH Q2(R1) guidelines.[12][13][14]
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline or near-baseline separation for accurate quantification of each peak. |
| Repeatability (%RSD) | ≤ 2.0% | For the peak area ratio of the two enantiomers in replicate racemic injections. |
| Peak Identification | Confirmed | Elution order must be confirmed with authentic standards or a validated method. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for both HPLC methods, from sample handling to data analysis.
Caption: General HPLC workflow from preparation to reporting.
Conclusion
The two HPLC methods presented provide a comprehensive analytical toolkit for this compound. Method 1 offers a simple, rapid, and robust reverse-phase approach for achiral quantification, suitable for routine quality control. Method 2 provides a highly specific normal-phase chiral separation, which is indispensable for controlling the stereochemical purity of the final product in regulated environments. Both protocols are grounded in established chromatographic principles and meet the stringent requirements for trustworthiness and scientific validity through rigorous system suitability criteria.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent; 2023.
- BioGlobaX. <621> Chromatography. BioGlobaX.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021.
- International Council for Harmonisation. Quality Guidelines. ICH.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group; 2025.
- PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science; 2023.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- PubChem. 1,2,3,4-Tetrahydro-1-naphthalenol. National Center for Biotechnology Information.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech; 2025.
- SIELC Technologies. Polar Compounds. SIELC.
- PubChem. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. National Center for Biotechnology Information.
- Phenomenex. Chiral HPLC Separations. Phenomenex.
- Satinder Ahuja, et al. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International; 2000.
- ChiralTek. Chiral Columns. HPLC.eu.
Sources
- 1. This compound | 529-33-9 [chemicalbook.com]
- 2. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 3. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
Application Note: High-Sensitivity GC-MS Analysis of 1,2,3,4-Tetrahydro-1-naphthol for Research and Pharmaceutical Development
Abstract
This application note presents a detailed and robust protocol for the analysis of 1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant metabolite of tetralin and a potential chiral probe in enzymatic studies, making its accurate quantification critical in toxicology, pharmacology, and drug development.[1] Due to its polarity and potential for poor chromatographic performance, a derivatization step is employed to enhance volatility and improve peak shape. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for GC-MS Analysis of this compound
This compound (CAS 529-33-9) is a hydroxylated derivative of tetralin (1,2,3,4-tetrahydronaphthalene).[2] Its analysis is crucial for several reasons:
-
Metabolic Monitoring: It is a major urinary metabolite of tetralin, a common industrial solvent.[1] Monitoring its levels is essential for assessing occupational or environmental exposure.
-
Pharmacokinetics: In drug development, tetralin moieties are present in various pharmaceutical scaffolds. Understanding the metabolic fate of such compounds, including the formation of hydroxylated metabolites like this compound, is fundamental to pharmacokinetic and toxicological profiling.
-
Enzymatic Studies: The chiral nature of this compound makes it a useful probe for investigating enzyme-substrate interactions, particularly with enzymes like aryl sulfotransferases.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to provide structural confirmation through mass spectral data.[3] However, the polar hydroxyl group of this compound can lead to peak tailing and poor sensitivity. Chemical derivatization is therefore a critical step to convert the analyte into a more volatile and less polar form, ensuring sharp chromatographic peaks and reliable quantification.[4][5]
This guide details a method adapted from established protocols for similar phenolic compounds, ensuring a scientifically sound and field-proven approach.[6]
Experimental Workflow & Causality
The entire analytical process is designed to ensure maximum recovery, reproducibility, and sensitivity. Each stage has a specific purpose that contributes to the overall success of the analysis.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to isolate this compound from the sample matrix and concentrate it into a suitable solvent.
Required Materials:
-
Solvents: n-Hexane, Dichloromethane (DCM), Methanol (all HPLC or pesticide residue grade).[6][7]
-
Glassware: 15 mL glass centrifuge tubes, GC autosampler vials with inserts.[6]
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporation system.
Protocol (Liquid-Liquid Extraction - LLE): This protocol is suitable for aqueous samples such as urine or plasma after appropriate enzymatic hydrolysis to deconjugate metabolites.[8]
-
Sample Aliquot: Transfer 1-2 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Extraction: Add 2 mL of n-hexane (or DCM).
-
Mixing: Vortex the tube vigorously for 2 minutes. Take care not to form a stable emulsion.[6]
-
Phase Separation: Centrifuge the sample at approximately 2000 x g for 10 minutes to achieve a clean separation of the organic and aqueous layers.[6]
-
Collection: Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat: Repeat the extraction (steps 2-5) with a fresh aliquot of solvent to maximize recovery. Combine the organic extracts.
-
Concentration: Gently evaporate the combined organic extract to dryness under a stream of nitrogen at room temperature or slightly elevated (e.g., 30-40°C). The dry residue is now ready for derivatization.
Rationale: LLE is a robust technique for separating analytes based on their differential solubility in immiscible solvents.[3] n-Hexane is chosen for its volatility and ability to extract moderately polar compounds while leaving highly polar matrix components behind. Centrifugation ensures a sharp interface for clean collection of the extract.
Derivatization Protocol (Acetylation)
This protocol converts the polar hydroxyl group into a less polar, more volatile acetate ester, which is ideal for GC analysis. This method is adapted from a validated procedure for naphthols.[6]
Required Materials:
-
Reagents: Acetic anhydride, Pyridine (or 0.5 M NaOH), n-Hexane.
-
The dried sample extract from section 3.1.
Protocol:
-
Reconstitution: To the dried sample residue, add 50 µL of pyridine and 50 µL of acetic anhydride. Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 10-15 minutes.
-
Extraction of Derivative: Add 1 mL of n-hexane and 0.5 mL of ultrapure water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes.
-
Final Sample: Transfer the upper n-hexane layer, containing the derivatized analyte (1,2,3,4-tetrahydro-1-naphthyl acetate), into a GC autosampler vial for analysis.
Alternative Derivatization (Silylation): For some applications, silylation may be preferred. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[9] A typical procedure involves adding 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a solvent like acetonitrile, then heating at 70°C for 60 minutes.[8] BSTFA derivatives often yield a prominent molecular ion, which can be advantageous for identification.[10]
GC-MS Instrumental Parameters
The following parameters are based on a standard GC-MS system and are adapted from a method for the closely related compound, 1-naphthol, using a common non-polar column.[6]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A widely used, reliable GC platform. |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | The HP-5ms is a robust, low-bleed, non-polar column ideal for MS applications. It separates compounds primarily by boiling point, providing excellent performance for a wide range of analytes, including the derivatized naphthol.[6][11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas compatible with MS detectors, providing good chromatographic efficiency.[12] A constant flow ensures reproducible retention times.[6] |
| Injector | Splitless mode, 1 µL injection volume | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[13] |
| Injector Temperature | 250°C | This temperature ensures rapid and complete vaporization of the derivatized analyte and solvent without causing thermal degradation.[6] |
| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp: 10°C/min to 300°C- Final Hold: Hold at 300°C for 5 min | The initial hold allows for solvent focusing. The temperature ramp effectively separates analytes with different boiling points, and the final hold ensures that any less volatile matrix components are eluted from the column.[6] |
| Mass Spectrometer | Agilent 5977B or equivalent | A standard single quadrupole mass spectrometer with high sensitivity. |
| MS Transfer Line Temp | 300°C | Prevents condensation of the analyte as it transfers from the GC column to the MS source.[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (e.g., m/z 40-500) and/or Selected Ion Monitoring (SIM) | Full Scan: Used for qualitative analysis and identification by comparing the acquired spectrum to a library (e.g., NIST).SIM: Used for quantitative analysis, monitoring specific ions for the analyte to increase sensitivity and selectivity. |
Data Analysis and Expected Results
Identification
The primary identification of this compound is achieved by comparing its mass spectrum with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[2]
The molecular weight of underivatized this compound is 148.2 g/mol .[2]
-
Molecular Ion (M+): The mass spectrum shows a molecular ion peak at m/z 148.
-
Key Fragments: The fragmentation of alcohols often involves the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[14] For this compound, a prominent fragment is observed at m/z 130 (loss of H₂O), which is often the base peak. Another significant fragment is at m/z 115 , corresponding to the loss of H₂O and a methyl group.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode is superior. The most abundant and specific ions should be chosen.
| Analyte | Derivative | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Underivatized | 130 | 148, 115 |
| 1,2,3,4-Tetrahydro-1-naphthyl acetate | Acetylated | 130 | 190 (M+), 148 |
| 1,2,3,4-Tetrahydro-1-naphthyl-TMS ether | Silylated (BSTFA) | 205 | 220 (M+), 73 |
Note: Ions for derivatized forms are predicted based on typical fragmentation patterns.
Calibration curves should be constructed using a series of standards prepared in a matrix similar to the samples to account for matrix effects. The use of a deuterated internal standard is highly recommended for the most accurate quantification.
Trustworthiness and Validation
To ensure the reliability of this method, the following validation parameters should be assessed:
-
Linearity: A calibration curve with a correlation coefficient (R²) of >0.99 should be achieved over the desired concentration range.[6]
-
Limit of Detection (LOD) and Quantification (LOQ): These should be determined based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ).[6]
-
Precision and Accuracy: Assessed by analyzing replicate quality control samples at different concentrations. Intraday and interday precision should typically be <15% RSD.[6]
-
Recovery: The efficiency of the extraction process should be determined by spiking known amounts of the analyte into a blank matrix. Recoveries are typically expected to be within 85-115%.[6]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a crucial derivatization step, this method overcomes the challenges associated with analyzing this polar metabolite, enabling sensitive and reliable quantification. The detailed steps for sample preparation, instrumental analysis, and data interpretation provide researchers with a robust framework for applications in metabolic studies, toxicology, and pharmaceutical research.
References
- Kuwata, K., et al. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health.
- Tsakas, M., & Tsoukali, H. (2011). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
- Kim, D., et al. (2007). GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... ResearchGate.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.
- NIST. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- Goen, T., et al. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Publisso.
- Perroteau, I., et al. (2018). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Siriwardane, D., et al. (2015). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. ResearchGate.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate.
- Restek. (n.d.). Tetralin: CAS # 119-64-2 Compound Information. Restek.
- Ramos, H. J. O., et al. (2019). METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS). protocols.io.
- IOSR Journal. (n.d.). Application of GC-MS in Quantitative Analysis of Some Carminative Syrups. IOSR Journal.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Elliott, T. H., et al. (1969). The metabolism of tetralin. PubMed.
- Al-Rubaye, A. F. M., & Jawad, B. O. (2025). Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. SAR Publication.
- Wang, L., et al. (2015). Trace quantification of 1-triacontanol in beagle plasma by GC-MS/MS and its application to a pharmacokinetic study. ResearchGate.
- Pacifici, R., et al. (2000). Analysis of 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in biological samples by gas chromatography tandem mass spectrometry (GC/MS-MS). PubMed.
- Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent.
- Teledyne Labs. (n.d.). What is Gas Chromatography?. Teledyne Labs.
- Agilent. (n.d.). Agilent J&W GC Column Selection Guide. Postnova.
- GL Sciences. (n.d.). Organic Solvents Retention Time Table. GL Sciences.
- Agilent. (2011). Trace Level Analysis for Active Compounds - J&W Ultra Inert Capillary GC Columns. Agilent.
- Agilent. (n.d.). Choosing the “Correct” GC Stationary Phase and Column Dimensions. Agilent.
Sources
- 1. gcms.cz [gcms.cz]
- 2. coresta.org [coresta.org]
- 3. mdpi.com [mdpi.com]
- 4. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
Application Notes and Protocols: 1,2,3,4-Tetrahydro-1-naphthol as a Versatile Chiral Building Block
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 1,2,3,4-Tetrahydro-1-naphthol
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, also known as α-tetralol, has emerged as a preeminent building block, valued for its unique structural and functional attributes.[1] Its rigid, fused bicyclic framework, combining an aromatic ring with a chiral, functionalized aliphatic ring, provides a versatile scaffold for elaboration.
The true power of this molecule lies in its chirality. The hydroxyl-bearing carbon at the C1 position is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: (R)- and (S)-enantiomers. This chirality is of profound importance in pharmaceutical and agrochemical development, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.[1] Consequently, enantiomerically pure (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol are highly sought-after intermediates.[1][2]
These application notes will provide an in-depth exploration of the synthetic utility of this compound, detailing its application in the synthesis of key pharmaceutical intermediates and its role as a chiral auxiliary. We will furnish detailed, field-proven protocols to empower researchers in leveraging this versatile molecule for their synthetic campaigns.
Physicochemical Properties and Data
A clear understanding of the physical properties of both the racemic mixture and the individual enantiomers is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Racemic this compound | (R)-(-)-enantiomer | (S)-(+)-enantiomer |
| CAS Number | 529-33-9[3] | 23357-45-1[1] | 53732-47-1[2] |
| Molecular Formula | C₁₀H₁₂O[4] | C₁₀H₁₂O[1] | C₁₀H₁₂O[2] |
| Molecular Weight | 148.20 g/mol [4] | 148.21 g/mol [1] | 148.20 g/mol [2] |
| Appearance | Clear colourless to slightly brown viscous liquid[3][5] | White or off-white crystalline powder[1] | Crystals[2] |
| Melting Point | 28-32 °C[5] | 38-42 °C[1] | 37-39 °C[2] |
| Boiling Point | 102-104 °C at 2 mmHg[3][5] | 140 °C at 17 mmHg[1] | Not specified |
| Optical Rotation | Not applicable | [α]20/D = -29° to -35° (c=2.5 in CHCl₃)[1] | [α]20/D = +33° ±1° (c=2.5% in chloroform)[2] |
| Purity (Typical) | ≥95% | ≥98% (GC)[1] | ≥99.0% (sum of enantiomers, GC)[2] |
Core Synthetic Applications
The utility of this compound spans multiple areas of organic synthesis, primarily driven by its application as a precursor to bioactive molecules and as a tool for controlling stereochemistry.
Keystone Intermediate in Pharmaceutical Synthesis
The tetralin framework is a privileged scaffold in medicinal chemistry. This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its structure is often embedded within more complex drug molecules to modulate lipophilicity, receptor binding, and metabolic stability. For instance, its derivatives are related to the core of certain beta-blockers and antidepressants, where the specific stereochemistry of the hydroxyl or a derived amino group is critical for therapeutic efficacy.[6]
Caption: Key synthetic transformations of this compound.
Chiral Auxiliary and Ligand Synthesis
Beyond its role as a direct precursor, the enantiopure forms of this compound are instrumental in asymmetric synthesis.[1] It can be employed as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can be recovered. This approach leverages the steric hindrance and electronic properties of the tetralin scaffold to control the facial selectivity of reactions like alkylations, aldol additions, and Diels-Alder reactions.
Furthermore, the hydroxyl group provides a handle for synthesizing more complex chiral ligands. These ligands, often featuring phosphine or nitrogen-based coordinating groups, are crucial for transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling, which are cornerstones of modern pharmaceutical manufacturing.
Experimental Protocols: Foundational Transformations
The following protocols are designed to be robust and reproducible, providing a foundation for the synthesis of more complex derivatives. These are illustrative procedures and may require optimization based on the specific substrate and scale.
Protocol 1: Oxidation to (S)-3,4-Dihydronaphthalen-1(2H)-one (S-1-Tetralone)
Causality: The oxidation of the secondary alcohol to a ketone is a fundamental transformation that opens up a vast array of subsequent reactions, such as alpha-functionalization, Grignard additions, and reductive aminations. Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidant for this purpose, minimizing over-oxidation.
Reaction Scheme: (S)-1,2,3,4-Tetrahydro-1-naphthol → (S)-1-Tetralone
Materials & Reagents:
-
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol (1.0 eq, e.g., 5.0 g, 33.7 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 eq, 10.9 g, 50.6 mmol)
-
Silica gel (approx. 10 g)
-
Anhydrous Dichloromethane (DCM) (200 mL)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (150 mL) and PCC (1.5 eq).
-
Add powdered silica gel to the stirring suspension. The silica gel helps to simplify the work-up by adsorbing the chromium byproducts.
-
In a separate flask, dissolve (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol (1.0 eq) in anhydrous DCM (50 mL).
-
Add the alcohol solution to the stirring PCC suspension dropwise over 15 minutes. The reaction is exothermic.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a short plug of silica gel or Celite®, washing thoroughly with diethyl ether (3 x 50 mL). This step is crucial for removing the bulk of the chromium salts.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-Tetralone as a pale yellow oil.
Self-Validation:
-
TLC Analysis: The product should have a higher Rf value than the starting alcohol.
-
Spectroscopic Analysis: ¹H NMR will show the disappearance of the carbinol proton and the appearance of characteristic signals for the α- and β-protons to the carbonyl. IR spectroscopy will show a strong carbonyl (C=O) stretch around 1685 cm⁻¹.
Protocol 2: Mitsunobu Reaction for Azide Installation
Causality: The Mitsunobu reaction is a powerful method for achieving a net Sₙ2 substitution of a secondary alcohol with inversion of stereochemistry. Using an azide source like diphenylphosphoryl azide (DPPA) allows for the stereospecific conversion of (R)-1,2,3,4-tetrahydro-1-naphthol into (S)-1-azido-1,2,3,4-tetrahydronaphthalene. The resulting azide is a versatile intermediate that can be readily reduced to the corresponding primary amine.
Reaction Scheme: (R)-1,2,3,4-Tetrahydro-1-naphthol + HN₃ (from DPPA) → (S)-1-Azido-1,2,3,4-tetrahydronaphthalene
Materials & Reagents:
-
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (1.0 eq, e.g., 2.0 g, 13.5 mmol)
-
Triphenylphosphine (PPh₃) (1.5 eq, 5.3 g, 20.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq, 4.0 mL, 20.2 mmol)
-
Diphenylphosphoryl azide (DPPA) (1.3 eq, 3.8 mL, 17.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (or DEAD) (1.5 eq) dropwise to the stirring solution. A white precipitate of the PPh₃-DIAD adduct may form.
-
After stirring for 15-20 minutes at 0 °C, add DPPA (1.3 eq) dropwise. Caution: Azides are potentially explosive. Handle with care.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.
-
Quench the reaction by adding 50 mL of water.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and other byproducts. Purify by flash column chromatography (hexane/ethyl acetate gradient) to isolate the (S)-1-azido-1,2,3,4-tetrahydronaphthalene.
Self-Validation:
-
Stereochemistry: The inversion of stereochemistry can be confirmed by comparing the optical rotation of the corresponding amine (after reduction of the azide) to literature values.
-
Spectroscopic Analysis: IR spectroscopy will show a strong, characteristic azide (N₃) stretch around 2100 cm⁻¹. ¹H NMR will confirm the structure, and the disappearance of the -OH proton signal.
Caption: Logical workflow of the Mitsunobu reaction for stereochemical inversion.
Conclusion and Future Outlook
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its rigid, chiral structure provides a reliable foundation for constructing complex molecules with precise stereochemical control. The protocols detailed herein represent fundamental, yet powerful, transformations that unlock access to a wide range of valuable intermediates for drug discovery and materials science.[1] As the demand for enantiomerically pure and complex molecules continues to grow, the strategic application of building blocks like this compound will remain a critical enabler of innovation.
References
- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC. [Link]
- 1,2,3,4-TETRAHYDRONAPHTHALENE -
- The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. [Link]
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol - PubChem. [Link]
- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. [Link]
- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]
- This compound - ChemBK. [Link]
- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed Central. [Link]
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. [Link]
- Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
Application Notes and Protocols: Biocatalytic Routes to Enantiomerically Pure 1,2,3,4-Tetrahydro-1-naphthol
Introduction: The Significance of Chiral 1,2,3,4-Tetrahydro-1-naphthol
Enantiomerically pure this compound, often referred to as tetralol, is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its stereocenter is a key determinant of pharmacological activity, making the production of single enantiomers a critical objective in drug development. For instance, the (S)-enantiomer of tetralol serves as a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, which is used to treat depression and anxiety disorders. Traditional chemical methods for obtaining enantiopure tetralol often rely on chiral auxiliaries, stoichiometric chiral reagents, or challenging separations, which can be costly and environmentally taxing.
Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.[1] This guide provides an in-depth exploration of two primary biocatalytic strategies for producing enantiomerically pure this compound: the asymmetric reduction of 1-tetralone and the kinetic resolution of racemic 1-tetralol. We will delve into the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and present comparative data to aid researchers in selecting and implementing the optimal method for their specific needs.
Strategy 1: Asymmetric Reduction of 1-Tetralone via Ketoreductases (KREDs)
The most direct biocatalytic route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1-tetralone. This transformation is efficiently catalyzed by a class of NAD(P)H-dependent enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[2][3] These enzymes deliver a hydride from the cofactor to one of the two enantiotopic faces of the carbonyl group, thereby establishing the chiral center with high fidelity.[4]
The choice of KRED is paramount as it dictates the stereochemical outcome of the reaction. KREDs adhering to Prelog's rule typically yield the (S)-alcohol, while anti-Prelog KREDs produce the (R)-alcohol. The use of whole-cell biocatalysts, such as bacteria and fungi, is often preferred as they provide a self-contained system for cofactor regeneration, which is essential for driving the reaction to completion.[5][6][7]
Workflow for Asymmetric Reduction of 1-Tetralone
Caption: Workflow for the asymmetric reduction of 1-tetralone.
Protocol: Whole-Cell Bioreduction of 1-Tetralone using Lactobacillus paracasei
This protocol is adapted from a study demonstrating the effective production of (R)-1-tetralol.[5]
Materials:
-
Lactobacillus paracasei BD101 culture
-
MRS broth (for bacterial growth)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
1-Tetralone
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography elution)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
Procedure:
-
Cultivation of Biocatalyst: Inoculate 100 mL of sterile MRS broth with a loopful of Lactobacillus paracasei BD101. Incubate at 30°C with agitation (e.g., 150 rpm) for 24-48 hours, or until the culture reaches the stationary phase.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet with phosphate buffer.
-
Reaction Setup: Resuspend the cell pellet in 50 mL of phosphate buffer. Add 1-tetralone to a final concentration of 1-5 g/L and glucose to a final concentration of 10-20 g/L. The addition of glucose is crucial for the in-vivo regeneration of NADH required by the dehydrogenase enzymes.
-
Biotransformation: Incubate the reaction mixture at 30°C with agitation (150 rpm) for 24-72 hours. Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or GC.
-
Product Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee%) of the purified this compound by chiral HPLC analysis.
Performance of Various Biocatalysts for Asymmetric Reduction
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Lactobacillus paracasei BD101 | 1-Tetralone | (R)-1-Tetralol | >99 | >99 | [5] |
| Absidia cylindrospora | 1-Tetralone | (S)-1-Tetralol | High | 92 | [6] |
| Engineered Ketoreductases (KREDs) | Various Ketones | Chiral Alcohols | Often >95 | Often >99 | [8][9] |
| Aromatoleum aromaticum PEDH | Prochiral Ketones | (S)-Alcohols | Variable | High | [2] |
Strategy 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is an effective method for separating the enantiomers of a racemic mixture.[10] This strategy relies on the differential rate of reaction of the two enantiomers with a resolving agent, catalyzed by an enzyme. In the case of racemic 1-tetralol, lipases are commonly employed to catalyze the enantioselective acylation of one of the alcohol enantiomers, leaving the other unreacted.[11][12]
The key to a successful kinetic resolution is a high enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. An E-value greater than 200 is generally considered excellent for preparative purposes.[12] The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high selectivity and conversion.[13]
Mechanism of Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of racemic tetralol.
Protocol: Kinetic Resolution of (±)-1-Tetralol via Lipase-Catalyzed Acylation
This protocol is a generalized procedure based on common practices for lipase-catalyzed resolutions.[11][12]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), hexane, or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Orbital shaker or magnetic stirrer
-
Filtration setup
-
Silica gel for column chromatography
-
Chiral HPLC system
Procedure:
-
Reaction Setup: To a flask containing 1 mmol of racemic 1-tetralol dissolved in 10 mL of anhydrous organic solvent, add the immobilized lipase (typically 50-100 mg per mmol of substrate).
-
Initiation of Reaction: Add the acyl donor. Vinyl acetate is often used in a slight excess (e.g., 1.2 equivalents). The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
Reaction Monitoring: Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them for conversion and enantiomeric excess of the remaining alcohol and the formed ester using chiral HPLC.
-
Reaction Termination: Stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the ester product. This can be achieved by filtering off the immobilized enzyme.
-
Work-up and Separation: Wash the enzyme with fresh solvent and combine the filtrates. Evaporate the solvent under reduced pressure. The remaining mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.
-
Product Characterization: Analyze both the purified unreacted alcohol and the ester (which can be hydrolyzed back to the alcohol) for their enantiomeric purity using chiral HPLC.
Comparative Performance of Lipases in Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Enantioselectivity (E-value) | Reference |
| Pseudomonas cepacia (PSL-C) | Vinyl Acetate | TBME | Moderate to Good | [11] |
| Candida antarctica B (Novozym 435) | Vinyl Acetate | Diisopropyl ether | >200 (for other sec-alcohols) | [12] |
| Pseudomonas fluorescens | Vinyl Butyrate | Hexane | Good | [10] |
Advanced Strategy: Dynamic Kinetic Resolution (DKR)
A limitation of conventional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[14][15] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.
For 1-tetralol, a DKR process would involve a lipase for the enantioselective acylation, coupled with a racemization catalyst (e.g., a ruthenium or copper complex) that continuously interconverts the (R)- and (S)-tetralol enantiomers in the reaction mixture. While specific DKR protocols for 1-tetralol are less commonly reported, the principles established for other secondary alcohols are directly applicable and represent a frontier for process optimization.[14]
Conclusion
Biocatalytic methods provide highly efficient, selective, and environmentally benign pathways to enantiomerically pure this compound. The asymmetric reduction of 1-tetralone using ketoreductases or whole-cell systems offers a direct route to either the (R) or (S) enantiomer, depending on the enzyme's stereopreference. This approach is often characterized by high conversions and excellent enantioselectivities.[5][6] Alternatively, lipase-catalyzed kinetic resolution of the racemic alcohol allows for the separation of both enantiomers from a single reaction, a strategy that can be further enhanced to achieve theoretical yields of 100% through dynamic kinetic resolution. The choice between these strategies will depend on factors such as the desired enantiomer, availability of the biocatalyst, and process-scaling considerations. The protocols and data presented in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage the power of biocatalysis for the synthesis of this critical chiral intermediate.
References
- Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central.
- Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. PubMed.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing).
- Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. PubMed Central.
- Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed Central.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PubMed Central.
- Discovery, engineering, and applications of the ketoreductases from Metabacillus lacus in the synthesis of chiral (Hetero)aryl alcohols. ResearchGate.
- Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. s3-us-west-2.amazonaws.com.
- Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems. National Institutes of Health.
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central.
- Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. National Institutes of Health.
- New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed.
- biocatalysis · publications. entrechem.com.
- Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. ResearchGate.
- ERED ASSAY DEVELOPMENT AND NAPHTHOL SYNTHESIS. almacgroup.com.
- Asymmetric Reduction of Substituted 2-Tetralones by Thermoanaerobacter pseudoethanolicus Secondary Alcohol Dehydrogenase. ResearchGate.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PubMed Central.
- Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed Central.
- Biocatalysis: A smart and green tool for the preparation of chiral drugs. PubMed Central.
- Book of abstracts Posters - BIOTRANS 2023. livescience.events.
- Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. link.springer.com.
- Resolution of 1,1'-Bi-2-Naphthol; (R)-(+) - Organic Syntheses. orgsyn.org.
- Enantioselective aza-electrophilic dearomatization of naphthalene derivatives. PubMed Central.
- Mechanistic study on enantiodivergent kinetic resolution of axial chiral binaphthol via peptide-phosphonium salt-catalyzed Atherton-Todd reaction. Organic Chemistry Frontiers (RSC Publishing).
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed Central.
- An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. Chemical Communications (RSC Publishing).
- Author Correction: Enantioselective aza-electrophilic dearomatization of naphthalene derivatives. PubMed Central.
Sources
- 1. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1,2,3,4-Tetrahydro-1-naphthol in the flavor and fragrance industry
An In-Depth Guide to the Application of 1,2,3,4-Tetrahydro-1-naphthol in the Flavor and Fragrance Industry
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of this compound (also known as α-Tetralol) as a specialty ingredient in the flavor and fragrance industry. While primarily known as a versatile intermediate in organic synthesis, its unique structural properties lend it an intriguing and complex organoleptic profile that warrants exploration.[1][2] This guide moves beyond basic chemical properties to deliver field-proven insights and protocols for its practical application.
Introduction and Chemical Profile
This compound (CAS No. 529-33-9) is a bicyclic alcohol consisting of a tetralin core with a hydroxyl group at the C1 position.[3][4] This structure, which combines an aromatic ring with a saturated, hydroxyl-substituted cycloalkane ring, is the foundation of its unique sensory characteristics. While widely utilized as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, its potential in fragrance formulations is an area of specialized interest.[1][5] Commercial suppliers often categorize it for use as a flavor and fragrance agent, indicating its availability and intended application in this sector.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 529-33-9 | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.21 g/mol | [1] |
| Appearance | Clear colourless to slightly brown viscous liquid or white/off-white crystalline powder | [1][2] |
| Boiling Point | 139-140°C @ 17 Torr; ~257°C @ 760 Torr | [] |
| Melting Point | 37-42°C | [1][7] |
| Solubility | Soluble in most organic solvents and ethanol; poorly soluble in water | [8] |
Causality Insight: The boiling point and molecular weight suggest that this compound possesses low volatility, positioning it as a potential middle-to-base note in a fragrance composition. Its tenacity allows it to provide foundational structure and longevity to a scent.
Organoleptic Profile: A Leather-Like Character
Direct, publicly available sensory descriptions of the parent this compound are limited. However, a key European patent (EP0157436B1) provides an authoritative grounding for its olfactory character, describing it and its methylated derivatives as potent and stable fragrance materials with a distinct leather-like odor .[9]
The profile can be further extrapolated from its derivatives described in the patent:
-
2-Methyl-tetrahydro-1-naphthol: Possesses a strong leather-like odor with animalic and slightly camphoraceous nuances.[9]
-
5,8-Dimethyl-tetrahydro-1-naphthol: Exhibits a distinct leather-like odor with a slight camphoraceous nuance.[9]
Based on this, the unsubstituted this compound can be characterized as a complex aromatic molecule belonging to the leather and woody family . Its profile likely includes:
-
Primary Note: Dry, warm leather.
-
Sub-notes: Phenolic, slightly smoky, and woody facets.
-
Nuances: A subtle animalic or camphoraceous undertone that adds complexity and depth.
This profile makes it an excellent candidate for imparting natural-smelling, rich leather notes in fine fragrance, personal care, and home fragrance applications, moving beyond the traditional reliance on birch tar oil or substituted phenols.[9]
Application in Fragrance Formulations
The primary application of this compound is as a character-defining component in leather, woody, and chypre fragrance structures. Its stability makes it suitable for a range of product bases.
-
Role in an Accord: It serves as a core building block for a leather accord, blending exceptionally well with materials like isobutyl quinoline, safraleine, birch tar, cresol derivatives, and castoreum absolute.
-
Concentration in Use: The aforementioned patent suggests its use at levels of at least 0.1% by weight in perfume compositions, though the final concentration is highly dependent on the desired effect and overall formulation.[9] A typical starting point for evaluation in a fragrance concentrate would be between 0.5% and 5%.
-
Creative Blending:
-
For a "Tanned Leather" effect: Combine with saffron notes (safraleine) and raspberry ketone.
-
For a "Smoky/Animalic" effect: Blend with birch tar oil, cade oil, and traces of castoreum or civet replacers.
-
For a "Woody-Leather" base: Anchor with cedarwood, patchouli, and vetiver oils.
-
Experimental Protocols
The following protocols are designed as self-validating systems for the comprehensive evaluation and application of this compound.
Protocol 1: Comprehensive Olfactory Evaluation
This protocol establishes the full sensory profile and performance of the raw material.
Objective: To characterize the odor profile, intensity, and tenacity of this compound over time.
Materials:
-
This compound (high purity, >98%)
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and graduated cylinders
-
Digital scale
-
Standard perfumer's smelling strips (mouillettes)
-
Smelling strip holder
Procedure:
-
Preparation of Dilutions: Prepare 10% and 1% solutions of this compound in perfumer's grade ethanol.
-
Causality: Dilution is critical to prevent olfactory fatigue and to properly evaluate the evolution of the scent. The 10% solution reveals the full character, while the 1% solution helps identify subtle nuances.
-
-
Initial Evaluation (Top Note):
-
Dip a fresh smelling strip into the 10% solution, ensuring about 1 cm is submerged.
-
Remove and allow the ethanol to evaporate for approximately 10-15 seconds.
-
Smell the strip in short, controlled sniffs at a distance of 2-3 cm from the nose.
-
Record initial impressions, focusing on the most volatile notes. Note any sharpness or immediate characteristics.
-
-
Mid-Stage Evaluation (Heart/Body):
-
Place the smelling strip in a holder.
-
Evaluate the scent again at intervals of 15 minutes, 1 hour, and 3 hours.
-
Record how the character evolves. Does the initial sharpness fade? Do warmer, deeper notes emerge? This phase reveals the true "leather" character.
-
-
Late-Stage Evaluation (Dry-Down/Base Note):
-
Evaluate the strip at 6, 12, and 24 hours.
-
Assess the tenacity of the scent. What notes remain? The dry-down demonstrates its performance as a base note and its contribution to the longevity of a fragrance.
-
-
Comparative Evaluation: Repeat steps 2-4 with the 1% solution to confirm subtle notes that may be overpowered at higher concentrations.
Data Interpretation: Create a spider or radar chart to visually represent the odor profile at different time points, plotting attributes like "Leather," "Woody," "Smoky," "Phenolic," "Animalic," and "Camphoraceous."
Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol ensures the purity and identity of the incoming raw material. Analytical techniques like GC are the standard for fragrance analysis.[10][11]
Objective: To verify the identity and determine the purity of this compound.
Table 2: Suggested GC-MS Parameters
| Parameter | Specification |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL (of a 1% solution in ethanol) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 35-350 amu |
Procedure:
-
Prepare a 1% solution of the material in a suitable solvent (e.g., ethanol or hexane).
-
Inject the sample into the GC-MS system using the parameters outlined in Table 2.
-
Identity Confirmation: Compare the resulting mass spectrum of the main peak with a reference spectrum (e.g., from the NIST library) for this compound.[12] The fragmentation pattern should match.
-
Purity Assessment: Integrate the total ion chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Impurity Identification: Tentatively identify any significant impurities (>0.1%) by searching their mass spectra against the library. Pay close attention to isomers or related compounds like 1-tetralone (a potential precursor).
Self-Validation: The system is validated by running a known standard to confirm retention time and spectral match before analyzing the unknown sample. A purity of ≥98% is typically required for fragrance applications.[1]
Protocol 3: Stability and Compatibility Assessment
This protocol evaluates the material's stability in a representative cosmetic base. The chemical stability of ingredients is crucial for product safety and shelf life.[13]
Objective: To assess the olfactory and color stability of this compound in a simple hydroalcoholic solution and a lotion base.
Materials:
-
Test material (this compound)
-
Base 1: Hydroalcoholic solution (80:20 Ethanol:Water)
-
Base 2: Simple oil-in-water lotion base (unfragranced)
-
Control samples of each base (without the test material)
-
Glass storage jars with airtight lids
-
Temperature-controlled oven (40°C)
-
UV light exposure chamber or access to a sunny windowsill
Procedure:
-
Sample Preparation: Prepare samples of each base containing 1% this compound. Prepare corresponding control samples.
-
Storage Conditions: Store one set of samples (test and control) under each of the following conditions for 4 weeks:
-
A: Room temperature (20-25°C), protected from light.
-
B: Accelerated aging at 40°C in an oven.
-
C: Exposed to light (UV chamber or windowsill) at room temperature.
-
-
Weekly Evaluation: Once a week, evaluate all samples for:
-
Color: Visually compare the test sample against its control. Note any discoloration (e.g., yellowing, browning).
-
Odor: Smell the test sample and compare it to the freshly prepared sample and the control. Note any changes in character, loss of intensity, or development of off-notes.
-
-
Final Analysis: After 4 weeks, perform a final, comprehensive evaluation.
Interpretation:
-
Stable: No significant change in color or odor under any condition.
-
Moderately Stable: Minor changes under accelerated conditions (B or C) but stable at room temperature (A). May require UV absorbers or antioxidants in the final formulation.
-
Unstable: Significant changes under multiple conditions, including room temperature. The material may be unsuitable for this specific base or require advanced stabilization techniques like encapsulation.[13]
Visualized Workflows and Concepts
Workflow for New Fragrance Ingredient Evaluation
This diagram outlines the logical flow from receiving a new material to its approval for use in formulations.
Caption: Workflow for new fragrance ingredient evaluation.
Conceptual Accord Structure
This diagram illustrates how this compound functions as a core component in a leather accord.
Caption: Conceptual structure of a leather fragrance accord.
Safety and Regulatory Considerations
-
Hazard Profile: According to aggregated GHS data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][14] Standard personal protective equipment (gloves, safety glasses) should be worn when handling the neat material.
-
Regulatory Compliance: As with all fragrance materials, formulations containing this ingredient must comply with the guidelines set by the International Fragrance Association (IFRA).[15][16] Formulators are responsible for ensuring that the final concentration in consumer products adheres to any relevant standards and local regulations.
-
Sensitization: While data on the parent molecule is limited, related phenolic structures can sometimes have sensitizing potential.[17] It is recommended that a Human Repeat Insult Patch Test (HRIPT) be conducted on the final fragrance formulation to ensure it is non-sensitizing.
References
- Chem-Impex. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.
- BOC Sciences. (n.d.). CAS 529-33-9 this compound.
- The Good Scents Company. (n.d.). 1,2,3,4-tetrahydro-4,4,7-trimethyl-1-naphthol.
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.
- European Patent Office. (1988). EP0157436B1 - Perfume compositions and perfumed articles containing dihydro- and/or tetrahydro-naphtols as fragrance material.
- National Institute of Standards and Technology (NIST). (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- Stoyanova, A., & Slavova, E. (2012).
- ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production.
- SpecialChem. (2025). Tetralol - Symrise.
- RIFM. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-2-naphthalenol, CAS Registry number 41199-19-3.
- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1-naphthalenol. PubChem.
- National Center for Biotechnology Information. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. PubChem.
- Slideshare. (n.d.).
- Federal Register. (2022).
- ChemBK. (2024). This compound.
- European Commission. (1999). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS.
- ResearchGate. (n.d.).
- IFRA. (2015). IFRA Standards.
- Scribd. (n.d.). IFRA Standards (46th Amendment).
- Sigma-Aldrich. (n.d.). (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
- National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). This compound Usage And Synthesis.
- European Commission. (1999). Opinion on 1-Naphthol.
- Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
- Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
- ResearchGate. (2024).
- ResearchGate. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 529-33-9 [chemicalbook.com]
- 3. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 7. (S)-(+)-1,2,3,4-四氢-1-萘酚 puriss., ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. specialchem.com [specialchem.com]
- 9. EP0157436B1 - Perfume compositions and perfumed articles containing dihydro- and/or tetrahydro-naphtols as fragrance material - Google Patents [patents.google.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 12. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 16. scribd.com [scribd.com]
- 17. ec.europa.eu [ec.europa.eu]
Application Note: Quantitative Determination of 1,2,3,4-Tetrahydro-1-naphthol in Biological Matrices by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated methodology for the quantification of 1,2,3,4-Tetrahydro-1-naphthol (THN-1-ol) in biological samples, specifically plasma and urine. THN-1-ol is a significant metabolite of tetralin, a compound used in various industrial applications. Monitoring its concentration in biological fluids is crucial for toxicological assessments and pharmacokinetic studies. This guide provides comprehensive protocols for sample preparation, utilizing liquid-liquid extraction (LLE) for plasma and solid-phase extraction (SPE) for urine, followed by sensitive and selective analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). All procedures are designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction: The Rationale for a Validated Approach
This compound (α-tetralol) is the primary urinary metabolite of tetralin (1,2,3,4-tetrahydronaphthalene). Its quantification in biological matrices is a key aspect of assessing exposure to the parent compound. Given the potential for human exposure in industrial settings, a reliable and validated analytical method is paramount for accurate risk assessment.
The challenge in bioanalysis lies not only in achieving sensitivity but also in ensuring accuracy and precision in complex matrices like plasma and urine. These matrices contain numerous endogenous components that can interfere with the analysis, necessitating effective sample cleanup and highly selective detection methods. This document provides a scientifically sound framework for establishing a validated LC-MS/MS method for THN-1-ol, addressing critical aspects from sample collection to data interpretation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| LogP | ~2.0 | |
| Predicted pKa | 14.33 (weakly acidic) |
The moderate lipophilicity (LogP ~2.0) and weakly acidic nature of THN-1-ol guide the selection of appropriate extraction techniques.
Methodological Framework: A Validated Bioanalytical Workflow
The accurate quantification of THN-1-ol necessitates a multi-stage approach, beginning with meticulous sample preparation to isolate the analyte from interfering matrix components, followed by high-resolution chromatographic separation and highly selective mass spectrometric detection.
}
Overall workflow for THN-1-ol quantification.
Internal Standard Selection: Ensuring Analytical Precision
For this method, 1,2,3,4-Tetrahydro-2-naphthol (THN-2-ol) is recommended as the internal standard (IS). As a positional isomer of the analyte, it is expected to exhibit similar extraction efficiency and chromatographic retention, and its different mass or fragmentation pattern allows for clear distinction by the mass spectrometer. It is commercially available from suppliers such as Thermo Fisher Scientific and MP Biomedicals.[1][2]
Sample Preparation Protocols
LLE is an effective technique for extracting moderately lipophilic compounds like THN-1-ol from a protein-rich matrix such as plasma.
Protocol:
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of the internal standard working solution (1,2,3,4-Tetrahydro-2-naphthol in methanol).
-
Add 50 µL of 0.1 M HCl to acidify the sample and ensure THN-1-ol is in its neutral form.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
In urine, THN-1-ol is primarily present as a glucuronide conjugate and requires an initial hydrolysis step to liberate the free form for extraction and analysis.
Protocol:
-
To 500 µL of urine in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).
-
Vortex and incubate at 37°C for 16 hours (overnight) to ensure complete hydrolysis.
-
SPE Procedure (using a polymeric reversed-phase SPE cartridge, e.g., Oasis HLB):
-
Condition: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Apply the hydrolyzed urine sample to the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Instrumental Analysis: UPLC-MS/MS Parameters
UPLC Chromatographic Conditions
A reversed-phase separation on a C18 column provides excellent retention and resolution for THN-1-ol and its isomer, the internal standard.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 4.0 | 30 |
Mass Spectrometry Conditions
Strategy for MRM Transition Determination:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion. Given its molecular weight of 148.20 g/mol , in positive ionization mode, the protonated molecule [M+H]⁺ is expected at m/z 149.2.
-
Perform a product ion scan of the precursor ion (m/z 149.2) to identify the most abundant and stable fragment ions. Based on the electron ionization mass spectrum from the NIST database, a likely fragmentation pathway involves the loss of water, suggesting a product ion around m/z 131.2. Another potential fragment could result from the loss of C₂H₄ (ethene) from the saturated ring, leading to an ion around m/z 121.2.
-
Repeat this process for the internal standard, 1,2,3,4-Tetrahydro-2-naphthol, which has the same precursor ion (m/z 149.2) but may have different product ion ratios.
-
Optimize the collision energy for each transition to maximize the signal intensity.
Proposed MRM Transitions for Method Development:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 149.2 | To be determined (e.g., 131.2) | To be determined (e.g., 121.2) |
| 1,2,3,4-Tetrahydro-2-naphthol (IS) | 149.2 | To be determined (e.g., 131.2) | To be determined (e.g., 105.1) |
Note: These values are proposed starting points and must be empirically optimized.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Bioanalytical Method Validation
The developed method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] This ensures the reliability and integrity of the data generated.
}
Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve | Relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the true value and the degree of scatter. | For Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations, the mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible at low, medium, and high concentrations. |
| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation of the matrix factor across at least 6 lots of matrix should be ≤ 15%. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The methodology presented in this application note provides a comprehensive and scientifically rigorous framework for the quantitative analysis of this compound in human plasma and urine. By employing optimized sample preparation techniques and sensitive UPLC-MS/MS detection, this method is suitable for toxicokinetic, pharmacokinetic, and biomonitoring studies. Adherence to the described validation procedures will ensure the generation of high-quality, reliable, and defensible data for regulatory submissions and research applications.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- SlideShare. (n.d.).
- NIST. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
- ChemBK. (n.d.). This compound. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-naphthol
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
The most prevalent laboratory-scale synthesis of this compound (also known as α-tetralol) involves the reduction of the ketone precursor, α-tetralone. This guide will focus on the widely-used and practical method employing sodium borohydride (NaBH₄) as the reducing agent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis to build a strong foundational understanding.
Q1: What is the most common and practical method for synthesizing this compound in a research lab setting?
The most common method is the reduction of 1-tetralone using a hydride-based reducing agent.[1] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred choice for its high chemoselectivity, operational simplicity, and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[2][3] This method efficiently converts the ketone to the corresponding secondary alcohol with high yield under relatively safe conditions.[4][5]
Q2: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for this reduction?
While both are effective hydride donors, NaBH₄ is significantly less reactive.[3] This lower reactivity is advantageous for several reasons:
-
Solvent Compatibility: NaBH₄ can be used in protic solvents like methanol and ethanol.[6] LiAlH₄ reacts violently with protic solvents and requires strictly anhydrous conditions, typically in ethers like THF or diethyl ether.[3]
-
Safety: The milder nature of NaBH₄ and its slower reaction with protic solvents make it a safer reagent to handle, especially on a larger scale.[7]
-
Chemoselectivity: NaBH₄ is highly selective for aldehydes and ketones, and will not typically reduce other functional groups like esters, amides, or carboxylic acids under standard conditions.[4][8] This selectivity is beneficial if such functional groups are present elsewhere in the molecule.
Q3: What is the underlying mechanism of the reduction of 1-tetralone with NaBH₄?
The reaction proceeds via a two-step nucleophilic addition mechanism.[4]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a powerful nucleophile, attacks the electrophilic carbonyl carbon of 1-tetralone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.
-
Protonation: During the reaction or upon aqueous/acidic work-up, the negatively charged alkoxide oxygen is protonated by the solvent (e.g., methanol) or the added acid to yield the final alcohol product, this compound.[4]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2][9]
-
Procedure: Spot the starting material (1-tetralone), the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate.
-
Analysis: The product, this compound, is an alcohol and is therefore more polar than the starting ketone. As a result, the product spot will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the 1-tetralone spot.[10] The reaction is considered complete when the 1-tetralone spot is no longer visible in the reaction mixture lane.
Troubleshooting Guide: From Low Yields to Impure Products
This section is formatted to address specific problems you may encounter during the experiment, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
A low yield is the most common issue. The root cause often lies in the stability and stoichiometry of the reducing agent or procedural losses.
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of NaBH₄ | Sodium borohydride reacts with protic solvents like methanol, especially in the presence of trace amounts of acid or water, to produce hydrogen gas and sodium borate byproducts.[7][11][12][13] This decomposition consumes the active reagent before it can reduce the ketone. | Control Temperature: Perform the reaction at a lower temperature (0 °C) to slow the rate of solvent-induced decomposition.[6] Check Solvent Quality: Use dry (anhydrous) methanol if possible. pH Control: Although NaBH₄ is often used in neutral methanol, its stability is greater under basic conditions. Adding a small amount of NaOH to the reaction is a common industrial practice to preserve the reagent.[7] |
| Insufficient NaBH₄ | Each mole of NaBH₄ can theoretically donate four hydride equivalents. However, due to side reactions with the solvent, the practical stoichiometry is lower.[14] Using only a stoichiometric amount (0.25 equivalents) is often insufficient. | Use Excess Reagent: It is standard practice to use a molar excess of NaBH₄. A common starting point is 1.0 to 1.5 molar equivalents relative to the 1-tetralone.[2] This ensures enough active hydride is present to drive the reaction to completion, even with some decomposition. |
| Poor Quality of 1-Tetralone | The starting material may be impure or contain acidic impurities that accelerate the decomposition of NaBH₄. | Purify Starting Material: If the 1-tetralone is discolored or appears impure, consider purifying it by vacuum distillation before use.[15] |
| Losses During Work-up | The product can be lost during the extraction phase, especially if an emulsion forms between the aqueous and organic layers. | Break Emulsions: To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the separatory funnel to stand for an extended period. Gentle swirling instead of vigorous shaking can also prevent their formation. Ensure Complete Extraction: Perform multiple extractions (e.g., 3x with an appropriate organic solvent like ethyl acetate or dichloromethane) to ensure all product is recovered from the aqueous layer. |
Problem 2: Product is Impure (Multiple Spots on TLC)
After the work-up, TLC analysis shows the presence of compounds other than the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Material | The most common impurity is unreacted 1-tetralone. This indicates an incomplete reaction. | Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor via TLC until the starting material spot disappears. Increase Reagent: If the reaction stalls, a small, additional portion of NaBH₄ can be added. (Ensure this is done cautiously at 0 °C). |
| Boron Byproducts | The reaction generates borate esters as byproducts.[16] These are often water-soluble but can sometimes be extracted into the organic layer, especially if the product is not thoroughly washed. | Acidic Quench: Quenching the reaction with dilute acid (e.g., 1M HCl) helps to hydrolyze the borate intermediates into boric acid, which is more soluble in the aqueous phase. Methanol Co-evaporation: To remove stubborn boron impurities, evaporate the crude product with methanol several times on a rotary evaporator. This converts boric acid into the volatile trimethyl borate (B(OCH₃)₃), which is removed under vacuum.[17] |
| Side-Reaction Products | While NaBH₄ is selective, forcing conditions (high temperature, long reaction times) could potentially lead to minor, unidentified byproducts. | Optimize Conditions: Stick to mild conditions (0 °C to room temperature). Avoid excessive heating during the reaction or work-up. Purification: The primary method for removing these impurities is purification. |
Problem 3: Difficulty with Product Isolation and Purification
The crude product is an oil that won't crystallize, or purification proves challenging.
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil | This compound has a low melting point (around 28-32 °C) and can often be isolated as a viscous oil or a waxy solid, especially if slightly impure.[10] | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch can also work. Cooling the solution in an ice bath or refrigerator for an extended period may be necessary. |
| Choosing a Recrystallization Solvent | Selecting the wrong solvent will result in either no dissolution or no crystal formation upon cooling. | Solvent System: A nonpolar solvent system is generally effective. Petroleum ether or a mixed solvent system of hexanes and a small amount of a more polar solvent like ethyl acetate or diethyl ether is a good starting point for recrystallization.[18] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly. |
| Final Product is Discolored | The final product may have a slight yellow or brown tint, indicating trace impurities. | Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize. Distillation: For high purity, vacuum distillation is an effective purification method for this compound. |
Experimental Protocols & Workflows
Optimized Protocol for the Synthesis of this compound
This protocol incorporates best practices to maximize yield and purity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-tetralone (1.0 eq).
-
Dissolve the 1-tetralone in methanol (approx. 10 mL per gram of tetralone).
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Reduction:
-
While stirring, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure the addition is slow enough to maintain the temperature below 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the 1-tetralone spot (higher Rf) is consumed.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M hydrochloric acid (HCl) dropwise until the bubbling ceases and the solution is slightly acidic (pH ~5-6). This neutralizes excess NaBH₄ and hydrolyzes borate intermediates.
-
Remove the methanol from the mixture using a rotary evaporator.
-
-
Extraction:
-
To the remaining aqueous residue, add ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
-
Drying and Isolation:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot hexanes or a hexanes/ethyl acetate mixture to obtain pure this compound.
-
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.
Caption: A step-by-step decision tree for troubleshooting low yields.
References
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
- ResearchGate. (2015). Indirect hydrolysis of sodium borohydride: Isolation and crystallographic characterization of methanolysis and hydrolysis by-products. [Link]
- Reddit. (2018). Help: NaBH4 workup advice. [Link]
- ResearchGate. (2010).
- ResearchGate. (2018). Optimization of reaction condition using NaBH4. [Link]
- IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. [Link]
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
- MDPI. (2024). High-Efficiency and Fast Hydrogen Production from Sodium Borohydride: The Role of Adipic Acid in Hydrolysis, Methanolysis and Ethanolysis Reactions. [Link]
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
- Reddit. (2018). What are the byproducts of reduction with borohydride?. [Link]
- ResearchGate. (2007).
- Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
- Google Patents. (n.d.).
- Chemguide. (n.d.).
- Organic Syntheses. (n.d.). ar-TETRAHYDRO-α-NAPHTHOL. [Link]
- ResearchGate. (n.d.). Reduction of 1-tetralones by D. igniaria. [Link]
- Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]
- Wikipedia. (n.d.). 1-Tetralone. [Link]
- Organic Chemistry Portal. (2022).
- Synlett. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. [Link]
- University of Colorado Boulder. (n.d.).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Organic Chemistry Portal. (n.d.).
- Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
- YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). [Link]
- Texium. (2016).
- Organic Syntheses. (n.d.). α-TETRALONE. [Link]
Sources
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. icheme.org [icheme.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1,2,3,4-Tetrahydro-1-naphthol
Welcome to the dedicated technical support guide for the purification of crude 1,2,3,4-Tetrahydro-1-naphthol (also known as 1-tetralol). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and provide robust, field-tested protocols and troubleshooting advice in a direct question-and-answer format.
Section 1: Initial Assessment & Common Impurities
Before selecting a purification strategy, a preliminary analysis of your crude product is crucial. A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR can provide invaluable information about the impurity profile, guiding you toward the most efficient purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. The most common synthesis is the reduction of α-tetralone. Potential impurities include:
-
Unreacted Starting Material: α-Tetralone is a very common impurity. Its polarity is similar to the product, which can make separation challenging.
-
Over-reduction Products: Depending on the catalyst and reaction conditions, the aromatic ring can be partially or fully reduced, leading to various isomers of octahydronaphthalenol or tetralin.
-
Solvent Residue: Residual solvents from the reaction or workup (e.g., ethanol, methanol, tetrahydrofuran, diethyl ether) are common.
-
Inorganic Salts: If the reduction was performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), borate or aluminate salts may be present if the aqueous workup was incomplete.[1]
-
Side-Reaction Products: Dehydration of the product can lead to dihydronaphthalene isomers.
Initial Assessment Workflow
A systematic approach to choosing your purification method will save significant time and resources. The following workflow provides a decision-making framework based on a preliminary analysis of your crude material.
Caption: Decision workflow for selecting the appropriate purification technique.
Section 2: Purification by Recrystallization
Recrystallization is an effective and scalable method for purifying solids, provided a suitable solvent system can be identified.[2] It is often the best choice when the crude product is a solid or a low-melting oil and contains minor impurities.
Frequently Asked Questions (FAQs)
Q2: What is a good solvent system for recrystallizing this compound?
A2: The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but sparingly soluble when cold.[3] Given that 1-tetralol is a moderately polar alcohol that is a low-melting solid or viscous oil at room temperature, a nonpolar solvent with a moderately polar co-solvent is often effective.
| Solvent System | Rationale & Comments |
| Hexane / Toluene | Primary Recommendation. Dissolve the crude product in a minimum amount of hot toluene, then slowly add hot hexane until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. Toluene solubilizes the polar alcohol, while hexane acts as the anti-solvent to induce crystallization. |
| Heptane / Ethyl Acetate | A good alternative. Use a minimal amount of hot ethyl acetate to dissolve the compound, then add hot heptane as the anti-solvent. |
| Petroleum Ether | Has been reported for similar structures.[4] Best for less polar impurities. Can be challenging due to the low melting point of 1-tetralol, increasing the risk of "oiling out." |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on small-scale tests, select a promising solvent system (e.g., Hexane/Toluene).
-
Dissolution: Place the crude 1-tetralol in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (Toluene) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[4][5] Reheat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: If using a two-solvent system, slowly add the hot "poor" solvent (Hexane) to the hot solution until persistent cloudiness (turbidity) is observed. Add a drop or two of the "good" solvent to redissolve the precipitate, ensuring a saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC to assess purity.
Troubleshooting Recrystallization
Q3: My product is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," or liquid-liquid phase separation, occurs when the saturated solution's temperature is above the melting point of your compound, or when the solvent is too non-polar.[6][7][8] The separated liquid oil often traps impurities.
Caption: Troubleshooting flowchart for the "oiling out" phenomenon.
Q4: My final product is still colored. How can I remove the color?
A4: Highly conjugated impurities are often responsible for color. After dissolving your crude product in the hot solvent, allow it to cool slightly off the heat source. Add a spatula-tip of activated charcoal (decolorizing carbon), swirl, and reheat to boiling for 2-5 minutes. The colored impurities adsorb to the carbon's surface.[9] Remove the carbon via hot gravity filtration and proceed with the crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[9]
Section 3: Purification by Flash Column Chromatography
When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.[10]
Frequently Asked Questions (FAQs)
Q5: How do I select the right mobile phase (eluent) for purifying 1-tetralol?
A5: The key is to find a solvent system that provides good separation between 1-tetralol and its main impurities, especially α-tetralone, on a TLC plate. The target Rf (retention factor) for your product should be approximately 0.25-0.35 for optimal column separation.[10]
-
Stationary Phase: Silica gel (slightly acidic) is the standard choice.[11]
-
Mobile Phase: A mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Diethyl Ether) is typical.
| Recommended Mobile Phase System | Target Rf ~0.3 | Comments |
| Ethyl Acetate / Hexane | 15-25% Ethyl Acetate in Hexane | Primary Recommendation. Provides excellent resolution for moderately polar compounds. Start with 10% EtOAc/Hexane and increase polarity as needed. |
| Diethyl Ether / Hexane | 30-40% Diethyl Ether in Hexane | Diethyl ether is less polar than ethyl acetate, so a higher proportion is needed. Good for separating less polar impurities. |
| Dichloromethane / Hexane | 10-20% Dichloromethane in Hexane | Can be effective, but dichloromethane is a stronger solvent. Use with caution as it can sometimes reduce separation. |
Step-by-Step Flash Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase that gives an Rf of ~0.3 for 1-tetralol and maximal separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, least polar eluent (e.g., 10% EtOAc/Hexane).[12] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or carefully apply the concentrated solution directly to the top of the column ("wet loading").[12]
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can use a single isocratic solvent mixture or gradually increase the polarity (gradient elution) to speed up the process after your target compound has eluted.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Chromatography
Q6: The separation between 1-tetralol and α-tetralone is poor on the TLC plate (ΔRf is small). What can I do?
A6: α-Tetralone is slightly less polar than 1-tetralol. To improve separation:
-
Decrease Solvent Polarity: Try reducing the percentage of ethyl acetate in hexane (e.g., from 20% to 15% or 10%). This will cause all compounds to move slower down the plate, often increasing the physical distance between their spots.
-
Change Solvents: Sometimes changing one of the eluent components can alter selectivity. Try switching from ethyl acetate/hexane to diethyl ether/hexane or adding a small percentage of a different solvent like dichloromethane.
Q7: My compound is streaking on the TLC plate and column. Why?
A7: Streaking can be caused by several factors:
-
Overloading: You have applied too much sample to the TLC plate or column. Use a more dilute solution for spotting or load less material onto the column.
-
Acidic/Basic Compound: 1-Tetralol is an alcohol and can sometimes streak on acidic silica gel. While usually not a major issue, if streaking is severe, you can try neutralizing the silica gel by adding ~1% triethylamine (Et₃N) to your mobile phase.[11]
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves. Ensure your sample is fully dissolved before loading.
Section 4: Purification by Vacuum Distillation
For liquid crude products on a larger scale, particularly if impurities have significantly different boiling points, vacuum distillation is a powerful purification technique.
Frequently Asked Questions (FAQs)
Q8: When should I choose vacuum distillation over chromatography?
A8: Distillation is preferable when:
-
You are working on a multi-gram or kilogram scale, where chromatography becomes cumbersome and expensive.
-
The primary impurities have boiling points that differ from the product by at least 20-30 °C under vacuum.
-
The product is thermally stable at the required distillation temperature.
Key Boiling Point Data:
The boiling points are relatively close, so a simple distillation may not be effective. A fractional vacuum distillation using a packed column (e.g., Vigreux or Raschig rings) is recommended to achieve good separation.
Troubleshooting Vacuum Distillation
Q9: My vacuum pump is running, but I can't achieve the target pressure (e.g., <5 mmHg). What's wrong?
A9: Vacuum leaks are the most common problem.
-
Check all Joints: Ensure all glass joints are properly sealed. Use a high-quality vacuum grease sparingly.
-
Inspect Tubing: Check for cracks or loose connections in the vacuum tubing.
-
Pump Maintenance: The vacuum pump oil may be contaminated. Change the oil if it appears cloudy or discolored.
-
Cold Trap: Ensure your cold trap (if used) is sufficiently cold (dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering the pump.[16]
Q10: The distillation is extremely slow, or my compound is degrading at the required temperature.
A10: This indicates that either the vacuum is not low enough or the heat transfer is poor.[17]
-
Improve Vacuum: Address any leaks as described above. A lower pressure will significantly reduce the boiling point.
-
Ensure Proper Heating: Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and prevent "bumping" (sudden, violent boiling).
-
Insulate the Column: Wrap the distillation column (from the pot to the condenser) with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient required for efficient fractionation.
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Colorado Boulder. (n.d.). Decolorizing carbon.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- Chemistry LibreTexts. (2022). 3.5C: Charcoal.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2011). What can cause "oiling out"?. r/chemistry.
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Column chromatography.
- NIST. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-2,5,8-trimethyl-. NIST WebBook.
- Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry.
- Organic Syntheses. (n.d.). α-TETRALONE.
- KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.
- California State University, Stanislaus. (n.d.). Recrystallization.
- News - Industry knowledge. (2020). Decolorization Principle Of Activated Carbon.
- Google Patents. (2021). CN112409145A - Preparation method of 1-tetralone.
- Dmochowska-Gładysz, J., et al. (2012). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Molecules, 17(5), 5972-5987.
- University of Rochester. (n.d.). How To: Purify by Crystallization.
- PrepChem.com. (n.d.). Synthesis of 1-tetralone 1-tetralol.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Mettler Toledo. (n.d.). Recrystallization Guide.
- Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
- Chemistry Stack Exchange. (2018). Reactions on alpha tetralone to synthesize naphthalene.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- LCGC International. (2019). Stationary Phases for Modern Thin-Layer Chromatography.
- operachem. (2024). TLC-Thin Layer Chromatography.
- Organic Syntheses. (n.d.). α-TETRALONE.
- Pressure Control Solutions. (2019). Vacuum Distillation issues?.
- Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- Reddit. (2015). What are the byproducts of reduction with borohydride?. r/chemistry.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Wikipedia. (n.d.). Sodium borohydride.
- Reddit. (2020). Why is my vacuum distillation not working?. r/chemistry.
- Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4).
- Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?.
- ResearchGate. (2025). Sodium Borohydride - A Versatile Reducing Agent.
Sources
- 1. reddit.com [reddit.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. Decolorizing carbon [sites.pitt.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 12. silicycle.com [silicycle.com]
- 13. This compound | 529-33-9 [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. α-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. njhjchem.com [njhjchem.com]
Overcoming challenges in the chiral separation of 1,2,3,4-Tetrahydro-1-naphthol enantiomers
Welcome to our dedicated technical support center for overcoming the challenges associated with the chiral separation of 1,2,3,4-Tetrahydro-1-naphthol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral resolution. Our approach is rooted in practical, field-proven experience to ensure the scientific integrity and success of your experiments.
Introduction: The Challenge of Tetralol Enantioseparation
This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a common yet critical challenge: the effective separation of its enantiomers.[1] Due to their identical physical and chemical properties in an achiral environment, specialized chiral chromatography techniques are imperative.[2][3] This guide will address the most frequent hurdles encountered during High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) based separations.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide immediate, actionable solutions to common experimental issues.
Issue 1: No or Poor Resolution of Enantiomers
Symptoms:
-
A single, unresolved peak is observed.
-
Two peaks with significant overlap (Resolution < 1.5).
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separation.[4] Polysaccharide-based CSPs are often the most successful for a wide range of chiral compounds.[4][5]
-
Recommendation: Start with a screening approach using columns with different chiral selectors. For this compound and its analogs, polysaccharide-based CSPs like amylose and cellulose derivatives are highly recommended.[4][5] Consider columns such as CHIRALPAK® AD, CHIRALPAK® IA, CHIRALCEL® OD, or their immobilized versions for enhanced solvent compatibility.[5][6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the enantioselectivity.[4]
-
Normal-Phase Chromatography (Recommended Starting Point):
-
Solvent System: Typically, a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol, ethanol) is used.[7]
-
Troubleshooting:
-
Vary the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If isopropanol doesn't yield separation, try ethanol.
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A lower percentage often increases retention and may improve resolution, but can also lead to broader peaks. Start with a 90:10 (v/v) hexane:alcohol mixture and adjust as needed.[8]
-
-
-
Reversed-Phase Chromatography:
-
Solvent System: Typically involves a buffered aqueous phase and an organic modifier like acetonitrile or methanol. While less common for this specific separation, it can be an option with certain CSPs.
-
-
-
Missing or Incorrect Mobile Phase Additive: For acidic or basic analytes, additives are often necessary to improve peak shape and enantioselectivity.[9][10] While this compound is neutral, impurities or degradation products might be acidic or basic. For closely related acidic compounds like 1,2,3,4-tetrahydro-1-naphthoic acid, an acidic additive is crucial.[1]
-
Recommendation: For neutral compounds, start without an additive. If peak shape is poor, consider adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA).[8][9] The choice depends on the nature of the analyte and any potential interactions with the stationary phase.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2.
-
Broad peaks leading to decreased resolution and sensitivity.
Root Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the CSP can cause peak tailing.
-
Suboptimal Flow Rate: Higher flow rates can lead to peak broadening due to increased mass transfer resistance.
-
Recommendation: Optimize the flow rate. For analytical separations on a standard 4.6 mm ID column, a flow rate of 0.5-1.0 mL/min is a good starting point.[8] Reducing the flow rate can sometimes improve resolution, though at the cost of longer analysis times.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Recommendation: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution.
-
Issue 3: Long Analysis Times
Symptoms:
-
Excessive retention times leading to low throughput.
Root Causes & Solutions:
-
High Retention Factor: A mobile phase that is too weak will result in long retention times.
-
Recommendation:
-
Normal-Phase: Increase the percentage of the alcohol modifier in the mobile phase.
-
SFC: Increase the percentage of the co-solvent (modifier).
-
-
-
Low Flow Rate: While a lower flow rate can improve resolution, it extends the analysis time.
-
Recommendation: Find a balance between resolution and analysis time. If the resolution is excellent, you may be able to increase the flow rate to shorten the run time without compromising the separation quality.[11]
-
-
Supercritical Fluid Chromatography (SFC) as an Alternative: SFC is known for its ability to provide faster separations compared to HPLC.[11]
-
Recommendation: If high throughput is a priority, consider developing an SFC method. SFC often uses similar stationary phases to normal-phase HPLC but with a mobile phase of supercritical CO2 and an alcohol co-solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) should I try first for the separation of this compound enantiomers?
A1: A polysaccharide-based CSP is the most logical starting point. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD) have a high probability of success for this class of compounds.[5][8] It is highly recommended to perform an initial screening with a small set of complementary polysaccharide-based columns.[6]
Q2: What is a good starting mobile phase for method development?
A2: For a normal-phase separation on a polysaccharide-based CSP, a good starting mobile phase is n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[8] You can then optimize the ratio of hexane to IPA to fine-tune the retention and resolution.
Q3: Do I need to add an acid or a base to my mobile phase?
A3: this compound is a neutral molecule, so an additive is likely not necessary for enantiorecognition. However, if you observe poor peak shape, a small amount (0.1%) of an additive can be beneficial.[9][10] For acidic analogs like 1,2,3,4-tetrahydro-1-naphthoic acid, an acidic additive like 0.1% trifluoroacetic acid (TFA) is essential for good chromatography.[1]
Q4: How does temperature affect the separation?
A4: Temperature can influence enantioselectivity, though its effect can be unpredictable.[4][12][13] In some cases, decreasing the temperature can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this often leads to higher backpressure and broader peaks. Conversely, increasing the temperature can sometimes improve peak efficiency. It is a parameter worth investigating during method optimization.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A5: Absolutely. SFC is an excellent technique for chiral separations and often provides faster analysis times and reduced solvent consumption compared to HPLC.[11][14] The same polysaccharide-based CSPs used in HPLC are typically effective in SFC. The mobile phase would consist of supercritical CO2 with a small percentage of an alcohol modifier, such as methanol or ethanol.
Experimental Protocols
Protocol 1: Initial HPLC Screening for Chiral Separation
-
Column Selection:
-
Column 1: Amylose-based CSP (e.g., CHIRALPAK® AD-H)
-
Column 2: Cellulose-based CSP (e.g., CHIRALCEL® OD-H)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 220 nm
-
-
Screening Procedure:
-
Inject the sample onto Column 1 with Mobile Phase A.
-
Inject the sample onto Column 1 with Mobile Phase B.
-
Inject the sample onto Column 2 with Mobile Phase A.
-
Inject the sample onto Column 2 with Mobile Phase B.
-
-
Evaluation:
-
Assess the chromatograms for any signs of peak splitting or separation. Calculate the resolution for any promising conditions.
-
Protocol 2: Sample Preparation for Analysis
-
Solvent Selection: The ideal solvent is the mobile phase itself. If the sample is not soluble in the mobile phase, use a solvent that is miscible with the mobile phase and is as weak as possible chromatographically. For normal phase, this could be a slightly higher concentration of alcohol in hexane than the mobile phase.
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration suitable for your detector's sensitivity (e.g., 10-100 µg/mL).
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument.
Data Presentation
Table 1: Example Starting Conditions for HPLC and SFC
| Parameter | HPLC (Normal Phase) | SFC |
| Stationary Phase | Amylose or Cellulose-based CSP | Amylose or Cellulose-based CSP |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | CO2/Methanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 220 nm | UV at 220 nm |
Visualizations
Caption: A decision tree for troubleshooting common chiral separation issues.
References
- Scholars Research Library. (n.d.). Enantiomeric separation of 1, 2, 3, 4-tetrahydro-1-naphthoic acid using chiral stationary Phase.
- ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis.
- Orochem. (n.d.). CHIRAL STATIONARY PHASES.
- PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- Chromatography Online. (n.d.). Enantiomer Separations.
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. (2006). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models.
- Journal of Chromatography A. (n.d.). A generic chiral separation strategy in supercritical fluid chromatography.
- Chromatography Forum. (2017). additives for chiral.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Enantiomer Separations | Separation Science [sepscience.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bujnochem.com [bujnochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. additives for chiral - Chromatography Forum [chromforum.org]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability and Degradation of 1,2,3,4-Tetrahydro-1-naphthol
Welcome to the technical support guide for 1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and manage challenges in your experiments.
I. Core Concepts: Understanding the Chemistry of this compound
This compound is a bicyclic compound featuring a secondary benzylic alcohol on a saturated cyclohexane ring fused to a benzene ring. Its stability is dictated by the reactivity of this benzylic alcohol functional group. The primary degradation pathways of concern are oxidation and dehydration.
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-tetralone. This is a common pathway for benzylic alcohols and can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing reagents.[1][2][3] The reaction is often accelerated by heat and light.
-
Dehydration: Under acidic conditions or thermal stress, this compound can undergo dehydration to form alkenes.[4][5][6] This elimination reaction typically follows an E1 mechanism, proceeding through a carbocation intermediate.[7][8] The formation of a double bond can lead to a mixture of isomeric dihydronaphthalene products.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Handling and Storage
Q1: I've noticed my sample of this compound has developed a yellow or brownish tint over time. What's causing this discoloration?
A1: The discoloration of your this compound sample is a strong indicator of oxidative degradation. The primary colored impurity is likely 1-tetralone, the ketone formed from the oxidation of the secondary alcohol. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Troubleshooting Steps:
-
Confirm the Impurity: Analyze the discolored sample using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum to a standard of 1-tetralone.
-
Purity Check: If the discoloration is significant, consider repurifying the material. For small scales, column chromatography on silica gel is effective. For larger quantities, vacuum distillation can be employed.
-
Implement Proper Storage: To prevent further degradation, store the compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a reduced temperature (refrigeration is recommended for long-term storage).
Q2: My compound seems to be losing potency or showing reduced activity in my assays. Could this be related to its storage?
A2: Yes, a loss of potency is a direct consequence of degradation. The formation of impurities like 1-tetralone or dehydration products means there is less of the active parent compound in your sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Reaction and Analysis
Q3: I'm running a reaction and see an unexpected, less polar spot on my Thin Layer Chromatography (TLC) plate. What could it be?
A3: An unexpected, less polar spot often points to a dehydration product. The elimination of water to form an alkene increases the compound's hydrophobicity, causing it to travel further up the TLC plate. This is particularly common if your reaction conditions are acidic or involve heating.
Investigative Protocol:
-
Reaction Condition Analysis: Review your reaction for any acidic reagents or byproducts. High temperatures can also drive dehydration.
-
Characterization: Isolate the byproduct by preparative TLC or column chromatography. Characterize it using ¹H NMR to look for vinylic proton signals and MS to confirm the loss of water (a molecular weight of 130.19 g/mol ).
-
Mitigation: If dehydration is undesirable, consider running your reaction at a lower temperature, using a non-acidic solvent system, or adding a mild, non-nucleophilic base to neutralize any trace acid.
Q4: My HPLC analysis shows a new peak that co-elutes or is very close to my main peak. How can I resolve and identify it?
A4: This is a common analytical challenge. The new peak is likely a closely related impurity, such as an isomer formed during dehydration or the oxidized ketone.
HPLC Method Optimization:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Mobile Phase | 50:50 Acetonitrile:Water | 45:55 Acetonitrile:Water | Increasing the polarity of the mobile phase will increase retention and may improve the resolution of closely eluting peaks. |
| Column | Standard C18 | Phenyl-Hexyl or Cyano | A column with a different stationary phase offers alternative selectivity, which can resolve co-eluting peaks. |
| Temperature | Ambient | 35°C | Increasing the column temperature can improve peak shape and sometimes enhance resolution. |
Q5: I am conducting forced degradation studies. What conditions should I use for this compound?
A5: Forced degradation studies are crucial for understanding a compound's stability profile.[9][10][11] For this compound, the following conditions are recommended:
| Condition | Reagent/Parameter | Expected Degradation Pathway | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Dehydration | Dihydronaphthalene isomers |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Generally stable, but monitor for minor oxidation | 1-Tetralone |
| Oxidative | 3% H₂O₂, RT | Oxidation | 1-Tetralone |
| Thermal | 80°C, solid state | Dehydration and/or Oxidation | Dihydronaphthalene isomers, 1-Tetralone |
| Photolytic | ICH Q1B conditions | Oxidation | 1-Tetralone |
III. Degradation Pathway Visualization
The primary degradation pathways for this compound are summarized in the diagram below.
Caption: Primary degradation pathways of this compound.
IV. References
-
14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry. (2018). Retrieved from [Link]
-
Dehydrogenation (Dehydration) of Alcohols - BYJU'S. (n.d.). Retrieved from [Link]
-
Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE. (2025). Retrieved from [Link]
-
Mechanism of dehydration explained - Unacademy. (n.d.). Retrieved from [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019). Retrieved from [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J. (2019). Retrieved from [Link]
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
Sources
- 1. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of dehydration explained [unacademy.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting common side reactions in 1,2,3,4-Tetrahydro-1-naphthol synthesis
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations of the underlying chemistry and actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary challenges?
The most prevalent laboratory synthesis of this compound (also known as α-tetralol) involves the reduction of the ketone 1-tetralone. This transformation, while seemingly straightforward, is often complicated by two major side reactions: over-reduction to 1,2,3,4-tetrahydronaphthalene (tetralin) and dehydration of the desired alcohol product to 1,2- or 3,4-dihydronaphthalene. The choice of reducing agent and the reaction conditions are critical to maximizing the yield of the desired product and minimizing these impurities.
Troubleshooting Guide: Side Reactions
Issue 1: Over-reduction to 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Q2: My reaction is producing a significant amount of tetralin. What causes this and how can I prevent it?
A2: The formation of tetralin is a result of over-reduction, specifically through a process called hydrogenolysis of the intermediate benzylic alcohol.
Causality: The hydroxyl group of this compound is at a benzylic position, making it susceptible to cleavage under certain reductive conditions, particularly in the presence of acid and a hydrogenation catalyst. The generally accepted mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a stabilized benzylic carbocation. Subsequent hydride attack on this carbocation leads to the formation of tetralin.[1][2]
Visualizing the Mechanism of Over-reduction (Hydrogenolysis):
Caption: Mechanism of benzylic alcohol hydrogenolysis.
Preventative Measures & Protocols:
The key to preventing over-reduction is to choose a reducing agent and conditions that are chemoselective for the ketone and do not promote hydrogenolysis.
1. Sodium Borohydride (NaBH₄) Reduction (Recommended Protocol):
Sodium borohydride is a mild and selective reducing agent that is highly effective for reducing ketones in the presence of aromatic rings without causing hydrogenolysis.[3]
Experimental Protocol:
-
Dissolve 1-tetralone (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (to neutralize excess NaBH₄ and hydrolyze the borate ester).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2. Catalytic Hydrogenation with Catalyst Poisoning or under Neutral Conditions:
If catalytic hydrogenation is the chosen method, minimizing the acidity of the reaction medium and modifying the catalyst can suppress hydrogenolysis.
Troubleshooting Catalytic Hydrogenation:
-
Avoid Acidic Solvents: Do not use acidic solvents like acetic acid, which can promote carbocation formation. Opt for neutral solvents like ethanol, methanol, or ethyl acetate.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst. To reduce its hydrogenolysis activity, a partially poisoned catalyst (e.g., Lindlar's catalyst) can be used, although this may also slow down the desired ketone reduction.
-
Control of Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the product. Lower temperatures and pressures will also favor the formation of the alcohol.
Comparative Data for Reducing Agents:
| Reducing Agent | Typical Conditions | Propensity for Over-reduction | Notes |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0 °C to RT | Low | Recommended for high selectivity. |
| Lithium Aluminum Hydride (LAH) | Anhydrous Ether/THF, 0 °C to RT | Moderate to High | A very strong reducing agent; can lead to over-reduction if not carefully controlled. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, RT, 1-5 atm H₂ | Moderate to High | Highly dependent on catalyst, solvent, and reaction time. |
| Clemmensen Reduction (Zn(Hg), HCl) | Toluene, reflux | Very High | Designed to reduce ketones to alkanes; not suitable for this synthesis. |
| Wolff-Kishner Reduction (N₂H₄, KOH) | Diethylene glycol, high temp. | Very High | Designed to reduce ketones to alkanes; not suitable for this synthesis. |
Issue 2: Dehydration to Dihydronaphthalene
Q3: My final product is contaminated with dihydronaphthalene. What is causing this dehydration and how can I avoid it?
A3: The formation of dihydronaphthalene is due to the acid- or base-catalyzed dehydration of the this compound product, which is a secondary benzylic alcohol.
Causality: Similar to the hydrogenolysis mechanism, the dehydration process is initiated by the protonation of the hydroxyl group in the presence of an acid, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a benzylic carbocation, which can then lose a proton from an adjacent carbon to form a double bond, resulting in either 1,2-dihydronaphthalene or 3,4-dihydronaphthalene. This process is particularly favorable due to the formation of a conjugated system.[4]
Visualizing the Mechanism of Acid-Catalyzed Dehydration:
Caption: Mechanism of acid-catalyzed alcohol dehydration.
Preventative Measures & Protocols:
1. Careful pH Control During Workup:
The most common cause of dehydration is an overly acidic workup.
Workup Protocol to Minimize Dehydration:
-
When quenching a sodium borohydride reduction, use a mild acid (e.g., saturated ammonium chloride solution) or a dilute solution of a strong acid (e.g., 1M HCl) and add it slowly while cooling the reaction mixture.
-
Avoid prolonged exposure to acidic conditions. Promptly proceed to the extraction step after neutralization.
-
If the product is to be purified by distillation, ensure that no acidic residue remains. A wash with a dilute sodium bicarbonate solution during the workup can help neutralize any residual acid.
2. Use of a Milder Reducing System (Luche Reduction):
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones, but its principles can be applied here to ensure a mild reaction environment. The use of cerium(III) chloride with sodium borohydride in methanol often leads to cleaner reactions with easier workups.[5][6][7]
Experimental Protocol (Luche-type Reduction):
-
Dissolve 1-tetralone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol (10-20 volumes).
-
Stir at room temperature until the cerium salt is fully dissolved.
-
Cool the solution to 0-5 °C.
-
Add sodium borohydride (1.1 eq) portion-wise.
-
Stir at 0-5 °C for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
The workup is generally simpler and requires less acidic conditions than a standard borohydride reduction.
Product Analysis and Purification
Q4: How can I confirm the purity of my this compound and remove the common side products?
A4: A combination of chromatographic and spectroscopic techniques can be used for analysis and purification.
Spectroscopic Identification:
¹H NMR is a powerful tool to distinguish between the desired product and the common side products.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ~7.4-7.1 (m, 4H, Ar-H), ~4.8 (t, 1H, CH-OH), ~2.8 (m, 2H, Ar-CH₂), ~2.0-1.8 (m, 4H, -CH₂-CH₂-), ~1.9 (br s, 1H, -OH) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | ~7.1 (m, 4H, Ar-H), ~2.8 (t, 4H, Ar-CH₂), ~1.8 (m, 4H, -CH₂-CH₂-) |
| 1,2-Dihydronaphthalene | ~7.2-7.0 (m, 4H, Ar-H), ~6.5 (dt, 1H, =CH-), ~6.0 (dt, 1H, =CH-), ~2.8 (t, 2H, Ar-CH₂), ~2.3 (q, 2H, -CH₂-) |
Purification:
If your product is contaminated with tetralin or dihydronaphthalene, purification can be achieved by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the non-polar side products from the more polar alcohol product. Tetralin and dihydronaphthalene will elute first, followed by the desired this compound.
Logical Workflow for Troubleshooting:
Caption: A logical workflow for troubleshooting common side reactions.
References
- Garbisch, E. W., et al. "Mechanism of benzylic substituent hydrogenolysis." Journal of the American Chemical Society (1967).
- Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." John Wiley & Sons (2001).
- Luche, J.-L. "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones." Journal of the American Chemical Society 100.7 (1978): 2226-2227.
- Carey, F. A., and Sundberg, R. J. "Advanced Organic Chemistry, Part B: Reactions and Synthesis." Springer (2007).
- Wade, L. G. "Organic Chemistry." Pearson (2017).
- House, H. O. "Modern Synthetic Reactions." W. A. Benjamin (1972).
- Hudlicky, M. "Reductions in Organic Chemistry." ACS Monograph (1984).
- Rylander, P. N.
- Gemal, A. L., and Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of. alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society 103.18 (1981): 5454-5459.
- NIST Chemistry WebBook, SRD 69.
- Sigma-Aldrich.
- Kürti, L., and Czakó, B. "Strategic Applications of Named Reactions in Organic Synthesis." Elsevier (2005).
- Periasamy, M., and Thirumalaikumar, M. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Tetrahedron 56.41 (2000): 7943-7973.
- The Royal Society of Chemistry. "Reduction of a ketone using sodium borohydride."
- Master Organic Chemistry. "Sodium Borohydride (NaBH4)."
- Organic Chemistry Portal. "Sodium borohydride."
- Clayden, J., Greeves, N., and Warren, S. "Organic Chemistry." Oxford University Press (2012).
- TCI Chemicals. "Luche Reduction."
- Organic Syntheses. "Procedure for the reduction of ketones."
- Journal of Organic Chemistry. "Relevant articles on ketone reduction."
- Khan Academy. "E1 and E2 reactions."
- PubChem. "Database entry for this compound."
- ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
Technical Support Center: Scaling the Synthesis of 1,2,3,4-Tetrahydro-1-naphthol
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol). This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale experiments to larger-scale production. As a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals, robust and scalable production of this compound is critical.[1]
This document moves beyond simple protocols to address the common pitfalls, mechanistic nuances, and practical challenges encountered during scale-up. We will focus on the most prevalent synthetic route: the reduction of 1-tetralone.
Synthesis Overview: The Reduction Pathway
The most direct and widely adopted method for producing this compound is the reduction of the corresponding ketone, 1-tetralone (also known as α-tetralone).[2] This transformation can be achieved through two primary methods: catalytic hydrogenation or chemical reduction with hydride reagents. For scalability, safety, and operational simplicity, reduction with sodium borohydride (NaBH₄) is often the preferred method in many laboratory and pilot plant settings.[3]
The general workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagents and Reaction Setup
Q1: What is the recommended synthesis route for scaling up production of this compound?
The most robust and common method is the reduction of 1-tetralone.[2] While catalytic hydrogenation is a viable alternative, particularly for very large industrial scales, chemical reduction using sodium borohydride (NaBH₄) offers an excellent balance of reactivity, safety, and cost-effectiveness for lab and pilot-scale operations.[3][4] It avoids the need for specialized high-pressure hydrogenation equipment.
Q2: Which reducing agent is better for this process: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
Sodium borohydride (NaBH₄) is strongly recommended. The primary reason is safety and selectivity.
-
Safety: NaBH₄ is a milder reducing agent that can be handled safely in air and used in protic solvents like methanol or ethanol.[3] LiAlH₄ is extremely reactive, pyrophoric upon contact with moisture, and requires strictly anhydrous, inert conditions, making its large-scale handling significantly more hazardous.
-
Selectivity: NaBH₄ is highly selective for aldehydes and ketones, and will not reduce other functional groups like esters or carboxylic acids that might be present as impurities.[5] LiAlH₄ is far more reactive and less selective.
-
Work-up: The work-up for a NaBH₄ reaction (acidic quench) is generally more straightforward than the Fieser or similar methods required for quenching LiAlH₄ reactions.
Q3: How do I choose the optimal solvent for the NaBH₄ reduction?
Protic solvents like methanol (MeOH) or ethanol (EtOH) are the most common and effective choices.[6] These solvents serve a dual purpose: they readily dissolve both the 1-tetralone substrate and the NaBH₄ reagent, and they participate in the reaction mechanism by protonating the intermediate alkoxide.
| Solvent | Boiling Point (°C) | Key Considerations |
| Methanol | 65 | Excellent solubility for NaBH₄. Reaction is typically fast. Lower boiling point makes for easier removal post-reaction. |
| Ethanol | 78 | Slightly slower reaction rate compared to methanol but is a less toxic and often preferred solvent for processes aimed at pharmaceutical intermediates. |
| Water | 100 | NaBH₄ reacts with water to release hydrogen gas; this reaction is slower in basic conditions.[7] While sometimes used, alcoholic solvents provide better solubility for the organic substrate and are more common. |
Q4: What is the correct stoichiometry for sodium borohydride? Why is an excess used?
Mechanistically, one mole of NaBH₄ can provide four hydride (H⁻) ions, theoretically capable of reducing four moles of ketone.[6] However, in practice, a molar excess is always used. A typical starting point is 1.0 to 1.5 molar equivalents of 1-tetralone to 0.3 to 0.5 molar equivalents of NaBH₄ (which corresponds to 1.2 to 2.0 hydride equivalents).
An excess is necessary to:
-
Compensate for reagent decomposition: NaBH₄ reacts slowly with the alcohol solvent, consuming some of the reagent.[7]
-
Drive the reaction to completion: Ensures all the starting 1-tetralone is consumed, which is critical as its boiling point is very close to the product, making separation by distillation difficult.[8]
Section 2: Reaction Execution and Monitoring
Q5: Why is it critical to control the temperature during the addition of NaBH₄?
The reduction of ketones with NaBH₄ is a highly exothermic reaction. Adding the reagent in portions to a cooled solution (typically 0-5 °C using an ice bath) is a critical safety and process control measure.
-
Safety: Prevents the reaction from running away. The reaction of NaBH₄ with the solvent generates hydrogen gas, and rapid temperature increases can lead to excessive gas evolution and a dangerous pressure buildup.[9][10]
-
Process Control: Helps to minimize side reactions and ensures a more controlled reaction profile.
Caption: Troubleshooting decision tree for a stalled reduction reaction.
Q6: How can I effectively monitor the reaction to determine when it is complete?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Setup: Use silica gel plates.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) typically provides good separation. The product, this compound, is more polar than the starting material, 1-tetralone. Therefore, the product will have a lower Rf value (it will travel less distance up the plate).
-
Visualization: Use a UV lamp (254 nm). 1-tetralone is UV active. Staining with potassium permanganate (KMnO₄) can also be used, as the alcohol product will react to give a yellow spot on a purple background.
Q7: The reaction seems to have stopped before all the 1-tetralone is consumed. What should I do?
First, confirm the stall with a reliable TLC analysis. If starting material is clearly present after several hours at room temperature, consider the following:
-
Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture.[9] Ensure you are using a fresh, high-quality reagent.
-
Incremental Addition: Add another small portion (e.g., 0.1-0.2 equivalents) of NaBH₄ and continue to monitor the reaction.
-
Temperature: While the initial addition is done cold, the reaction is typically allowed to warm to room temperature to ensure it goes to completion. Ensure the cooling bath has been removed.
Section 3: Work-up and Purification
Q8: What is the correct and safe procedure for quenching the reaction?
After the reaction is complete, the excess NaBH₄ and the boron-alkoxide intermediates must be decomposed. This is achieved by a careful, slow addition of acid.
-
Cool the mixture: Place the reaction flask back in an ice bath.
-
Slowly add acid: Add dilute hydrochloric acid (e.g., 1M HCl) dropwise. This will cause vigorous hydrogen gas evolution, so adequate ventilation and caution are essential.[10][11] Continue adding acid until the gas evolution ceases and the solution is acidic (check with pH paper).
Q9: My product yield is low after extraction. How can I improve the work-up?
Low yields are often due to suboptimal extraction. After quenching, the product is typically extracted into an organic solvent like ethyl acetate or diethyl ether.
-
Emulsions: Boron salts formed during the quench can sometimes lead to emulsions. To break them, add a saturated solution of sodium chloride (brine) during the wash steps.
-
Number of Extractions: Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume to maximize recovery.
-
Drying: Ensure the combined organic layers are thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before evaporating the solvent. Water contamination can lower the isolated yield.
Q10: What is the best method for purifying the final product at scale?
The choice depends on the purity of the crude product and the scale of the operation.
-
Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization is an effective and scalable purification method. A mixed solvent system, such as toluene/hexanes or ethyl acetate/hexanes, can be effective.
-
Column Chromatography: For smaller scales or when the crude product contains significant impurities with similar polarity to the product, flash column chromatography on silica gel is necessary. However, this method becomes less practical and more expensive at a very large scale.
-
Distillation: While possible, vacuum distillation is challenging because the boiling point of the product alcohol is very close to that of the starting ketone.[8] This method is only viable if the reaction has gone to >99% conversion.
| Parameter | 1-Tetralone | This compound |
| Molecular Weight | 146.18 g/mol | 148.20 g/mol |
| Boiling Point | ~255-257 °C (atm) | ~265 °C (atm); 102-104 °C (2 mmHg)[12] |
| Appearance | Colorless to yellow liquid | Colorless to brown viscous liquid/solid[12] |
| TLC Rf | Higher | Lower (more polar) |
Section 4: Safety
Q11: What are the most critical safety precautions when handling sodium borohydride?
Sodium borohydride is a hazardous chemical that requires careful handling.
-
Water Reactivity: It reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[7][10] Keep away from water and ensure reactions are performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, a flame-retardant lab coat, and appropriate gloves (nitrile or neoprene).[7][10]
-
Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place, away from acids and oxidizing agents.[9] Handle and store under an inert gas if possible for long-term stability.
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry chemical powder, or soda ash.[10] Sweep up the material into a suitable disposal container.[11]
Detailed Protocol: NaBH₄ Reduction of 1-Tetralone (10g Scale)
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
1. Reaction Setup:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with 1-tetralone (10.0 g, 68.4 mmol).
-
Add methanol (100 mL) and stir until the 1-tetralone has completely dissolved.
-
Place the flask in an ice/water bath and cool the solution to 0-5 °C.
2. Reduction:
-
Weigh sodium borohydride (1.3 g, 34.2 mmol, 0.5 eq.) into a separate, dry container.
-
Add the NaBH₄ to the stirred, cooled solution in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction's progress by TLC (25% ethyl acetate/hexanes).
3. Work-up:
-
Once the starting material is consumed, cool the flask back to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl (approx. 50 mL) dropwise. Vigorous gas evolution will occur. Continue adding acid until the gas evolution ceases and the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., dissolve in a minimum amount of hot toluene and add hexanes until cloudy, then cool slowly) to yield pure this compound as a white to off-white solid.
References
- Sodium Borohydride SOP.docx. (n.d.).
- Sodium borohydride - Safety Data Sheet. (n.d.).
- TfOH-catalyzed transfer hydrogenation reaction using 1-tetralone as a novel dihydrogen source - Green Chemistry (RSC Publishing). (n.d.).
- Sodium borohydride - Standard Operating Procedure. (2012, December 14).
- Sodium Borohydride - ESPI Metals. (2007, October). ESPI Metals.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol - Chem-Impex. (n.d.).
- CN112409145A - Preparation method of 1-tetralone - Google Patents. (n.d.).
- 1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya. (n.d.).
- ar-TETRAHYDRO-α-NAPHTHOL - Organic Syntheses Procedure. (n.d.).
- 1-Tetralone - Wikipedia. (n.d.).
- This compound | 529-33-9 - ChemicalBook. (n.d.).
- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - MDPI. (n.d.).
- Kim, S. W., et al. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Organic Letters, 26(15), 3103-3108.
- Concise enantioselective synthesis of a key synthetic intermediate for anticancer anthracyclines based on the chemistry of 1-trimethylsilylbuta-2,3-diene - RSC Publishing. (n.d.).
- Flow hydrogenation of α‐tetralone. | Download Scientific Diagram - ResearchGate. (n.d.).
- US3316310A - Purification of naphthol - Google Patents. (n.d.).
- The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone | Journal of the American Chemical Society. (n.d.). Retrieved from Journal of the American Chemical Society.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Variety Reactions Related to 1-Tetralone. (2022, November 10). ChemicalBook.
- Clark, J. (n.d.).
- The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22).
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.).
- Sodium Borohydride - Common Organic Chemistry. (n.d.).
- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 9. Sodium Borohydride - ESPI Metals [espimetals.com]
- 10. nj.gov [nj.gov]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. This compound | 529-33-9 [chemicalbook.com]
Best practices for handling and storage of 1,2,3,4-Tetrahydro-1-naphthol
Welcome to the technical support guide for 1,2,3,4-Tetrahydro-1-naphthol (also known as α-Tetralol). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, as well as to offer troubleshooting guidance for common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deeper understanding of the chemical principles behind them to ensure the integrity and success of your work.
I. Core Properties and Safety Overview
This compound is a versatile chiral alcohol used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] Its utility in asymmetric synthesis is particularly notable, where its stereochemistry can significantly influence the biological activity of the final product.[1] However, its chemical structure also presents specific handling and storage challenges that must be addressed to maintain its purity and reactivity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 529-33-9 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | White or colorless to light yellow or slightly brown powder, lump, or viscous liquid.[2][4][5] | |
| Melting Point | 28-32 °C | [2][5] |
| Boiling Point | 102-104 °C at 2 mm Hg | [2][4] |
| Density | ~1.09 g/mL at 25 °C | [2][6] |
| Solubility | 5.09 g/L in water | [2][5] |
| Flash Point | >112 °C (>230 °F) | [2][7] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][6][7][8] Adherence to proper safety protocols is essential.
-
GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][9] When handling the solid form as a powder, a NIOSH/MSHA-approved dust mask is recommended.[7][9]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[7][10] An eyewash station and safety shower should be readily accessible.[7]
II. Handling and Storage: Best Practices
Proper handling and storage are critical for maintaining the stability and purity of this compound. The primary concern is its susceptibility to oxidation, which can lead to the formation of impurities that may compromise experimental results.
Storage Workflow
Caption: Recommended workflow for the proper storage of this compound.
Detailed Storage Recommendations
-
Short-Term Storage: For routine use, store this compound in a tightly sealed container in a cool, dry, and dark place.[7] Room temperature storage is acceptable for short periods.[2][12]
-
Long-Term Storage: For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[1][5]
-
Protection from Oxidation: The benzylic alcohol is susceptible to air oxidation. For applications requiring very high purity, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon. This is particularly important after the container has been opened. The parent compound, 1,2,3,4-tetrahydronaphthalene, is known to slowly oxidize in air to form naphthalene and peroxides, a process that can be accelerated by heat and light.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]
III. Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Can I still use it?
A1: A yellow or brown discoloration is a common indicator of oxidation. While it may still be usable for some applications, the presence of impurities could interfere with sensitive reactions, particularly those involving catalysis or stereospecific transformations. It is highly recommended to assess the purity of the discolored material by techniques such as TLC, GC-MS, or NMR before use. For critical applications, using a fresh, unopened container or purifying the discolored material is the best course of action.
Q2: The compound is solid in the bottle. How should I handle it?
A2: With a melting point of 28-32°C, this compound can exist as a solid or a viscous liquid at or near room temperature.[2][5] If it is solid, you can gently warm the container in a water bath to melt the contents for easier dispensing. Avoid excessive heat, as this can accelerate degradation.
Q3: What are the best solvents for dissolving this compound?
A3: It is miscible with most organic solvents. For reactions, common solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are suitable. For purification by chromatography, a hexane/ethyl acetate solvent system is typically effective.
Common Experimental Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete reaction | 1. Degraded starting material (oxidized).2. Presence of water if using moisture-sensitive reagents. | 1. Confirm the purity of the this compound. If discolored, consider purification or using a fresh batch.2. Ensure all solvents and reagents are anhydrous if the reaction chemistry requires it. |
| Formation of unexpected byproducts | 1. Oxidation of the starting material or product.2. Incompatible reaction conditions (e.g., strong acids). | 1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Review the reaction mechanism for potential side reactions under the chosen conditions. Buffer the reaction if necessary. |
| Inconsistent results between batches | 1. Variation in the purity of the starting material.2. Inconsistent handling and storage practices. | 1. Standardize the source and purity of the this compound.2. Implement a strict handling and storage protocol as outlined in this guide. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in a reaction.
Caption: Workflow for preparing a stock solution of this compound.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is clean and dry. If the subsequent reaction is moisture-sensitive, oven-dry the glassware.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound into a suitable container. If the compound is solid, it can be weighed directly. If it is a viscous liquid, it may be easier to weigh by difference.
-
Dissolution: Add a portion of the chosen solvent to the container and gently swirl to dissolve the compound.
-
Transfer: Carefully transfer the solution to a volumetric flask of the appropriate size.
-
Dilution: Rinse the original container with additional solvent and add the rinsing to the volumetric flask. Add solvent until the bottom of the meniscus is aligned with the calibration mark on the flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, transfer it to a tightly sealed container. For oxygen-sensitive applications, the solvent should be degassed prior to use, and the solution should be stored under an inert atmosphere.
V. References
-
Material Safety Data Sheet - this compound, 85+%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]
-
1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]
-
This compound - [T67609] - Synthonix. (n.d.). Retrieved January 7, 2026, from [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-NAPHTHOL - atamankimya.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound - LookChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Safety Data Sheet: 1-Naphthol - Carl ROTH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Naphthalene, 1,2,3,4-tetrahydro- - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-Naphthalenol, 1,2,3,4-tetrahydro- - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
Naphthalene, 1,2,3,4-tetrahydro- - NIST WebBook, IR Spectrum. (n.d.). Retrieved January 7, 2026, from [Link]
-
1,2,3,4-tetrahydro-1-napthol - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]
-
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 3. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 529-33-9 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chembk.com [chembk.com]
- 9. (R)-(-)-1,2,3,4-四氢-1-萘酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Resolving peak tailing in HPLC analysis of 1,2,3,4-Tetrahydro-1-naphthol
Introduction for the Scientist
Welcome to the dedicated troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1,2,3,4-Tetrahydro-1-naphthol. As researchers and drug development professionals, achieving symmetric, Gaussian peaks is fundamental to ensuring the accuracy, resolution, and reproducibility of your quantitative analysis.[1][2][3] Peak tailing is one of the most common chromatographic challenges and, if left unresolved, can compromise integration accuracy and mask low-level impurities.[4][5][6]
This guide is structured to provide a logical, in-depth workflow for diagnosing and resolving peak tailing specific to this compound. We will move from foundational checks to advanced method optimization, explaining the scientific principles behind each recommendation.
Analyte at a Glance: this compound
Understanding the physicochemical properties of your analyte is the first step in troubleshooting.
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₁₀H₁₂O | Indicates a relatively non-polar core with a polar functional group.[7] |
| Molecular Weight | 148.20 g/mol | Standard molecular weight for small molecule analysis.[7] |
| Predicted pKa | ~14.33 | The hydroxyl (-OH) group is very weakly acidic, essentially neutral across the typical HPLC pH range (2-8).[8][9] This means peak shape issues are unlikely to be caused by analyte ionization. |
| LogP | ~1.98 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[8] |
The key takeaway is that the polar hydroxyl group on this compound is the primary driver of the secondary interactions that cause peak tailing.
Frequently Asked Questions (FAQs): First-Line Diagnostics
This section addresses the most common and easily correctable causes of peak tailing.
Q1: My peak for this compound just started tailing, but the method was working fine yesterday. What's the first thing I should check?
When a previously robust method suddenly fails, the cause is often related to system contamination or degradation, not a fundamental flaw in the method chemistry.
-
Check for Contamination: The most likely culprit is the accumulation of strongly retained sample matrix components at the head of the column.[10][11] This can create active sites that interact with your analyte.
-
Guard Column: If you are using a guard column, replace it.[10][11] This is the quickest and easiest first step.
-
Column Flushing: If you are not using a guard column, perform a rigorous column flush. A generic reversed-phase flushing protocol is provided below.
Q2: Could my HPLC system itself be causing the tailing?
Yes, instrumental issues, often referred to as "extra-column effects," can significantly contribute to peak distortion, especially for early-eluting peaks.[1][12][13]
-
Dead Volume: The primary cause is excessive volume between the injector and the detector.[11][13] Check all your fittings, especially between the column and the detector. A small gap can introduce significant dead volume, causing the separated analyte band to broaden and tail. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005").[1]
-
Detector Settings: An excessively high detector time constant can also cause peak tailing by slowing the detector's response time.[12] Check your detector settings to ensure they are appropriate for your peak widths.
Q3: Does the solvent I dissolve my sample in matter?
Absolutely. This is one of the most overlooked causes of peak distortion.[14][15][16]
-
Solvent Strength: If your sample solvent is significantly stronger (less polar in reversed-phase) than your mobile phase, it will carry the analyte band down the column in a distorted plug, leading to broadening and tailing.[14][16][17]
-
The Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.
In-Depth Troubleshooting Guide: A Systematic Approach
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following workflow will guide you through optimizing your method to eliminate tailing.
Caption: Analyte interactions with the stationary phase.
Our goal is to minimize the interaction with these residual silanol groups.
Solution Domain 1: Mobile Phase Optimization
Adjusting the mobile phase is often the most effective way to improve peak shape without changing the column.
A. Mobile Phase pH Adjustment
Even though the analyte itself is not ionizable in the typical pH range, the silanol groups are. Residual silanols are acidic (pKa ~3.5-4.5) and will be ionized (negatively charged, Si-O⁻) at moderate pH levels, making them highly active for hydrogen bonding. [1][5] Protocol: Suppressing Silanol Activity
-
Target pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0. [5][18]At this low pH, the silanol groups will be fully protonated (Si-OH), rendering them much less active and significantly reducing the secondary interactions that cause tailing. [2]2. Buffer Selection: Use a buffer to maintain a stable pH. A phosphate or formate buffer is an excellent choice for this pH range. Ensure the buffer concentration is adequate (see next section).
-
Verification: Always measure the pH of the aqueous component before mixing it with the organic modifier. [19] B. Buffer Concentration and Type
The buffer not only controls pH but also influences peak shape.
-
Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "mask" the residual silanols, further improving peak shape. [5][13]* Modifier Choice: The choice of organic modifier can impact selectivity and peak shape. [6][20] * Acetonitrile (ACN): Generally provides sharper peaks and lower viscosity. It's a good starting point.
-
Methanol (MeOH): As a protic solvent, methanol can sometimes offer better peak shape for compounds with strong hydrogen-bonding capabilities by competing with the analyte for active silanol sites. [21][22]If tailing persists with ACN, substituting it with or adding methanol is a worthwhile experiment.
-
| Mobile Phase Additive | Recommended Range | Mechanism of Action |
| Formic Acid / Phosphoric Acid | pH 2.5 - 3.0 | Protonates and deactivates residual silanol groups. [5][23] |
| Phosphate or Formate Buffer | 25 - 50 mM | Maintains stable low pH and can help mask silanol sites. [2][5] |
| Triethylamine (TEA) - optional | 0.05 - 0.1% | A "sacrificial base" that preferentially interacts with silanols. Use with caution as it can suppress MS signals and is often unnecessary with modern columns. [5] |
Solution Domain 2: Column and Sample Considerations
A. Selecting the Right Column
Modern HPLC columns are designed to minimize silanol activity. If you are using an older column (e.g., a traditional USP L1 packing), switching to a newer technology can provide an immediate and dramatic improvement.
-
High-Purity Silica: Use columns packed with high-purity, "Type B" silica, which has a lower metal content and more homogenous surface, reducing the number of highly acidic silanol sites. [5]* End-Capping: Ensure your column is "end-capped." End-capping is a process where the manufacturer uses a small silane reagent to block many of the residual silanols that remain after bonding the C18 phase. [18][24][25]This creates a more inert surface.
-
Polar-Embedded Phases: Consider a column with a polar-embedded group. These phases have a polar functional group (e.g., an amide) embedded near the base of the alkyl chain, which helps to shield the analyte from underlying silanols. [1] B. Sample Overload and Solvent Effects
-
Mass Overload: When too much analyte is injected, it can saturate the active sites on the stationary phase, leading to a non-linear isotherm and causing peak tailing. [13][15] * Protocol: To test for mass overload, prepare a sample that is 10x more dilute than your current sample. If the peak shape improves significantly, you were overloading the column.
-
Sample Solvent: As mentioned in the FAQs, an injection solvent that is stronger than the mobile phase is a common cause of poor peak shape. [14][26] * Protocol: Re-dissolve your sample in a solvent identical to or weaker than the initial mobile phase. For example, if your gradient starts at 30% ACN, your sample solvent should contain ≤30% ACN.
Summary Troubleshooting Table
| Symptom | Potential Cause | Recommended Action |
| Tailing on all peaks, issue appeared suddenly. | Column contamination or void. [10][18] | Replace guard column. Flush analytical column with a strong solvent. If unresolved, replace the column. |
| Tailing primarily on the this compound peak. | Secondary interaction with silanols. [2][18] | Lower mobile phase pH to 2.5-3.0 with a buffer. Increase buffer strength. |
| Broad or split peaks, especially at high concentration. | Mass overload or sample solvent mismatch. [14][15] | Dilute the sample. Dissolve the sample in the initial mobile phase. |
| Tailing is worse for early-eluting peaks. | Extra-column dead volume. [1][11] | Check and tighten all fittings. Use narrower ID tubing. |
| Persistent tailing despite mobile phase changes. | Highly active column chemistry. | Switch to a modern, end-capped, high-purity silica column. |
By systematically evaluating each of these potential causes, you can effectively diagnose and resolve peak tailing, leading to more accurate and reliable results in your analysis of this compound.
References
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]
- What are common causes of peak tailing when running a reverse-phase LC column?.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Element Lab Solutions. [Link]
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
- Common Causes Of Peak Tailing in Chrom
- Exploring the Role of pH in HPLC Separ
- Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
- Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Pharmaceutical and Biomedical Analysis. [Link] 19.T[1]roubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Control pH During Method Development for Better Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Reversed-phase chrom
- How to Solve the "Solvent Effect" in HPLC. uHPLCs. [Link]
- Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. [Link]
- The Role of End-Capping in RP. Phenomenex. [Link]
- How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
- Effects of Secondary Interactions in Size Exclusion Chrom
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
- The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]
- Reducing non-specific protein binding in HPLC. Element Lab Solutions. [Link]
- Separation of Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- This compound. ChemBK. [Link]
- (S)-(+)-1,2,3,4-TETRAHYDRO-1-NAPHTHOL, 9 9% (99% EE/HPLC). Research Scientific. [Link]
- 1,2,3,4-Tetrahydro-1-naphthalenol. PubChem. [Link]
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
Sources
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromacademy.com [chromacademy.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. uhplcs.com [uhplcs.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. LC Technical Tip [discover.phenomenex.com]
- 25. shodexhplc.com [shodexhplc.com]
- 26. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of 1,2,3,4-Tetrahydro-1-naphthol
Welcome to the technical support guide for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol (α-tetralol). This resource is designed for researchers, chemists, and process development professionals to address common challenges and minimize impurities during this critical synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable laboratory method is the reduction of 1-tetralone (also known as α-tetralone). This transformation is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being the most common choice due to its selectivity, mild reaction conditions, and operational simplicity.[1][2][3] Catalytic hydrogenation is also a viable, albeit more complex, alternative.[4]
Q2: What are the primary impurities I should be concerned about in this synthesis?
The main impurities encountered during the reduction of 1-tetralone are:
-
Unreacted 1-Tetralone: Incomplete reaction is a common source of this impurity.
-
Tetralin (1,2,3,4-Tetrahydronaphthalene): This is an over-reduction product where the hydroxyl group of the desired product is reductively cleaved.[5][6]
-
1,2-Dihydronaphthalene or 3,4-Dihydronaphthalene: These are dehydration byproducts, formed by the elimination of water from the this compound product, often under acidic or high-temperature conditions.[5]
-
Naphthalene: Can arise from the dehydrogenation of dihydronaphthalene intermediates.[5]
Q3: Why is maintaining a low temperature during the NaBH₄ addition important?
Maintaining a low temperature (typically 0-5 °C) during the addition of sodium borohydride is crucial for controlling the reaction rate. The reduction of ketones with NaBH₄ is an exothermic process.[3] Adding the reagent too quickly at room temperature can cause an uncontrolled temperature increase, leading to side reactions, such as the formation of dehydration products, and can also affect the selectivity of the reduction.
Troubleshooting Guide: Specific Impurities & Mitigation Strategies
This section provides a deeper dive into specific impurity challenges, their mechanistic origins, and actionable protocols for their prevention and removal.
Issue 1: Presence of Unreacted 1-Tetralone in the Final Product
Q: My final product is contaminated with a significant amount of the starting material, 1-tetralone. How can I drive the reaction to completion?
A: Root Cause Analysis & Mitigation
The presence of unreacted 1-tetralone is typically due to insufficient reducing agent, suboptimal reaction time, or deactivation of the reagent. The mechanism of reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 1-tetralone.[1][2][7]
Workflow for Minimizing Unreacted 1-Tetralone
Caption: Workflow for complete reduction of 1-tetralone.
Preventative Measures & Protocol:
-
Stoichiometry of Reducing Agent: While the stoichiometry is 4:1 (ketone:NaBH₄), in practice, using a slight excess of NaBH₄ (1.1 to 1.5 molar equivalents relative to the ketone) is recommended to compensate for any reagent decomposition due to the protic solvent (methanol/ethanol).[3]
-
Reagent Quality: Ensure the sodium borohydride is dry and has been stored properly. It can slowly decompose upon exposure to moisture.
-
Reaction Time and Monitoring: The reaction may appear complete after the initial effervescence ceases, but it's crucial to allow sufficient time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 1-tetralone spot (which is more nonpolar and has a higher Rf value than the alcohol product) indicates completion.
-
Solvent Choice: Methanol or ethanol are standard solvents. Using anhydrous solvents can improve reagent stability.
Purification Strategy:
If unreacted 1-tetralone remains, it can be challenging to separate from the product by distillation due to close boiling points.[8] Column chromatography on silica gel is the most effective method for separation. A solvent system such as hexane/ethyl acetate (e.g., starting at 95:5 and gradually increasing the polarity) will elute the less polar 1-tetralone first, followed by the more polar this compound product.
Issue 2: Formation of Tetralin (Over-Reduction)
Q: I am observing the formation of tetralin, the fully deoxygenated product. What conditions lead to this over-reduction, and how can I avoid it?
A: Root Cause Analysis & Mitigation
The formation of tetralin (1,2,3,4-tetrahydronaphthalene) occurs via hydrogenolysis of the benzylic alcohol intermediate. This side reaction is generally not significant with mild reducing agents like NaBH₄ under standard conditions. However, it can become problematic if more potent reducing systems are used or if the reaction conditions are too harsh (e.g., strongly acidic workup at elevated temperatures).
Reaction Pathways: Desired Reduction vs. Over-Reduction
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ou.edu [ou.edu]
- 6. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 1,2,3,4-Tetrahydro-1-naphthol
An In-Depth Technical Guide
Abstract
1,2,3,4-Tetrahydro-1-naphthol, also known as α-tetralol, is a pivotal chemical intermediate whose chiral variants are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a fused aliphatic and aromatic ring system with a hydroxyl group on the benzylic position, presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparative analysis of the predominant methods for its synthesis, ranging from classical catalytic hydrogenation and chemical reduction to modern asymmetric and biocatalytic approaches. We will delve into the mechanistic rationale behind each method, present detailed experimental protocols, and offer a critical evaluation of their respective performance metrics to guide researchers in selecting the optimal strategy for their specific application.
Introduction: The Significance of this compound
The strategic importance of this compound lies in its utility as a versatile scaffold. The chiral forms, (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol, are particularly valuable. For instance, the (R)-enantiomer is a substrate for the aryl sulfotransferase (AST) IV enzyme, while the (S)-enantiomer acts as a competitive inhibitor, making these molecules essential probes for studying enzyme-substrate interactions.[2] Their role as chiral auxiliaries and key intermediates in the development of analgesics and anti-inflammatory agents underscores the need for efficient and stereocontrolled synthetic routes.[1]
This guide will systematically compare the following core synthetic strategies:
-
Catalytic Hydrogenation of 1-Naphthol: A direct route involving the saturation of the phenolic ring.
-
Reduction of α-Tetralone: A two-step approach involving the initial formation of the ketone intermediate followed by its reduction.
-
Asymmetric Synthesis: Advanced catalytic methods to produce enantiomerically pure α-tetralol.
-
Biocatalytic Routes: Emerging "green" methodologies utilizing enzymes or whole-cell systems.
Caption: Overview of major synthetic pathways to this compound.
Method 1: Catalytic Hydrogenation of 1-Naphthol
This is the most direct route, involving the partial hydrogenation of the substituted aromatic ring of 1-naphthol. The primary challenge is achieving selectivity—hydrogenating the phenolic ring without reducing the benzene ring or causing hydrogenolysis of the hydroxyl group.
Mechanistic Rationale & Causality
The choice of catalyst is paramount. Noble metal catalysts like rhodium, ruthenium, and palladium are highly effective for arene hydrogenation.[3][4]
-
Rhodium-on-alumina (Rh/Al₂O₃): This catalyst is particularly effective for hydrogenating phenolic compounds under relatively mild conditions (low pressure and temperature), often minimizing hydrogenolysis. The alumina support can contribute to the catalyst's activity and stability.[4]
-
Raney Nickel (Ra-Ni): A cost-effective alternative, but it typically requires more forcing conditions (higher temperatures and pressures), which can lead to the formation of byproducts like 1-tetralone or fully saturated decalols.[4][5]
-
Palladium-on-carbon (Pd/C): While excellent for many hydrogenations, Pd/C can sometimes promote dehydrogenation at higher temperatures, which is undesirable in this context. However, it is used effectively in transfer hydrogenation protocols.[6]
The reaction solvent and additives also play a crucial role. Acidic conditions, such as the addition of acetic acid, can enhance the rate of hydrogenation for certain catalysts like Rh/Al₂O₃.[4]
Experimental Protocol: Hydrogenation using Rhodium-on-Alumina
This protocol is adapted from a procedure for the synthesis of 1-decalol but is illustrative of the conditions used for naphthol reduction.[4]
Materials:
-
1-Naphthol (40.0 g, 0.278 mole)
-
5% Rhodium-on-alumina (20.0 g)
-
95% Ethanol (150 ml)
-
Acetic acid (3 ml)
-
Parr hydrogenation apparatus
Procedure:
-
Flush a 500 mL Parr hydrogenation bottle with nitrogen.
-
Carefully add 20.0 g of 5% rhodium-on-alumina to the bottle.
-
Wet the catalyst by cautiously adding 25 mL of 95% ethanol.
-
In a separate beaker, dissolve 40.0 g of 1-naphthol in 125 mL of 95% ethanol and add this solution to the hydrogenation bottle.
-
Add 3 mL of acetic acid to the mixture.
-
Seal the Parr apparatus, flush with hydrogen gas, and then pressurize to 55-60 p.s.i.
-
Shake the mixture at room temperature. Hydrogen uptake is typically complete within 12 hours.
-
Depressurize the vessel, flush with nitrogen, and remove the catalyst by suction filtration.
-
Wash the catalyst with two 50-mL portions of ethanol.
-
Combine the ethanol solutions and concentrate using a rotary evaporator to yield the crude product. Further purification can be achieved by distillation or recrystallization.
Performance and Limitations
This method is robust for producing racemic this compound on a large scale. However, achieving high selectivity for the desired product over 5,6,7,8-tetrahydro-1-naphthol or the fully hydrogenated decanol can be challenging and is highly dependent on the precise catalyst and conditions employed.[3]
Method 2: Reduction of α-Tetralone
This two-step approach first generates α-tetralone from 1-naphthol, which is then reduced to the target alcohol. This pathway offers distinct advantages, particularly as a gateway to asymmetric synthesis.
Mechanistic Rationale & Causality
Step A: Synthesis of α-Tetralone The selective hydrogenation of 1-naphthol to 1-tetralone can be achieved by carefully controlling reaction conditions. Using a Raney nickel catalyst at high temperatures (170-250 °C) and pressures (3.0-5.0 MPa) favors the formation of the ketone intermediate.[5] At these temperatures, the initially formed alcohol is readily oxidized to the ketone under the reaction conditions, or the reaction proceeds via a tautomeric intermediate.
Step B: Reduction of α-Tetralone The reduction of the carbonyl group in α-tetralone is a standard transformation.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for this transformation. It is safer and easier to handle than more powerful hydrides. It readily reduces ketones in alcoholic solvents like methanol or ethanol at room temperature.
-
Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent. While effective, its high reactivity and pyrophoric nature require strict anhydrous conditions and careful handling, making it less suitable for large-scale industrial processes compared to NaBH₄.
Experimental Protocol: Reduction of α-Tetralone with NaBH₄
Materials:
-
α-Tetralone (14.6 g, 0.1 mole)
-
Methanol (100 mL)
-
Sodium borohydride (1.9 g, 0.05 mole)
-
Ice bath
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Diethyl ether
Procedure:
-
Dissolve α-tetralone in 100 mL of methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture again in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution (monitor with pH paper).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.
Performance and Strategic Advantage
While this is a two-step process from 1-naphthol, it is often high-yielding and easy to perform. The primary advantage is the isolation of the α-tetralone intermediate. This pro-chiral ketone is the ideal substrate for asymmetric reduction, allowing for the synthesis of enantiomerically enriched (R)- or (S)-1,2,3,4-tetrahydro-1-naphthol, as discussed in the next section.
Method 3: Asymmetric Synthesis via Transfer Hydrogenation
For pharmaceutical applications, obtaining a single enantiomer is often mandatory. Asymmetric transfer hydrogenation (ATH) of α-tetralone, often performed in a one-pot sequence starting from 1-naphthol, represents the state-of-the-art for producing chiral this compound.[6]
Mechanistic Rationale & Causality
This elegant strategy combines heterogeneous and homogeneous catalysis in a single pot.[6]
-
Heterogeneous Hydrogenation: 1-Naphthol is first partially hydrogenated to α-tetralone using a heterogeneous catalyst like Pd/C. A hydrogen donor such as sodium formate (HCOONa) is used in a process called transfer hydrogenation, avoiding the need for high-pressure H₂ gas. The choice of solvent, such as hexafluoroisopropanol (HFIP), is critical as it can suppress the over-reduction of the ketone intermediate.[6]
-
Homogeneous Asymmetric Reduction: After the formation of α-tetralone, a chiral homogeneous catalyst is added. Typically, this is a Ruthenium complex coordinated with a chiral diamine ligand, such as a tethered TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer from a hydrogen donor (often isopropanol or a formate/alcohol mixture) to one specific face of the carbonyl, resulting in a high excess of one enantiomer.
Caption: Workflow for one-pot asymmetric synthesis of (R)-1,2,3,4-tetrahydro-1-naphthol.
Experimental Protocol: One-Pot Tandem Asymmetric Hydrogenation
This protocol is a conceptual representation based on the strategy described by Li, et al.[6]
Materials:
-
1-Naphthol (0.1 mmol)
-
Pd/C (2.5 mol%)
-
Sodium formate (HCOONa, 1.0 mmol)
-
Hexafluoroisopropanol (HFIP, 0.8 mL)
-
Methanol (MeOH, 0.4 mL)
-
Chiral Ru-catalyst (e.g., (R,R)-tethered-TsDPEN-Ru, 7.5 mol%)
-
DABCO (diazabicyclo[2.2.2]octane, 20 mol%)
-
Nitrogen atmosphere
Procedure:
-
To a thick-walled glass tube, add 1-naphthol, Pd/C, chiral Ru-catalyst, DABCO, and sodium formate.
-
Add the solvent mixture of HFIP and MeOH.
-
Seal the tube, purge with nitrogen, and stir the resulting mixture at 60 °C for 48 hours.
-
Cool the reaction to room temperature.
-
The conversion and enantiomeric excess (ee) can be determined by Gas Chromatography (GC) using a chiral column.
-
Work-up would typically involve filtering the heterogeneous catalyst and purifying the product via column chromatography.
Performance and Application
This method is highly valuable for producing enantiomerically pure this compound with reported enantiomeric excesses up to 99%.[6] The one-pot nature of the reaction improves efficiency and reduces waste. While the chiral catalysts can be expensive, their high efficiency (low catalyst loading) and the immense value of enantiopure products in drug development justify the cost. This is the preferred method for pharmaceutical R&D.
Method 4: Biocatalytic Approaches
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, performing reactions under mild conditions with high selectivity.[7]
Rationale and Current State
The application of biocatalysis to this synthesis is primarily focused on the production of the 1-naphthol precursor from naphthalene. Whole-cell biocatalysts, such as E. coli engineered to express monooxygenase enzymes, can hydroxylate naphthalene to 1-naphthol.[7] For example, a variant of toluene ortho-monooxygenase (TOM-Green) has been used for this oxidation.[7]
While direct enzymatic reduction of α-tetralone to chiral this compound is feasible using alcohol dehydrogenases (ADHs), the primary challenge in whole-cell systems is often product toxicity, where the synthesized naphthol can inhibit or kill the microbial catalyst.[7] Research in this area is ongoing, focusing on enzyme engineering and the use of biphasic solvent systems to extract the toxic product as it is formed, thereby improving yields and cell viability.[7][8]
Performance and Future Outlook
Currently, biocatalytic methods for the full synthesis of this compound are less mature than chemical routes. While they demonstrate great potential for sustainable manufacturing, challenges related to productivity, catalyst stability, and product toxicity need to be overcome for widespread industrial adoption. However, for precursor synthesis, such as producing 1-naphthol from naphthalene, biocatalysis is a promising green alternative.[8]
Comparative Summary
| Method | Key Transformation | Typical Yield | Enantioselectivity | Conditions | Scalability | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 1-Naphthol → Product | 80-95%[9] | Racemic | High H₂ pressure, moderate temp. | Excellent | Direct, high throughput, cost-effective for racemic product. | Lacks stereocontrol, potential for over-reduction, requires pressure equipment. |
| Reduction of α-Tetralone | α-Tetralone → Product | 90-98% (for reduction step) | Racemic | Ambient temp. & pressure | Excellent | High yield, mild conditions for reduction step, uses cheap reagents (NaBH₄). | Two-step process from 1-naphthol, still produces a racemate. |
| Asymmetric Synthesis | 1-Naphthol → Chiral Product | 70-95%[6] | Up to 99% ee[6] | Moderate temp., inert atm. | Good (R&D to Pilot) | Excellent enantiocontrol, one-pot efficiency. | Expensive chiral catalysts and ligands, requires careful optimization. |
| Biocatalysis | Naphthalene → 1-Naphthol | Moderate[7] | N/A (for precursor) | Ambient temp. & pressure, aqueous | Developing | Environmentally benign, uses renewable resources, high selectivity. | Product toxicity to cells, lower volumetric productivity, still in development. |
Conclusion and Recommendations
The choice of synthesis method for this compound is dictated entirely by the end-goal of the research or production campaign.
-
For large-scale production of racemic this compound for applications where chirality is irrelevant, direct catalytic hydrogenation of 1-naphthol is the most economically viable and straightforward approach.
-
When the goal is the synthesis of a chiral final product , the asymmetric transfer hydrogenation of 1-naphthol or α-tetralone is unequivocally the superior method. Its ability to deliver high enantiomeric excess in an efficient one-pot process is critical for drug development and fine chemical synthesis, where the biological activity of a single enantiomer is paramount.
-
Biocatalytic routes represent the future of sustainable chemical manufacturing. While not yet fully competitive for this specific molecule's total synthesis on an industrial scale, they are a rapidly advancing field and should be monitored for breakthroughs, especially concerning the development of robust ketoreductase enzymes for the asymmetric reduction step.
By understanding the mechanistic principles, practical protocols, and inherent trade-offs of each method, researchers can make an informed decision to best suit their synthetic needs, balancing factors of cost, scale, efficiency, and stereochemical purity.
References
- Gholap, A. R., et al. (2007). Molecular Insight into Hydrodeoxygenation of Naphthols: Iridium-Catalyzed Ring Hydrogenation and Substrate-Catalyzed Dehydration. Organometallics.
- Li, H., et al. (2023). Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. CCS Chemistry.
- CN112409145A - Preparation method of 1-tetralone. (2021). Google Patents.
- Gutsche, C. D., & Peter, H. H. (1963). ar-TETRAHYDRO-α-NAPHTHOL. Organic Syntheses, Coll. Vol. 4, p.887.
- Hiyoshi, N., et al. (2006). Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent. Catalysis Communications.
- Nishimura, S., et al. (1973). HYDROGENATION OF 1-NAPHTHOL. Organic Syntheses, Coll. Vol. 5, p.337.
- US2595266A - Production of alpha-naphthol by catalytic reduction of alphatetralol and alpha-tetralone. (1952). Google Patents.
- Parales, R. E., et al. (2008). Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems. Applied and Environmental Microbiology, 74(23), 7173–7177.
- Alcalde, M., et al. (2016). Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution. ChemBioChem, 17(4), 305-308.
- Wang, S., et al. (2018). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 20(17), 5320–5323.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 529-33-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrahydro-1-naphthol Detection
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates and metabolites is paramount. 1,2,3,4-Tetrahydro-1-naphthol, a key chiral probe and a major metabolite of tetralin, necessitates validated analytical methods to ensure data integrity in various matrices.[1] This guide provides an in-depth comparison of the primary analytical techniques for the detection and quantification of this compound, grounded in the principles of scientific integrity and supported by established validation protocols.
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[2] Therefore, the validation of these methods is not merely a regulatory formality but a scientific necessity. This guide will delve into the validation of two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the causality behind experimental choices and presenting supporting data to guide your method development and validation processes.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core parameters of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[3] These parameters form a self-validating system, ensuring the method is fit for its intended purpose.
Caption: Interrelation of key analytical method validation parameters.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically the most suitable approach.
The "Why" Behind the HPLC Protocol
-
Reversed-Phase Chromatography: this compound is a moderately polar compound. A C18 column provides a non-polar stationary phase that allows for good retention and separation from other matrix components based on hydrophobicity.
-
Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water is a common mobile phase for reversed-phase HPLC. The organic modifier (acetonitrile) is adjusted to achieve optimal retention time and peak shape. A small amount of acid, like phosphoric or formic acid, is often added to suppress the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks.[4]
-
Detection: Given the aromatic nature of this compound, UV detection is a straightforward choice. For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed. The excitation and emission wavelengths should be optimized for the specific analyte.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (Aqueous Matrix): For aqueous samples, solid-phase extraction (SPE) with a C18 cartridge can be used for sample clean-up and concentration. Elute the analyte with methanol or acetonitrile.[5]
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity
GC-MS is a powerful alternative, particularly when dealing with complex matrices or when very low detection limits are required. The high selectivity of mass spectrometry provides an additional layer of confidence in analyte identification.
The "Why" Behind the GC-MS Protocol
-
Derivatization: The hydroxyl group of this compound makes it polar and prone to peak tailing in GC. Derivatization, for instance, through silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often necessary. This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, improving volatility and chromatographic performance.[6]
-
GC Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for separating the derivatized analyte from other components.
-
Temperature Programming: A temperature gradient is used to ensure the efficient elution of the analyte and to separate it from other compounds with different boiling points.
-
Mass Spectrometry Detection: Electron ionization (EI) is a common ionization technique. For quantification, selected ion monitoring (SIM) mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only specific fragment ions of the derivatized analyte.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Derivatization: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TMS-derivatized this compound.
-
Visualizing the GC-MS Workflow
Caption: A typical workflow for GC-MS analysis of this compound.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative and should be established for each specific application and laboratory.
| Validation Parameter | HPLC-UV | GC-MS (SIM) | Rationale |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques provide excellent linearity over a defined range. |
| Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL | HPLC typically has a wider linear dynamic range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods demonstrate high accuracy. GC-MS may have slightly more variability due to the derivatization step. |
| Precision (% RSD) | < 2% | < 5% | HPLC generally offers better precision. The additional derivatization step in GC-MS can introduce more variability. |
| Limit of Detection (LOD) | ~20 ng/mL | ~1 ng/mL | The selectivity of SIM mode in MS provides significantly lower detection limits. |
| Limit of Quantitation (LOQ) | ~60 ng/mL | ~3 ng/mL | Consistent with the LOD, GC-MS allows for the quantification of much lower concentrations. |
| Specificity | Good | Excellent | While HPLC can resolve the analyte from many interferences, co-elution is possible. The mass-selective detection in GC-MS provides a much higher degree of specificity. |
| Throughput | Higher | Lower | HPLC methods are often faster due to the absence of a derivatization step. |
Choosing the Right Method
The selection of the most appropriate analytical method depends on the specific requirements of your study:
-
HPLC-UV is an excellent choice for routine analysis, quality control of bulk material, and when high sample throughput is required. It is a robust and cost-effective technique.
-
GC-MS is the preferred method when very low concentrations of this compound need to be quantified, especially in complex biological or environmental matrices. Its superior specificity and sensitivity justify the additional sample preparation steps and lower throughput.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. A thorough validation process, encompassing specificity, linearity, accuracy, precision, and sensitivity, is essential to ensure the integrity of the generated data.[7] By understanding the principles behind each technique and its associated validation parameters, researchers can confidently select and implement the most suitable method for their specific application, ensuring the generation of high-quality, reproducible results.
References
- SIELC Technologies. (n.d.). Separation of Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). This compound(529-33-9) 1H NMR spectrum.
- PubChem. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.
- De, A. K., & Ganguly, T. (2011). Spectroscopic investigations on Naphthol and Tetrahydronaphthol. A theoretical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 624-628.
- PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthalenol.
- ChemicalBook. (n.d.). This compound.
- Sajkowski, Ł., Seward, T. M., & Mountain, B. W. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 7, 100894.
- Deutsche Forschungsgemeinschaft. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
- Natarajan, R., & Kumar, S. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737.
- Kuwabara, T., et al. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.
- Analytical method validation: A brief review. (n.d.).
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
- A Review on Step-by-Step Analytical Method Valid
- International Conference on Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Gutsche, C. D., & Peter, H. H. (1963). ar-TETRAHYDRO-α-NAPHTHOL. Organic Syntheses, 43, 92.
Sources
- 1. This compound | 529-33-9 [chemicalbook.com]
- 2. wjarr.com [wjarr.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Separation of Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Biological Efficacy of 1,2,3,4-Tetrahydro-1-naphthol Derivatives
This guide provides a comprehensive comparison of the biological efficacy of 1,2,3,4-tetrahydro-1-naphthol derivatives, a class of compounds demonstrating significant therapeutic potential across multiple biological domains. As researchers and drug development professionals, understanding the nuanced structure-activity relationships and the underlying mechanisms of action is paramount for the rational design of novel therapeutics. This document synthesizes experimental data from peer-reviewed literature to offer an in-depth analysis of their efficacy as monoamine oxidase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Introduction to this compound Derivatives
The this compound scaffold, particularly its oxidized form, α-tetralone, serves as a versatile backbone for the synthesis of a diverse array of biologically active molecules.[1] These derivatives have garnered considerable attention for their potential in treating neurodegenerative disorders, inflammatory conditions, and microbial infections.[1][2] The structural rigidity of the tetralone ring system, combined with the potential for substitutions at various positions, allows for the fine-tuning of their pharmacological properties.[3] This guide will delve into the key biological activities of these derivatives, presenting comparative data and the experimental methodologies used to generate them.
Monoamine Oxidase Inhibition: A Target for Neurodegenerative Diseases
Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] The two isoforms, MAO-A and MAO-B, are critical targets in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5] Inhibition of MAO-B is particularly relevant for Parkinson's disease as it can increase dopamine levels in the brain.[4]
Mechanism of Action of Tetralone-derived MAO Inhibitors
This compound derivatives, especially α-tetralone analogs, have been shown to be potent inhibitors of both MAO-A and MAO-B.[3] Their mechanism of action involves binding to the active site of the MAO enzyme, thereby preventing the breakdown of neurotransmitters and increasing their synaptic availability.[6] The selectivity and potency of these inhibitors are highly dependent on the nature and position of substituents on the tetralone core.
Figure 2: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of the test this compound derivatives in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B. [7]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the appropriate MAO enzyme, and varying concentrations of the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Data Acquisition and Analysis:
-
Continuously measure the increase in absorbance or fluorescence over time at the appropriate wavelength for the product of the enzymatic reaction (e.g., 316 nm for 4-hydroxyquinoline from kynuramine). [7] * Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality Behind Experimental Choices: The use of recombinant human enzymes ensures a pure and consistent source of MAO-A and MAO-B, eliminating confounding variables from other cellular components. The continuous assay format provides real-time kinetic data, allowing for a more accurate determination of inhibitory potency compared to endpoint assays. Kynuramine and benzylamine are well-characterized substrates for MAO-A and MAO-B, respectively, ensuring specific and reliable measurements of each isoform's activity. [7]
Anti-Inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have demonstrated promising anti-inflammatory properties by modulating key inflammatory pathways. [2]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [8]This is often achieved through the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in immune cells such as macrophages. [4][9]
Figure 3: Inhibition of inflammatory pathways by tetralone derivatives.
Comparative Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound derivatives is typically assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 4-hydroxy-α-tetralone derivative 1b | TNF-α inhibition | - | - | [10] |
| 4-hydroxy-α-tetralone derivative 1d | TNF-α inhibition | - | - | [10] |
| Curcumin (Reference) | NO inhibition | RAW 264.7 | 14.7 | [11] |
| Pyrazole derivative 88 | NO inhibition | RAW 264.7 | 4.9 | [11] |
| Pyrazole derivative 97 | NO inhibition | RAW 264.7 | 9.6 | [11] |
Note: The table above presents a selection of data to illustrate the anti-inflammatory potential. Direct comparison of IC50 values requires standardized experimental conditions.
Experimental Protocols for In Vitro Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight. [12] * Pre-treat the cells with various concentrations of the test this compound derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. [12]
-
-
Griess Reaction:
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cytokine Production Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as for the NO assay.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. [1][13]This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve using recombinant cytokines.
-
Calculate the concentration of TNF-α and IL-6 in the samples.
-
Determine the percentage of inhibition of cytokine production and calculate the IC50 values.
-
Causality Behind Experimental Choices: RAW 264.7 macrophages are a well-established and widely used cell line for studying inflammation in vitro because they respond robustly to LPS by producing a range of inflammatory mediators. [14]The Griess assay is a simple, cost-effective, and reliable method for the indirect measurement of NO production. [15]ELISA provides high specificity and sensitivity for the quantification of individual cytokines, allowing for a detailed analysis of the immunomodulatory effects of the test compounds. [16]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. [17][18]
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [17] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [17] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [17] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [17] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 0.1-0.4 µM | [19] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae | 0.1-0.4 µM | [19] |
| Naphthot[3][9][20]riazol-thiadiazin derivatives | Various bacteria and fungi | 200-800 | [21] |
Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology used.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. [22]
Figure 4: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL for bacteria. [22] * Dilute the standardized suspension to the final inoculum density required for the assay (typically 5 x 10^5 CFU/mL). [22]
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the testing of multiple compounds against various microorganisms simultaneously. The use of a standardized inoculum and growth medium ensures consistency and comparability of results across different experiments and laboratories. The inclusion of growth and sterility controls is essential for validating the assay and ensuring that the observed inhibition is due to the activity of the test compound.
Neuroprotective Effects: Shielding Neurons from Damage
Beyond MAO inhibition, certain this compound derivatives exhibit direct neuroprotective effects, shielding neuronal cells from oxidative stress-induced damage, a common feature in neurodegenerative diseases.
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of these compounds may involve the activation of antioxidant defense pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. [3][20]Activation of these pathways leads to the expression of antioxidant enzymes that protect cells from oxidative damage. [7]
Figure 5: Neuroprotective signaling pathways activated by tetralone derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay
The neuroprotective effects of this compound derivatives can be evaluated using neuronal cell lines, such as SH-SY5Y, subjected to an oxidative insult, like hydrogen peroxide (H₂O₂). Cell viability is then assessed using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). [23]
-
-
Induction of Oxidative Stress:
-
MTT Assay for Cell Viability:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the control cells (not exposed to H₂O₂).
-
Evaluate the protective effect of the compound by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
-
Causality Behind Experimental Choices: The SH-SY5Y cell line is a widely used model in neurobiology research as these cells can be differentiated into a more mature neuronal phenotype and are susceptible to oxidative stress-induced cell death, mimicking some aspects of neurodegenerative processes. [26]Hydrogen peroxide is a common and well-characterized inducer of oxidative stress. The MTT assay is a reliable and straightforward colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. [23]
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The comparative data and detailed experimental protocols presented in this guide underscore their potential as potent and selective MAO inhibitors for the treatment of neurodegenerative diseases, as effective anti-inflammatory agents, and as promising antimicrobial compounds. The elucidation of their mechanisms of action through the modulation of key signaling pathways provides a rational basis for the future design and development of novel therapeutics based on this versatile chemical framework. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- Petzer, J. P., et al. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 22(15), 4073-4080.
- Hannan, M. A., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Molecular Neuroscience, 13, 139.
- Kim, D. H., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 517-523.
- O'Riordan, K. J., et al. (2007). Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages. Immunology Letters, 111(2), 114-122.
- Udenfriend, S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology, 12, 652703.
- Wikipedia. (n.d.). Monoamine oxidase inhibitor.
- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 3-17.
- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) – Mechanism of Action.
- Alshehrei, F. (2020). Procedure for the preparation of the minimum inhibitory concentration (MIC) test.
- Kumar, V., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(10), 1667-1691.
- Lee, J. Y., et al. (2016). Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. Molecular Medicine Reports, 14(5), 4487-4494.
- Kim, J., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Methods in Molecular Biology. Humana, New York, NY.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52.
- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. (2024).
- BenchChem. (2025). Application Note: Griess Assay for Nitrite Determination in Dithiaden-Treated RAW 264.7 Cells.
- Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Kouhkan, M., et al. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho [3][13][22]Triazol-Thiadiazin Derivatives. Avicenna Journal of Clinical Microbiology and Infection, 10(3), 106-111.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6.
- QSAR, ADME and docking guided semi-synthesis and in vitro evaluation of 4-hydroxy-α-tetralone analogs for anti-inflammatory activity.
- TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples...
- RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. (n.d.).
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells.
- Tadesse, S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15, 12345.
- IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...
- Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferenti
- Antiinflammatory activity of compounds (1-20) in terms of IC50 value.
- IBL International. (n.d.). TNF-α (free) ELISA.
- Tadesse, S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15, 12345.
- Wang, J. J., et al. (1995). Cytotoxicity and antimicrobial activity of some naphthol derivatives. Archiv der Pharmazie, 328(2), 220-223.
- Weizman, A., et al. (2014). Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. Bioorganic & Medicinal Chemistry Letters, 24(10), 2284-2288.
- inhibition ic50 values: Topics by Science.gov. (n.d.).
- Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. (2021).
- Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment.
- NEUROPROTECTIVE EFFECT OF MITOQUINONE ON HYDROGEN PEROXIDE-INDUCED NEUROTOXICITY IN SH-SY5Y NEUROBLASTOMA CELLS. AUB ScholarWorks. (n.d.).
- Drug action (IC 50 values) on MAO A and MAO B activities.
- Artemisinin Attenuated Hydrogen Peroxide (H2O2)
- Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PMC. (n.d.).
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC. (n.d.).
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
- Herraiz, T. (2021). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Methods in Molecular Biology. Humana, New York, NY.
- Tadesse, S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15, 12345.
- Parambi, D. G. T., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics, 41(6), 2003-2023.
Sources
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. novamedline.com [novamedline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. | Read by QxMD [read.qxmd.com]
- 19. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 1,2,3,4-Tetrahydro-1-naphthol in Immunoassays
For researchers and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to selectively bind its target analyte, without interference from structurally related compounds, underpins the validity of the data generated. This guide provides an in-depth, technical framework for assessing the cross-reactivity of 1,2,3,4-Tetrahydro-1-naphthol, a chiral alcohol and a metabolite of tetralin, in the context of immunoassays designed for related aromatic compounds like 1-naphthol.[1][2]
The structural similarity between this compound and other naphthol-related compounds necessitates a thorough evaluation of its potential to cross-react in immunoassays targeting these molecules. Such cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration.[3][4] This guide will delineate the principles, experimental design, and data interpretation necessary to conduct a robust cross-reactivity study.
The Rationale for Cross-Reactivity Assessment
Naphthalene, a common environmental pollutant and industrial chemical, is metabolized in the body by cytochrome P450 enzymes to form various metabolites, including 1-naphthol and 2-naphthol.[5][6][7][8][9] These metabolites are often the targets of biomonitoring immunoassays.[10] Given that this compound shares a core structural similarity with these metabolites, any immunoassay developed for 1-naphthol or similar compounds must be rigorously tested for cross-reactivity with it.
The fundamental principle of an immunoassay relies on the specific binding between an antibody's paratope and an antigen's epitope.[11][12] Cross-reactivity occurs when a compound, other than the target analyte, has a similar enough chemical structure to bind to the antibody, albeit often with a lower affinity.[3][4][13] In competitive immunoassays, this binding will compete with the labeled analyte, leading to a signal change that is indistinguishable from that produced by the actual target analyte.
Experimental Design for Cross-Reactivity Assessment
A well-designed cross-reactivity study is a cornerstone of immunoassay validation.[14] The following outlines a comprehensive approach, using a hypothetical competitive ELISA for 1-naphthol as the primary assay.
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in assessing immunoassay cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA for 1-Naphthol
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound.
Materials:
-
96-well microtiter plates
-
Anti-1-naphthol antibody (monoclonal or polyclonal)[3]
-
1-naphthol standard
-
This compound
-
Other potential cross-reactants (e.g., 2-naphthol, naphthalene)
-
1-naphthol-HRP (Horseradish Peroxidase) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the anti-1-naphthol antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Standard Curve: Add serial dilutions of the 1-naphthol standard to designated wells.
-
Cross-Reactivity Testing: In separate wells, add serial dilutions of this compound and other potential cross-reactants.
-
Add a constant amount of 1-naphthol-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (1-naphthol or cross-reactant) and the 1-naphthol-HRP conjugate compete for binding to the coated antibody.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. The HRP enzyme will catalyze the conversion of TMB, resulting in a blue color.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values are inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Standard Curve: Plot the absorbance values against the known concentrations of the 1-naphthol standard to generate a standard curve.
-
IC50 Determination: From the standard curve, determine the concentration of 1-naphthol that causes 50% inhibition of the maximum signal (IC50). Similarly, determine the IC50 for this compound and any other compounds tested.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 1-naphthol / IC50 of cross-reactant) x 100
Hypothetical Comparative Data
The following table presents hypothetical data from a cross-reactivity study of an anti-1-naphthol antibody.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 1-Naphthol | 10 | 100% |
| This compound | 500 | 2% |
| 2-Naphthol | 100 | 10% |
| Naphthalene | >10,000 | <0.1% |
In this hypothetical example, this compound exhibits a low level of cross-reactivity (2%). This indicates that while it can bind to the anti-1-naphthol antibody, it does so with a much lower affinity than the primary analyte. The clinical or research significance of this level of cross-reactivity would depend on the expected physiological or environmental concentrations of this compound in the samples being tested.[13][15]
Mechanism of Antibody Binding and Cross-Reactivity
The structural basis for antibody specificity and cross-reactivity lies in the three-dimensional complementarity between the antibody's binding site and the analyte.
Caption: A diagram illustrating the difference between specific, high-affinity binding and lower-affinity cross-reactive binding.
Conclusion and Best Practices
A thorough investigation of cross-reactivity is a non-negotiable step in the validation of any immunoassay. For an assay targeting 1-naphthol or related compounds, the potential for interference from metabolites like this compound must be quantified.
Key Takeaways for Researchers:
-
Prioritize Specificity: The utility of an immunoassay is directly tied to its specificity. Always perform comprehensive cross-reactivity testing against all structurally related and potentially interfering compounds.[3]
-
Understand the Matrix: Biological samples are complex mixtures. Consider the potential for metabolites and other endogenous substances to interfere with your assay.[11]
-
Context is Crucial: The acceptable level of cross-reactivity depends on the application. For diagnostic or regulatory purposes, even low levels of cross-reactivity may be unacceptable if the cross-reactant is present at high concentrations.[13]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.[3]
By adhering to the principles and protocols outlined in this guide, researchers can confidently characterize the cross-reactivity profile of their immunoassays, ensuring the generation of accurate and reliable data.
References
- Cho, T. M., Rose, R. L., & Hodgson, E. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(10), 176-183.
- Zhou, C., Wang, Q. E., Gao, S. S., & Zhuang, H. S. (2009). Determination of naphthalene by competitive fluorescence immunoassay. Environmental Monitoring and Assessment, 154(1-4), 233-239.
- Polo-Díez, L. M., Santos-Delgado, M. J., & Asensio-Lozano, J. (2003). Development of immunosensors for the analysis of 1-naphthol in organic media. Biosensors & Bioelectronics, 18(12), 1437-1444.
- Buckpitt, A., Boland, B., Isbell, M., Morin, D., Shultz, M., Baldwin, R., ... & Plopper, C. (2002). Naphthalene-induced respiratory tract toxicity: metabolic mechanisms of toxicity. Drug Metabolism and Reviews, 34(4), 791-820.
- Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Naphthalene. Journal of Pharmacology and Toxicology, 2(1), 33-43.
- Li, Y., Li, Y., Li, X., Song, S., Liu, Y., Li, P., ... & Wang, Y. (2018). Immunoassay of red dyes based on the monoclonal antibody of β-naphthol. Food and Agricultural Immunology, 29(1), 1081-1094.
- National Toxicology Program. (2011). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Naphthalene (CAS No. 91-20-3) in Wistar Han [Crl:WI(Han)
- Cruzan, G., Bus, J., Banton, M., Sarang, S., & Waites, R. (2012). Proposed scheme for naphthalene metabolism and reactive metabolites formation. Regulatory Toxicology and Pharmacology, 63(3), 427-434.
- myadlm.org. (2015). How to Detect and Solve Immunoassay Interference.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131-156.
- National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual.
- U.S. Food and Drug Administration. (1998). Guidance for Industry: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1-naphthalenol. PubChem Compound Database.
- ChemBK. (2024). This compound.
- Kalinitchenko, V. V., & Eremin, S. A. (2021).
- Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Krasowski, M. D., Pasieta, D. S., & Ekins, S. (2009). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry, 55(7), 1387-1397.
- Kuwabara, K., Fukata, H., & Mori, K. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.
- Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
Sources
- 1. This compound | 529-33-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Benchmarking the Performance of 1,2,3,4-Tetrahydro-1-naphthol
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, the synthetic chemist's toolbox is equipped with several strategies for controlling stereochemistry. Among the most reliable and well-studied of these are chiral auxiliaries: stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. This guide provides an in-depth analysis of 1,2,3,4-tetrahydro-1-naphthol, a chiral alcohol with potential as a robust chiral auxiliary, by benchmarking it against the industry-standard Evans' oxazolidinones and Oppolzer's camphorsultam.
While this compound is established as a valuable chiral building block, its performance data as a removable auxiliary in key asymmetric reactions is not as widely documented as its more famous counterparts.[1][2] This guide will, therefore, establish the performance benchmarks set by Evans' and Oppolzer's auxiliaries, present the structural and mechanistic rationale for this compound's potential, and provide the experimental frameworks necessary for its evaluation.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core strategy of using a chiral auxiliary is a three-step process: attachment, diastereoselective reaction, and cleavage.[3] A prochiral substrate is covalently bonded to a single enantiomer of the auxiliary, forming a new compound. The inherent chirality of the auxiliary then creates a sterically and/or electronically biased environment, forcing an incoming reagent to attack one face of the prochiral center preferentially over the other. This results in the formation of one diastereomer in excess. Because diastereomers possess different physical properties, they can be separated. Finally, the auxiliary is cleaved from the desired product and can often be recovered for reuse, rendering the overall process economically viable.
Performance Benchmarks: Evans' Oxazolidinones and Oppolzer's Sultam
To evaluate the potential of any new chiral auxiliary, we must compare it against those that have set the standard for reliability and stereocontrol. Evans' oxazolidinones and Oppolzer's camphorsultam are two of the most successful and widely adopted classes of auxiliaries, particularly in asymmetric alkylations and aldol reactions.
2.1 Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, these auxiliaries are typically derived from readily available amino acids like valine or phenylalanine. Their remarkable success stems from the formation of a rigid, chelated Z-enolate when treated with a soft Lewis acid (e.g., dibutylboron triflate) and a hindered base.[4] This enolate geometry, combined with the steric blocking from the substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group), effectively shields one face of the enolate. An incoming electrophile, such as an aldehyde, is thus directed to the opposite face via a highly organized Zimmerman-Traxler transition state, leading to predictable syn-aldol products with exceptional diastereoselectivity.[5][6][7]
Sources
- 1. This compound | 529-33-9 [chemicalbook.com]
- 2. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to In-Vitro and In-Vivo Studies of 1,2,3,4-Tetrahydro-1-naphthol: Bridging the Gap Between Benchtop and Biological Systems
For researchers, scientists, and professionals in drug development, understanding the metabolic fate and toxicological profile of a compound is paramount. This guide provides an in-depth technical comparison of in-vitro and in-vivo methodologies for studying 1,2,3,4-Tetrahydro-1-naphthol (THN), a significant metabolite of the industrial solvent tetralin. By examining the experimental data and underlying principles, this document aims to equip you with the knowledge to design, execute, and interpret studies that accurately predict the biological behavior of this xenobiotic.
Introduction to this compound
This compound, also known as α-tetralol, is a chiral alcohol and the major urinary metabolite of tetralin (1,2,3,4-tetrahydronaphthalene), a widely used industrial solvent.[1] Its formation and subsequent biotransformation are critical for assessing the toxicological risk associated with tetralin exposure. Understanding the metabolic pathways of THN is essential for predicting its potential for bioaccumulation, target organ toxicity, and drug-drug interactions. This guide will navigate the complexities of studying THN, contrasting the controlled, reductionist environment of in-vitro systems with the holistic, systemic context of in-vivo models.
The Metabolic Journey of this compound: An In-Vivo Perspective
In-vivo studies, typically conducted in animal models such as rats and rabbits, provide a comprehensive picture of a xenobiotic's absorption, distribution, metabolism, and excretion (ADME) profile within a complete biological system. For THN, in-vivo research has primarily focused on its identity as a major metabolite of tetralin.
Following oral or inhalation exposure to tetralin, the parent compound undergoes hydroxylation, primarily at the benzylic position, to form this compound.[1] This Phase I metabolic reaction is likely mediated by cytochrome P450 (CYP) enzymes in the liver. The resulting THN is then efficiently conjugated in Phase II metabolism, predominantly with glucuronic acid, to form a water-soluble glucuronide conjugate that is readily excreted in the urine.[1]
A key advantage of in-vivo studies is the ability to observe the integrated response of the entire organism, including potential multi-organ toxicity and complex pharmacokinetic behaviors that cannot be fully replicated in-vitro. For instance, studies on the parent compound, tetralin, have shown that high-level exposure can lead to dark-stained urine in rats and mice, indicating the formation of specific metabolites.[1]
Dissecting the Mechanisms: An In-Vitro Approach
In-vitro methodologies offer a powerful lens to dissect the specific biochemical processes involved in the metabolism and toxicity of this compound. These studies typically utilize subcellular fractions (e.g., liver microsomes, S9 fractions), cultured cells (e.g., hepatocytes, cell lines), or purified enzymes. While they lack the systemic complexity of an intact organism, in-vitro systems provide unparalleled control over experimental conditions, allowing for the precise investigation of individual metabolic pathways and molecular mechanisms of toxicity.
Phase I Metabolism: The Role of Cytochrome P450
While direct studies on THN are limited, data from the structurally related compound 1-naphthol suggest that CYP enzymes play a crucial role in its further oxidation.[2] It is plausible that THN can also be a substrate for various CYP isoforms, potentially leading to the formation of dihydroxylated or quinone-type metabolites. Identifying the specific CYP enzymes involved is critical for predicting potential drug-drug interactions.
Phase II Conjugation: Glucuronidation and Sulfation
The primary detoxification pathway for THN, as indicated by in-vivo data, is glucuronidation. In-vitro studies using human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes can elucidate the specific UGT isoforms responsible for this conjugation.[3][4] For the related compound 1-naphthol, UGT1A6 has been identified as a key enzyme.[3]
Sulfation, another important Phase II conjugation reaction catalyzed by sulfotransferases (SULTs), is also a potential metabolic pathway for THN. In-vitro assays with human liver cytosol or recombinant SULTs can determine the contribution of this pathway.[5][6]
A Comparative Analysis: In-Vitro vs. In-Vivo
| Feature | In-Vitro Studies | In-Vivo Studies |
| System Complexity | Low (isolated cells, enzymes) | High (whole organism) |
| Experimental Control | High | Moderate |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Ethical Considerations | Minimal | Significant |
| Data Generated | Mechanistic insights, enzyme kinetics, metabolic pathways, potential for toxicity | Systemic effects, ADME profile, target organ toxicity, pharmacokinetic parameters |
| Limitations | Lack of systemic context, potential for false negatives/positives | Species differences, complex data interpretation, lower throughput |
Experimental Protocols
In-Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol is designed to determine the rate at which THN is metabolized by Phase I enzymes in human liver microsomes.
Materials:
-
This compound (THN)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of THN in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
In a 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the THN working solution to the wells. The final concentration of THN should be low (e.g., 1 µM) to be below the expected Michaelis-Menten constant (Km).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with IS.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining THN.
-
Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of THN.
In-Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic pharmacokinetic study to determine the ADME profile of THN in a rodent model.
Materials:
-
This compound (THN)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for dosing (e.g., corn oil for oral gavage, saline for intravenous injection)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Metabolism cages for urine and feces collection
-
Analytical instrumentation for quantifying THN and its metabolites in biological matrices (e.g., LC-MS/MS)
Procedure:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing (for oral administration).
-
Administer a single dose of THN to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or other appropriate site.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
House the animals in metabolism cages to collect urine and feces for 24 or 48 hours post-dose.
-
Analyze the plasma, urine, and fecal samples for the concentrations of THN and its major metabolites.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Data Presentation
Table 1: Expected In-Vitro Metabolic Stability Data for this compound
| Parameter | Value | Interpretation |
| In-vitro half-life (t1/2) | (To be determined experimentally) | Indicates the rate of metabolic clearance. A shorter half-life suggests more rapid metabolism. |
| Intrinsic Clearance (CLint) | (To be determined experimentally) | Represents the intrinsic ability of the liver to metabolize the compound. |
| Major Metabolites Identified | (To be determined experimentally) | Provides qualitative information on the metabolic pathways. |
Table 2: Expected In-Vivo Pharmacokinetic Parameters for this compound in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | (To be determined experimentally) | (To be determined experimentally) |
| Tmax (h) | (To be determined experimentally) | N/A |
| AUC (ng*h/mL) | (To be determined experimentally) | (To be determined experimentally) |
| Half-life (t1/2) (h) | (To be determined experimentally) | (To be determined experimentally) |
| Bioavailability (%) | (Calculated from oral and IV AUC) | 100% |
| Major Urinary Metabolites | Glucuronide and sulfate conjugates of THN | Glucuronide and sulfate conjugates of THN |
Visualization of Key Processes
Caption: Proposed metabolic pathway of this compound.
Caption: Comparative workflow of in-vitro and in-vivo studies.
Conclusion: An Integrated Approach for Comprehensive Understanding
Neither in-vitro nor in-vivo studies alone can provide a complete picture of the biological fate and potential hazards of this compound. A scientifically robust assessment relies on the integration of both approaches. In-vitro assays are invaluable for high-throughput screening, mechanistic investigations, and identifying the specific enzymes involved in metabolism. This information is crucial for building predictive models. In-vivo studies, while more complex and resource-intensive, are essential for validating in-vitro findings in a systemic context and for assessing the overall pharmacokinetic profile and potential for target organ toxicity.
The future of toxicological and metabolic assessment lies in the refinement of in-vitro models to better mimic in-vivo conditions and the development of sophisticated computational models for in-vitro to in-vivo extrapolation (IVIVE). By combining these powerful tools, researchers can make more accurate and timely decisions in the development of safer chemicals and pharmaceuticals.
References
- Doherty, M., & Cohen, G. M. (1984). Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species. Biochemical Pharmacology, 33(19), 3201-3208. [Link]
- Ullrich, A., Bock, K. W., & Schareck, W. (1996). Expression and inducibility of UDP-glucuronosyltransferases 1-naphthol in human cultured hepatocytes and hepatocarcinoma cell lines. Biochemical Pharmacology, 51(9), 1265-1269. [Link]
- National Toxicology Program. (2011). Toxicology and Carcinogenesis Studies of Tetralin (CAS No. 119-64-2) in F344/N Rats and B6C3F1/N Mice (Inhalation Studies) (NTP TR-561). U.S.
- Yoon, M., Campbell, J. L., Andersen, M. E., & Clewell, H. J. (2012). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. Toxicological Sciences, 128(2), 284-292. [Link]
- de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans: Pharmacogenetic and developmental aspects. Clinical Pharmacokinetics, 36(6), 439-452. [Link]
- Pinto, A., & Jones, S. (2020). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS Discovery, 25(1), 75-84. [Link]
- Redinbo, M. R., et al. (2021). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 51(5), 555-565. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Drug Metabolism, 2(5), 439-453. [Link]
- Miners, J. O., et al. (2006). Optimization of in vitro UGT inhibition studies. Drug Metabolism and Disposition, 34(9), 1547-1554. [Link]
- Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 564. [Link]
- Tagliati, C. A., et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions, 315, 108896. [Link]
- Bureik, M. (2023). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium - Freie Universität Berlin. [Link]
- Coughtrie, M. W. (2016). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Expert Opinion on Drug Metabolism & Toxicology, 12(12), 1397-1410. [Link]
- Pelkonen, O., & Turpeinen, M. (2007). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in Molecular Biology, 368, 223-233. [Link]
- Court, M. H. (2005). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Methods in Molecular Biology, 313, 141-155. [Link]
- Wang, Z., & James, M. O. (2018). SULT genetic polymorphisms: physiological, pharmacological and clinical implications. Journal of Pharmaceutical and Biomedical Analysis, 154, 32-51. [Link]
- van der Leden, J. C., et al. (1993). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. Chemical Research in Toxicology, 6(6), 875-885. [Link]
- Zhou, Z., et al. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 346-354. [Link]
- Guengerich, F. P. (2021).
- Valentova, K., et al. (2020). Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology. Interdisciplinary Toxicology, 13(2), 97-102. [Link]
- Nagar, S., et al. (2004). Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation. Molecular Pharmacology, 65(4), 936-945. [Link]
- Harris, R. M., & Strobl, G. R. (2001). Solvent effect on cDNA-expressed human sulfotransferase (SULT) activities in vitro. Drug Metabolism and Disposition, 29(4 Pt 1), 423-427. [Link]
- de Vries, J. (1988). Cytochrome P-450-mediated Oxidation of Substrates by Electron-Transfer; Role of Oxygen Radicals and of 1- And 2-electron Oxidation of Paracetamol. Chemico-Biological Interactions, 64(3), 267-280. [Link]
- Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
- Valentova, K., et al. (2020). Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology. Interdisciplinary Toxicology, 13(2), 97-102. [Link]
- Mahvi, D. M., Bank, H., & Harley, R. A. (1977). Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung.
- Buckpitt, A. (2014). Pharmacokinetics and Pharmacodynamics of Naphthalene. U.S. Environmental Protection Agency. [Link]
- Bogen, K. T., et al. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S27-S36. [Link]
- O'Brien, K. A., et al. (1985). Differences in naphthalene-induced toxicity in the mouse and rat. Chemico-Biological Interactions, 55(1-2), 1-13. [Link]
- Wróblewski, K., & Szczeblewski, P. (1998). The disposition and metabolism of naphthalene in rats. Roczniki Państwowego Zakładu Higieny, 49(3), 323-332. [Link]
- Wambaugh, J. F., et al. (2018). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 163(1), 152-169. [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
- De Brabanter, N., et al. (2013). In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122). Forensic Toxicology, 31(1), 66-77. [Link]
Sources
- 1. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]
- 2. Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and inducibility of UDP-glucuronosyltransferases 1-naphthol in human cultured hepatocytes and hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 5. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Rodenticide Formulations: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of rodenticide formulations, offering researchers, scientists, and drug development professionals a comprehensive understanding of their efficacy and the experimental methodologies used for their evaluation. While this document explores various active ingredients, it will also address the role of key chemical intermediates, such as 1,2,3,4-Tetrahydro-1-naphthol (THN), in the synthesis of these compounds.
Introduction: The Role of Chemical Intermediates in Rodenticide Synthesis
The development of effective rodenticides is a complex process that begins with the synthesis of active ingredients. This compound (CAS 529-33-9), also known as α-tetralol, is a key intermediate in the synthesis of certain rodenticides[1]. It is a clear, colorless to slightly brown viscous liquid with a molecular formula of C10H12O[2][3][4][5]. While not an active rodenticide itself, its chemical properties are crucial for the creation of the final active compounds[6]. Understanding the synthesis pathway and the precursors involved is fundamental to the development of novel and more effective rodent control agents.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H12O[3][5][6][7] |
| Molecular Weight | 148.2 g/mol [3][7][8] |
| Boiling Point | 102-104 °C at 2 mm Hg[2][3] |
| Melting Point | 28-32 °C[3] |
| Density | 1.09 g/mL at 25 °C[2][3] |
Comparative Efficacy of Common Rodenticide Active Ingredients
The efficacy of a rodenticide is determined by its ability to cause mortality in a target rodent population under real-world conditions. This is influenced by factors such as the active ingredient's mechanism of action, the palatability of the bait matrix, and the development of resistance in rodent populations. Rodenticides are broadly categorized into anticoagulants and non-anticoagulants (acute toxicants).
Anticoagulant Rodenticides
Anticoagulants are the most widely used class of rodenticides. They inhibit the vitamin K cycle, leading to the inability to produce essential blood-clotting factors, ultimately resulting in fatal hemorrhage[9][10].
-
First-Generation Anticoagulant Rodenticides (FGARs): These include compounds like warfarin and chlorophacinone. They require multiple feedings to be lethal[9][10].
-
Second-Generation Anticoagulant Rodenticides (SGARs): Developed to combat resistance to FGARs, these include brodifacoum, bromadiolone, and difethialone. A single dose of an SGAR can be lethal[9][11].
Studies have shown that SGARs generally exhibit higher efficacy, especially against resistant rodent populations[12][13][14]. For example, a study comparing various rodenticides found that the second-generation anticoagulant difethialone (in Generation® bait) achieved 80% or higher mortality for all three tested rodent species (black rats, Polynesian rats, and mice) after a 3-day exposure period[12]. In contrast, the first-generation anticoagulant diphacinone (in Ramik Green®) did not achieve this level of efficacy for at least one of the species in either 3-day or 7-day trials[12].
Table 1: Comparative Efficacy of Anticoagulant Rodenticides
| Active Ingredient | Generation | Target Species | Mortality Rate (3-day exposure) | Reference |
| Difethialone | Second | Rattus rattus, Rattus exulans, Mus musculus | ≥80% | [12] |
| Brodifacoum | Second | Rattus rattus, Rattus exulans, Mus musculus | ≥80% | [12] |
| Bromadiolone | Second | Rattus rattus, Rattus exulans, Mus musculus | ≥80% | [12] |
| Chlorophacinone | First | Rattus rattus, Rattus exulans | 100% | [12] |
| Diphacinone | First | Rattus rattus, Rattus exulans, Mus musculus | <80% for at least one species | [12] |
| Warfarin | First | Mus musculus | Low | [12] |
Non-Anticoagulant Rodenticides (Acute Toxicants)
These rodenticides have different mechanisms of action and typically cause death more rapidly than anticoagulants. Examples include bromethalin and zinc phosphide[9].
-
Bromethalin: A neurotoxin that uncouples oxidative phosphorylation in the central nervous system.
-
Zinc Phosphide: Reacts with stomach acid to produce phosphine gas, which is highly toxic.
While effective, acute toxicants can sometimes lead to bait shyness, where rodents avoid the bait after observing its rapid effect on other members of the colony. Comparative studies have shown variable efficacy. For instance, in one study, zinc phosphide baits showed lower mortality rates compared to several second-generation anticoagulants[12][15].
Experimental Protocols for Efficacy Evaluation
The evaluation of rodenticide efficacy is a standardized process involving both laboratory and field trials. The goal is to assess both the palatability of the bait and the mortality it causes in the target rodent population[16][17].
Laboratory Efficacy Testing
Laboratory tests are crucial for determining the intrinsic toxicity and palatability of a rodenticide formulation under controlled conditions. The US Environmental Protection Agency (EPA) provides standardized protocols for these studies[18].
No-Choice Feeding Test:
This test determines the potency of the rodenticide.
-
Acclimatization: Rodents are acclimatized to the test environment.
-
Pre-test Diet: Animals are offered a non-toxic diet to establish baseline food consumption.
-
Test Period: The non-toxic diet is replaced with the rodenticide bait for a specified period (e.g., 1-4 days)[16].
-
Post-treatment Observation: Rodents are observed for at least 14 days, and mortality is recorded[16].
Choice Feeding (Palatability) Test:
This test evaluates how readily rodents will consume the bait when an alternative food source is available.
-
Acclimatization and Pre-test Diet: Similar to the no-choice test.
-
Test Period: Rodents are offered a choice between the rodenticide bait and a non-toxic challenge diet for a set period (e.g., 4 days)[16].
-
Data Collection: The amount of each food type consumed is measured daily.
-
Post-treatment Observation: Mortality is recorded over a 14-day observation period[16].
Field Efficacy Trials
Field trials are essential to evaluate the performance of a rodenticide under real-world conditions, where rodents have access to various other food sources[17].
Census Evaluation Method:
This method estimates the rodent population size before and after treatment to determine efficacy[17].
-
Preparation: The trial site is inspected, and suitable locations for bait points are identified.
-
Pre-treatment Census: Non-toxic food is placed at bait points, and daily consumption is recorded to estimate the initial rodent population size.
-
Treatment: The non-toxic bait is replaced with the rodenticide bait. Bait consumption is monitored.
-
Post-treatment Census: After the treatment period, non-toxic food is again placed at the bait points to estimate the remaining rodent population. Efficacy is calculated based on the reduction in food consumption[17].
Visualization of Experimental Workflows
Caption: Standardized workflows for laboratory and field efficacy testing of rodenticides.
Mechanism of Action and Signaling Pathways
While this compound is a precursor, the active ingredients it helps synthesize, along with other rodenticides, have well-defined mechanisms of action. The toxicity of naphthalene, a related compound, and its metabolites like 1-naphthol, has been studied. In rats, 1-naphthol can be metabolized to naphthoquinones, which can generate reactive oxygen species, suggesting a potential mechanism of cellular toxicity[19][20]. However, studies have also shown that 1-naphthol itself does not appear to mediate the acute toxicity of naphthalene in rodents[21]. It's important to note that the toxicological profile of naphthalene and its direct metabolites may not be directly extrapolated to more complex rodenticide molecules synthesized from THN.
The primary and best-understood signaling pathway affected by the most common class of rodenticides, the anticoagulants, is the Vitamin K cycle.
Caption: Mechanism of action of anticoagulant rodenticides via inhibition of the Vitamin K cycle.
Alternatives to Chemical Rodenticides
Growing concerns over the environmental impact and non-target poisoning associated with chemical rodenticides have led to increased interest in alternative control methods[22][23][24]. An integrated pest management (IPM) approach often yields the most sustainable results.
Table 2: Comparison of Rodent Control Alternatives
| Method | Description | Advantages | Disadvantages |
| Exclusion | Sealing entry points in buildings to prevent rodent access[23][25]. | Non-lethal, long-term solution. | Can be labor-intensive and costly upfront. |
| Sanitation | Removing food and water sources that attract rodents[23][26]. | Prevents infestations, environmentally friendly. | Requires consistent effort and maintenance. |
| Trapping | Using snap traps, electronic traps, or live traps[23][25][26]. | Can be humane, no risk of secondary poisoning. | May not be effective for large infestations. |
| Biological Control | Encouraging natural predators like owls and hawks by providing nesting boxes[22][23][25]. | Natural, self-sustaining control. | May not be practical in all environments. |
| Fertility Control | Using baits like ContraPest that reduce rodent fertility[26]. | Humane, reduces populations over time. | Slower to show results than lethal methods. |
Conclusion
While this compound is a crucial building block in the chemical industry, particularly in the synthesis of certain pesticides, it is not itself an active rodenticide. The efficacy of a rodenticide formulation is dependent on the final active ingredient, its concentration, the bait matrix, and the target species. A thorough understanding of the comparative efficacy of different rodenticide classes, coupled with standardized testing protocols, is essential for the development of effective and responsible rodent control strategies. Furthermore, the integration of non-chemical alternatives offers a more sustainable and environmentally conscious approach to rodent management. Future research should continue to focus on developing novel active ingredients with improved target specificity and reduced environmental persistence, as well as refining integrated pest management strategies.
References
- This compound | 529-33-9 - ChemicalBook. (URL: )
- Natural Alternatives to Rodenticides - Santa Barbara Audubon Society. (URL: )
- Wildlife-Safe Alternatives to Harmful Rodent Poisons - UNH Cooper
- Rodenticide-Free Alternatives For Rat and Mice Control - Orkin Canada. (URL: )
- This compound - ChemicalBook. (URL: )
- Are there any eco-friendly alternatives to chemical rodenticides? (2024-10-30). (URL: )
- Technical Notes for Guidance on Product Evaluation Appendices to Chapter 7 Product Type 14 Efficacy Evalu
- Alternatives to Rodenticide - Save Arlington Wildlife. (URL: )
- Rodenticide Study Protocols | US EPA. (2025-02-11). (URL: )
- Field Trial to Evaluate the Efficacy of Rodenticide Baits for the Control of Rats (R
- This compound - ChemBK. (2024-04-09). (URL: )
- Unlock Potent Pest Control: Discover High-Quality this compound. (2025-10-15). (URL: )
- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. (URL: )
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol - Chem-Impex. (URL: )
- Efficacy of rodenticide baits for the control of black rats, Polynesian rats, and mice.
- Efficacy of rodenticide baits for the control of three invasive rodent species in Hawaii. (URL: )
- This compound - LookChem. (URL: )
- A strategy to improve rodent control while reducing rodenticide release into the environment. (URL: )
- Comparative evaluation of two anticoagulant and two acute rodenticides in sugarcane fields. (URL: )
- This compound - ChemScene. (URL: )
- The formation of active oxygen species following activation of 1-naphthol, 1,2- and 1,4-naphthoquinone by r
- Differences in naphthalene-induced toxicity in the mouse and r
- RODENTICIDES. (URL: )
- Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species - PubMed. (URL: )
- Literature Review on Residues of Anticoagulant Rodenticides in Non-Target Animals. (URL: )
- A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 529-33-9 [chemicalbook.com]
- 3. This compound CAS#: 529-33-9 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nps.gov [nps.gov]
- 10. norden.diva-portal.org [norden.diva-portal.org]
- 11. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dlnr.hawaii.gov [dlnr.hawaii.gov]
- 13. Efficacy of rodenticide baits for the control of three invasive rodent species in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A strategy to improve rodent control while reducing rodenticide release into the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sanidad.gob.es [sanidad.gob.es]
- 17. about.rrac.info [about.rrac.info]
- 18. epa.gov [epa.gov]
- 19. The formation of active oxygen species following activation of 1-naphthol, 1,2- and 1,4-naphthoquinone by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differences in naphthalene-induced toxicity in the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. santabarbaraaudubon.org [santabarbaraaudubon.org]
- 23. Wildlife-Safe Alternatives to Harmful Rodent Poisons | Extension [extension.unh.edu]
- 24. redinational.com [redinational.com]
- 25. Rodenticide-Free Alternatives For Rat and Mice Control | Orkin Canada Canada [orkincanada.ca]
- 26. Alternatives to Rodenticide – Save Arlington Wildlife [savearlingtonwildlife.org]
Comparison of catalytic systems for the hydrogenation of α-naphthol
An In-Depth Guide to Catalytic Systems for the Hydrogenation of α-Naphthol
For researchers and professionals in drug development and chemical synthesis, the selective hydrogenation of α-naphthol is a critical transformation, yielding valuable intermediates such as 5,6,7,8-tetrahydro-1-naphthol (ar-tetralol) and 1-decalol. The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process viability. This guide provides a comprehensive comparison of prevalent catalytic systems, delving into their mechanisms, performance, and practical application, supported by experimental data.
The Significance of α-Naphthol Hydrogenation
The products of α-naphthol hydrogenation are key building blocks in the synthesis of pharmaceuticals and fine chemicals. For instance, optically pure 1,2,3,4-tetrahydronaphthols are intermediates for chiral drugs like Nadolol, used to treat hypertension and angina[1]. The ar-tetralols and decalols also find use as solvents, lubricants, and in the manufacturing of dyes and pesticides[2]. Achieving high conversion and selectivity towards the desired product—be it the partially hydrogenated tetralol derivative or the fully saturated decanol—is a central challenge.
Comparative Analysis of Catalytic Systems
The hydrogenation of α-naphthol can be accomplished using a variety of heterogeneous and homogeneous catalysts, primarily based on noble and non-noble metals. The choice of catalyst and reaction conditions dictates the reaction pathway and product distribution.
Reaction Pathways
The hydrogenation of α-naphthol can proceed through several intermediates to yield partially or fully saturated products. A simplified reaction network is illustrated below.
Caption: Figure 1: General Reaction Pathways for α-Naphthol Hydrogenation.
Noble Metal Catalysts: The Workhorses
Rhodium (Rh): Rhodium catalysts, both homogeneous and heterogeneous, exhibit exceptional activity and selectivity. Homogeneous tethered rhodium-diamine catalysts have been reported for the asymmetric hydrogenation of naphthol derivatives, achieving high yields (up to 98%) and excellent enantioselectivities (>99% ee) for 1,2,3,4-tetrahydronaphthols[1]. Mechanistic studies suggest a cascade reaction involving dearomative tautomerization followed by sequential 1,4- and 1,2-hydride additions[1][3][4]. The choice of solvent, particularly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is critical for controlling reactivity and selectivity[1][3]. Heterogeneous rhodium-on-alumina catalysts are effective for complete hydrogenation to 1-decalol under mild conditions[5].
Ruthenium (Ru): While much of the recent literature on ruthenium catalysis with naphthols focuses on C-H functionalization, Ru-based catalysts are well-established for the hydrogenation of arenes[6][7][8][9]. Supported Ru catalysts, such as Ru/C, have shown high activity in naphthalene hydrogenation, suggesting their potential for α-naphthol reduction[2]. The synergistic effect in bimetallic Ru-based catalysts can also enhance catalytic performance[2].
Palladium (Pd): Palladium on charcoal (Pd/C) is a widely used and cost-effective catalyst for the selective hydrogenation of the unsubstituted aromatic ring of α-naphthol to yield ar-tetrahydro-α-naphthol[10]. This catalyst is typically used at low pressures (2-3 atm) and shows good efficiency[10]. In asymmetric transfer hydrogenation, Pd/C can be used in the first step to produce the ketone intermediate, which is then asymmetrically reduced by a chiral homogeneous catalyst[11].
Non-Noble Metal Catalysts: Cost-Effective Alternatives
Nickel (Ni): Nickel-based catalysts, such as Raney nickel and supported Ni catalysts, are common in industrial applications due to their lower cost[2][5]. However, they often require more forcing conditions, including elevated temperatures and pressures, which can sometimes lead to hydrogenolysis and reduced selectivity[5][12]. Bimetallic nickel catalysts, such as NiCu/Al₂O₃ and NiZn/Al₂O₃, have been developed to improve activity and selectivity in the hydrogenation of naphthalene, a related substrate[13]. The addition of a second metal can modify the electronic properties and surface structure of the catalyst, influencing the adsorption of reactants and, consequently, the reaction pathway[13].
Bimetallic Catalysts: Enhanced Performance through Synergy
Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts due to synergistic effects[14]. These effects can arise from electronic modifications, geometric arrangements of the different metal atoms, or bifunctional mechanisms. For instance, in naphthalene hydrogenation, Ni-Mo and Pd-based bimetallic catalysts have been studied, showing that the combination of metals can tune the reaction rates for the sequential hydrogenation steps[15][16]. This principle is applicable to α-naphthol hydrogenation for controlling the selectivity towards either partially or fully hydrogenated products.
Performance Comparison
| Catalyst System | Typical Products | Key Advantages | Key Disadvantages |
| Homogeneous Rh | Chiral 1,2,3,4-tetrahydro-1-naphthols | High enantioselectivity and yield[1][4]. | High cost, ligand sensitivity, product separation challenges. |
| Heterogeneous Rh | 1-Decalol | High activity under mild conditions[5]. | High cost of rhodium. |
| Pd/C | 5,6,7,8-Tetrahydro-1-naphthol | Good selectivity, cost-effective, readily available[10]. | Lower activity than Rh, potential for over-hydrogenation. |
| Ru-based | Tetralols, Decalols | High activity, versatile[2]. | Can be less selective depending on support and conditions. |
| Ni-based | Tetralols, Decalols | Low cost[5][17]. | Requires harsh conditions, lower selectivity, potential for side reactions[5]. |
| Bimetallic | Tunable (Tetralols or Decalols) | Enhanced activity and selectivity, tunable properties[13][14]. | Complex catalyst preparation and characterization. |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a laboratory-scale catalytic hydrogenation experiment.
Caption: Figure 2: General Workflow for Catalytic Hydrogenation.
Protocol 1: Selective Hydrogenation to ar-Tetrahydro-α-naphthol using Pd/C[10]
-
Preparation: In a Parr hydrogenation apparatus, dissolve 108 g of 5,8-dihydro-1-naphthol (prepared from α-naphthol) in 250 ml of ethyl acetate.
-
Catalyst Addition: Carefully add 3.0 g of 10% palladium on charcoal catalyst to the solution.
-
Hydrogenation: Seal the apparatus and hydrogenate at 2–3 atm pressure.
-
Reaction Monitoring: Continue the reaction with agitation until the theoretical amount of hydrogen has been absorbed (approximately 45 minutes).
-
Work-up: Depressurize the reactor. Remove the catalyst by filtration.
-
Isolation: Remove the solvent by distillation to yield the crude product. Recrystallize from petroleum ether to obtain pure ar-tetrahydro-α-naphthol.
Protocol 2: Complete Hydrogenation to 1-Decalol using Rh/Al₂O₃[5]
-
Reactor Preparation: Flush a 500 ml Parr hydrogenation bottle with nitrogen.
-
Catalyst and Reactant Addition: Weigh 20.0 g of 5% rhodium-on-alumina directly into the bottle. Wet the catalyst with 25 ml of 95% ethanol. Add a solution of 40.0 g of 1-naphthol in 125 ml of 95% ethanol, followed by 3 ml of acetic acid.
-
Hydrogenation: Place the bottle in a Parr apparatus and shake at an initial hydrogen pressure of 55–60 p.s.i.
-
Reaction Time: The reaction typically reaches completion in about 12 hours.
-
Work-up: After depressurization, remove the catalyst by suction filtration and wash with ethanol.
-
Isolation: Concentrate the combined ethanol solutions using a rotary evaporator. Dissolve the residue in benzene, wash with 10% sodium hydroxide solution and then water. Dry the organic layer over magnesium sulfate and concentrate to yield a mixture of 1-decalol isomers.
Protocol 3: Asymmetric Transfer Hydrogenation using a Cooperative Catalytic System[11]
This protocol involves a two-step, one-pot synthesis of chiral this compound.
-
Step 1 (Heterogeneous Transfer Hydrogenation): To a thick-walled glass tube, add 1-naphthol (0.1 mmol), Pd/C (2.5 mol%), sodium formate (HCOONa, 1.0 mmol), and HFIP (1.0 mL). Reflux the mixture at 90 °C for 10 hours under a nitrogen atmosphere. Cool to room temperature.
-
Step 2 (Homogeneous Asymmetric Transfer Hydrogenation): To the resulting mixture from Step 1, add a chiral homogeneous catalyst (e.g., (R,R)-C11, 5.0 mol%), cesium carbonate (Cs₂CO₃, 20 mol%), and methanol (1.0 mL).
-
Reaction: Stir the resulting solution at room temperature for 24 hours under a nitrogen atmosphere.
-
Analysis: The conversion, selectivity, and enantiomeric excess can be determined by gas chromatography (GC) using a chiral column.
Conclusion
The catalytic hydrogenation of α-naphthol offers multiple pathways to valuable chemical intermediates.
-
Rhodium-based catalysts provide high activity and are the premier choice for asymmetric synthesis, albeit at a higher cost.
-
Palladium on charcoal remains a robust and economical option for selective hydrogenation to ar-tetralol.
-
Nickel catalysts serve as a cost-effective alternative for full hydrogenation, though they often demand more rigorous reaction conditions.
-
The development of bimetallic and cooperative catalytic systems represents a promising frontier, offering the potential for enhanced control over activity and selectivity through synergistic effects.
The optimal choice of catalyst ultimately depends on the desired product, cost considerations, and the specific process requirements of the intended application.
References
- Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. (2025). Journal of the American Chemical Society.
- Ruthenium Catalyzed Dehydrogenative α-C–H Functionalization of β-Naphthol Using Alcohols: A Metal-Ligand Cooperative Borrowing Hydrogen Approach. (2024).
- ar-TETRAHYDRO-α-NAPHTHOL. Organic Syntheses.
- Rhodium(III)-Catalyzed Synthesis of Naphthols via C–H Activation of Sulfoxonium Ylides. (2017). Organic Letters.
- Rhodium‐Catalyzed Homogeneous Enantioselective Transfer Hydrogenation of 1‐Naphthol Derivatives: Solvent‐Tuning of the Chemoselectivity.
- Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach. (2024).
- 1-Naphthol Hydrogen
- Rhodium‐Catalyzed Homogeneous Enantioselective Transfer Hydrogenation of 1‐Naphthol Derivatives: Solvent‐Tuning of the Chemoselectivity. (2024).
- Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous C
- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo C
- Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent. (2006).
- Selective Hydrogenation of Naphthalene over γ-Al2O3-Supported NiCu and NiZn Bimetal C
- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo C
- Vapor Phase Hydrogenation of Naphthalene and Tetralin over Nickel Catalyst. Journal of the American Chemical Society.
- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023). MDPI.
- Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. (2019).
- Bimetallic catalysts for hydrogen gener
- Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. (2019). The Journal of Organic Chemistry.
Sources
- 1. Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium‐Catalyzed Homogeneous Enantioselective Transfer Hydrogenation of 1‐Naphthol Derivatives: Solvent‐Tuning of the Chemoselectivity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Bimetallic catalysts for hydrogen generation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 1,2,3,4-Tetrahydro-1-naphthol Analogs
This guide provides a comprehensive comparison of the structural analogs of 1,2,3,4-tetrahydro-1-naphthol, with a focus on their diverse biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds, supported by experimental data and detailed protocols.
Introduction: The Versatile Tetralone Scaffold
This compound belongs to the tetralone family, a class of compounds characterized by a bicyclic aromatic hydrocarbon structure. The tetralone scaffold is a crucial pharmacophore found in numerous natural products and serves as a versatile starting material for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of bioactivities, including antibacterial, antitumor, and significant effects on the central nervous system (CNS).[1][2] The inherent reactivity and structural features of the tetralone core make it a privileged scaffold in medicinal chemistry, enabling the development of novel therapeutics targeting multiple biological endpoints.[1][2]
This compound itself is a chiral alcohol and a key intermediate in various chemical syntheses.[4] Its enantiomers have been used as probes to study enzyme-substrate interactions, highlighting the stereochemical importance in its biological recognition.[5] This foundational understanding of the parent molecule provides the basis for exploring the vast chemical space and biological potential of its structural analogs.
Structural Analogs and Their Biological Activities: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the tetralin ring system. This section will explore key classes of these analogs, focusing on their interactions with major neurotransmitter systems.
Aminotetralin Derivatives: Modulators of Dopamine and Serotonin Receptors
A significant portion of research on tetralone derivatives has focused on aminotetralins, where the hydroxyl group of this compound is replaced by an amino group. These compounds have shown remarkable affinity and selectivity for dopamine and serotonin receptors, making them valuable tools for neuroscience research and potential therapeutics for neuropsychiatric disorders.
2-Aminotetralin derivatives have been extensively studied as dopamine receptor agonists.[6] The position and nature of substituents on both the aromatic and saturated rings play a critical role in their potency and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.).
For instance, dihydroxy-2-aminotetralin derivatives have been investigated for their dopaminergic and adrenergic actions.[7] The catechol-derived isomers (5,6-dihydroxy and 6,7-dihydroxy) generally exhibit more potent dopaminergic activity compared to their resorcinol-derived counterparts (5,7-dihydroxy).[7]
A notable example is Dinapsoline, a potent full D1 dopamine agonist.[8][9] Its rigid structure, derived from the naphth[1,2,3-de]isoquinoline backbone, was designed based on a pharmacophore model of the D1 receptor.[8][9] Small alkyl substitutions on the dinapsoline backbone can significantly alter its D1:D2 selectivity, demonstrating the fine-tuning possible within this chemical series.[8]
Structure-Activity Relationship (SAR) for Dopaminergic Aminotetralins
Caption: SAR of 2-Aminotetralin Analogs at Dopamine Receptors.
Aminotetralin derivatives also exhibit significant activity at serotonin (5-HT) receptors. The 5-HT₂ receptor family (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C) and the 5-HT₇ receptor are key targets for these compounds.[10][11]
For example, (2S, 4R)-(-)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) is a stereospecific agonist at the 5-HT₂C receptor with inverse agonist activity at 5-HT₂ₐ and 5-HT₂ₙ receptors.[10] Modifications at the C(4)-position of PAT have been explored to modulate its affinity and selectivity across the 5-HT₂ receptor subtypes and the histamine H₁ receptor.[10]
Furthermore, 5-substituted-2-aminotetralins (5-SATs) have emerged as a chemotype for developing dual 5-HT₁ₐ/5-HT₇ receptor modulators, which have potential applications in treating neuropsychiatric disorders.[12]
Comparative Biological Activity of Representative Aminotetralin Analogs
| Compound | Target Receptor(s) | Activity | Key Structural Features | Reference |
| Dinapsoline | Dopamine D1 | Full Agonist | Rigid naphth[1,2,3-de]isoquinoline backbone | [8][9] |
| (2S, 4R)-(-)-trans-PAT | Serotonin 5-HT₂C | Agonist | Phenyl substitution at C4, trans-stereochemistry | [10] |
| 5-SAT Derivatives | Serotonin 5-HT₁ₐ/5-HT₇ | Modulators | Substitution at the 5-position of the aminotetralin core | [12] |
| M-8 | α- and β-Adrenoceptors | Agonist | Secondary amine | [13] |
Adrenergic Activity of Aminotetralin Analogs
In addition to their effects on dopaminergic and serotonergic systems, some aminotetralin derivatives interact with adrenergic receptors. Structure-activity relationship studies have shown that the nature of the amine substituent (primary, secondary, or tertiary) influences the selectivity for α- versus β-adrenoceptors.[13]
For instance, secondary amines like M-8 and JOD-176 exhibit β-adrenoceptor stimulating activity, with some specificity for β₂-adrenoceptors, while tertiary amines tend to show weak α-adrenoceptor stimulating activity.[13]
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of 2-Aminotetralin Derivatives
The synthesis of 2-aminotetralin derivatives often starts from the corresponding tetralone. A common synthetic route involves reductive amination.
Protocol: Reductive Amination of α-Tetralone
-
Reaction Setup: In a round-bottom flask, dissolve α-tetralone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add the desired amine (e.g., methylamine, dimethylamine; 1.1 equivalents) to the solution.
-
Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Synthesis and Evaluation of Aminotetralin Analogs
Caption: General workflow for the development of aminotetralin-based drug candidates.
In Vitro Biological Evaluation: Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of the synthesized analogs for their target receptors.
Protocol: Radioligand Binding Assay for Dopamine D₂ Receptors
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
-
Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled D₂ antagonist (e.g., haloperidol).
-
Incubation and Termination: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). Terminate the assay by rapid filtration through glass fiber filters.
-
Washing and Scintillation Counting: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) of the test compound by non-linear regression analysis.
Conclusion and Future Perspectives
The structural analogs of this compound represent a rich source of biologically active molecules with diverse pharmacological profiles. The tetralone and aminotetralin scaffolds have proven to be particularly fruitful for the discovery of potent and selective modulators of key neurotransmitter systems, including the dopaminergic and serotonergic systems.
The structure-activity relationships elucidated for these analogs provide a rational basis for the design of novel therapeutic agents for a range of disorders, from neuropsychiatric conditions to infectious diseases and cancer. Future research in this area will likely focus on the development of analogs with improved selectivity and pharmacokinetic properties, as well as the exploration of novel biological targets for this versatile chemical class. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of these fascinating compounds.
References
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Eur J Med Chem. 2022 Jan 5:227:113964. [Link]
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton | Request PDF.
- Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Arch Int Pharmacodyn Ther. 1976 Oct;223(2):215-22. [Link]
- Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chem Neurosci. 2014 Aug 20; 5(8): 694–706. [Link]
- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.
- Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. ProQuest. [Link]
- 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. J Med Chem. 1982 Sep;25(9):1057-61. [Link]
- Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. 2023, 14, 10, 1863–1877. [Link]
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. J Med Chem. 1977 Nov;20(11):1424-7. [Link]
- Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands. J Med Chem. 2000 Aug 10;43(16):3148-56. [Link]
- 8,9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline: A Potent Full Dopamine D1 Agonist Containing a Rigid-Beta-Phenyldopamine Pharmacophore. J Med Chem. 1996 Jan 19;39(2):542-5. [Link]
- Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacol Ther. 2011 Apr;129(1):12-34. [Link]
Sources
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 529-33-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline: a potent full dopamine D1 agonist containing a rigid-beta-phenyldopamine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 13. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydro-1-naphthol
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and sustainable science. This guide provides a detailed protocol for the safe and compliant disposal of 1,2,3,4-Tetrahydro-1-naphthol (also known as α-Tetralol), moving beyond simple instructions to explain the critical reasoning behind each procedural step.
Foundational Knowledge: Hazard Profile and Regulatory Standing
Understanding the specific hazards of this compound is paramount to handling its waste correctly. This compound is not benign; it presents several health and environmental risks that dictate its disposal pathway.
Key Health Hazards:
-
Irritant: Causes serious eye irritation, skin irritation, and may cause respiratory tract irritation.[1][2][3]
Environmental Considerations: While data specific to this compound's aquatic toxicity is limited, the related compound 1,2,3,4-tetrahydronaphthalene shows a potential for bioaccumulation and is considered a hazard to the environment.[4] Given its low water solubility, it is prudent to assume that this compound could pose a risk to aquatic ecosystems if improperly released.[4]
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[1]
-
Listing Status: this compound is not found on the RCRA P-series (acute hazardous) or U-series (toxic hazardous) lists.[1]
-
Characteristic Analysis:
-
Ignitability (D001): With a flash point above 112 °C (233.6 °F), it does not meet the <60 °C threshold for an ignitable hazardous waste.[1][5]
-
Corrosivity (D002): It is not an aqueous solution with a high or low pH and does not corrode steel.[6]
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive or water-reactive properties.[6]
-
Toxicity (D004-D043): It is not expected to fail the Toxicity Characteristic Leaching Procedure (TCLP) for regulated contaminants.
-
Therefore, pure, unused this compound is not typically classified as a federal hazardous waste. However, waste generators must consult state and local regulations, which may be more stringent, and remember that this classification can change if the chemical is mixed with other hazardous wastes.[1]
Table 1: Hazard and Regulatory Summary for this compound
| Parameter | Classification & Data | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Signal Word | Warning | [2][7] |
| Flash Point | > 112 °C (> 233.60 °F) | [1] |
| RCRA Waste Code | None (if pure); must be determined by generator based on characteristics and mixtures. | [1] |
| TSCA Status | Listed on the TSCA inventory. | [1] |
Pre-Disposal Safety: Engineering Controls and Personal Protection
Before handling any chemical waste, establishing a safe working environment is critical. These protocols are designed to prevent exposure and ensure preparedness.
-
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[8] This is the primary line of defense to prevent the inhalation of any vapors or mists.[1] Facilities should also be equipped with an eyewash station and a safety shower in close proximity.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Body Protection: A chemical apron or lab coat should be worn to protect against splashes.[1]
-
-
Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials can react dangerously. Keep the waste in its original or a compatible, clearly labeled container.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Containerization
-
Confirm Waste Identity: Ensure the waste is solely this compound or a solution where all components are known. If it is mixed with other chemicals, the entire mixture must be re-characterized. For example, a mixture with a listed solvent (e.g., methanol from F003) would cause the entire waste stream to be regulated as hazardous.
-
Select a Container: Use a chemically compatible container with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: Immediately label the container with the words "Waste this compound" and list any other components and their approximate percentages. Include the date of accumulation.
Step 2: On-Site Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should be in a well-ventilated location, away from heat or ignition sources, and incompatible materials (e.g., strong oxidizing agents).[1][10]
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 3: Final Disposal Pathway
The final step is to transfer the waste to a licensed disposal facility via your institution's Environmental Health & Safety (EHS) department or a certified contractor.
-
Contact EHS: Schedule a waste pickup with your institution's EHS office. Follow their specific procedures for pickup requests and documentation.
-
Documentation: Complete any required waste manifests or tags accurately. This is a legal requirement and ensures the waste is tracked from "cradle-to-grave."
-
Professional Disposal: The ultimate disposal method will be determined by the approved waste disposal facility. For organic compounds like this, the most common and environmentally sound method is high-temperature incineration in a permitted facility.
Diagram 1: Disposal Decision Workflow
This diagram outlines the logical steps for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's emergency response line immediately.
-
Control and Contain: Prevent the spill from spreading or entering drains. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the liquid.
-
Cleanup:
-
Don the appropriate PPE as described in Section 2.
-
Carefully sweep or scoop the absorbed material into a suitable disposal container.[1]
-
Wipe the spill area with a cloth or towel dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) must be placed in a sealed, labeled container and disposed of as chemical waste through your EHS department.[11]
By adhering to this comprehensive guide, you not only ensure compliance with regulations but also actively contribute to a culture of safety and responsibility within the scientific community.
References
- Initial Assessment Profile for 1,2,3,4-Tetrahydronaphthalene. (2004). SIAM 19.
- Safety Data Sheet for 1,2,3,4-Tetrahydro-2-naphthol. (2021). Fisher Scientific.
- Material Safety Data Sheet for this compound, 85+%. Cole-Parmer.
- Safety Data Sheet for 1-Naphthol. (2019). AquaPhoenix Scientific, Inc.
- Safety Data Sheet for 1-Naphthol. (2024). Sigma-Aldrich.
- Safety Data Sheet for 2-Naphthol. (2025). Sigma-Aldrich.
- PubChem Compound Summary for CID 10723, 1,2,3,4-Tetrahydro-1-naphthalenol.
- Material Safety Data Sheet for 1-Naphthol >98%. (2013). Fisher Scientific.
- PubChem Compound Summary for CID 7058028, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.
- Safety Data Sheet for 1-Naphthol. Techno PharmChem.
- Product Information for 1,2,3,4-Tetrahydronaphthalene.
- Safety D
- Safety Data Sheet for α-Naphthol. (2010). Fisher Scientific.
- Safety Data Sheet for 1,2,3,4-Tetrahydro-2-methyl-1-naphthol. (2023). ChemicalBook.
- Safety Information for (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Sigma-Aldrich.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland.
- EPA Hazardous Waste Codes. Alfred University.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. my.alfred.edu [my.alfred.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol 99 23357-45-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. technopharmchem.com [technopharmchem.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,2,3,4-Tetrahydro-1-naphthol
An Essential Guide to Personal Protective Equipment (PPE) for Handling 1,2,3,4-Tetrahydro-1-naphthol
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides an in-depth, practical framework for the safe handling of this compound, a common intermediate in synthetic chemistry. We will move beyond a simple checklist of personal protective equipment (PPE) to understand the causality behind each recommendation, ensuring a self-validating system of safety for your laboratory operations.
Hazard Assessment: The "Why" Behind the PPE
Understanding the specific risks associated with this compound is the foundational step in building a robust safety protocol. Its hazards dictate every choice we make in selecting and using PPE. The compound is classified with several key hazards that demand respect and careful management.[1][2][3][4][5]
Key Hazards of this compound
| Hazard Classification | GHS Code | Description of Risk | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][4][5] | Prevents accidental ingestion through hand-to-mouth contact. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[2][3][4][5] | Direct contact with skin must be avoided to prevent irritation. |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2][3][4] | Direct contact or splashes can cause significant eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][3][4][5] | Inhalation of dust or vapors can irritate the respiratory system. |
| Combustible Solid | - | Flash point >112°C (>233.6°F).[2][6] | While not highly flammable, it can burn if exposed to an ignition source. |
This hazard profile demonstrates that exposure through all primary routes—ingestion, skin contact, eye contact, and inhalation—poses a significant risk. Therefore, our PPE strategy must create a comprehensive barrier to protect against these multiple exposure pathways.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment of the hazards detailed above.
Hand Protection: The First Line of Defense
-
Primary Recommendation: Nitrile gloves are the standard for handling this compound in solid or solution form. They offer excellent resistance to a wide range of chemicals and provide a good balance of dexterity and protection.
-
Causality: The primary risk is skin irritation.[2][3][6] Nitrile gloves form an effective barrier against accidental contact. For the related compound 1,2,3,4-Tetrahydronaphthalene, chemical-resistant gloves like nitrile or neoprene are recommended.
-
Field-Proven Insights:
-
Double Gloving: For procedures involving larger quantities or a higher risk of splashing, consider wearing two pairs of nitrile gloves. This provides an added layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Proper Removal: Remove gloves by peeling them off from the cuff downwards, turning them inside out, and avoiding contact with the contaminated outer surface. Dispose of them immediately in the designated chemical waste container.
-
Eye and Face Protection: Shielding from Irritation
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.
-
Enhanced Protection: When there is a risk of splashing (e.g., transferring solutions, heating) or when handling the powder outside of a chemical fume hood, a face shield must be worn in addition to safety glasses.[6]
-
Causality: this compound causes serious eye irritation.[1][2][3] Safety glasses protect against incidental contact, while a face shield provides a broader barrier against splashes that could circumvent glasses.
Respiratory Protection: Preventing Irritation
-
Standard Handling: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required, as the engineering control mitigates the risk of inhalation.
-
When a Respirator is Required: A NIOSH-approved N95 respirator or equivalent is required under the following conditions[2][6]:
-
Handling the solid chemical outside of a fume hood.
-
When there is a potential for aerosol or dust generation (e.g., weighing, scraping, or vigorous mixing).
-
During spill clean-up operations.
-
-
Causality: The compound may cause respiratory irritation.[2][3][6] A respirator prevents the inhalation of fine particles or aerosols, directly protecting the respiratory tract.
Protective Clothing: Body Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.
-
Chemical Apron: For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]
-
Footwear: Closed-toe shoes are mandatory. Shoe covers may be required in designated hazardous drug handling areas.[7]
Operational Guide: From Receiving to Disposal
A self-validating safety system integrates PPE with safe operational procedures.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[6]
-
Donning PPE: Don your lab coat, safety glasses, and gloves. If required by your risk assessment, don your respirator and face shield.
-
Weighing (Solid Form): Carefully weigh the solid chemical within the fume hood to minimize the escape of dust. Use a spatula to gently transfer the material. Avoid any actions that could create dust clouds.
-
Transferring: Whether solid or liquid, conduct all transfers slowly and carefully to prevent splashes. Use appropriate glassware and funnels.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Spill Management
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess: Evaluate the size of the spill and determine if you can safely clean it up with the available equipment.
-
Contain: Wearing appropriate PPE (including respiratory protection), contain the spill by vacuuming or sweeping up the material.[6] Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Chemical Waste: All waste containing this compound must be disposed of in a designated hazardous waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE must be placed in a sealed bag and disposed of as hazardous waste.[8] Do not discard them in the regular trash.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned procedure.
Caption: PPE selection workflow for this compound.
Emergency Procedures: A Self-Validating System
In the event of an exposure, immediate and correct first aid is critical. Following these procedures validates the importance of the PPE protocols designed to prevent such incidents.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
By adhering to these comprehensive guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Material Safety Data Sheet - this compound, 85+%. Cole-Parmer.
- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723. PubChem.
- SDS of this compound, Safety Data Sheets, CAS 529-33-9. chemBlink.
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol 99 23357-45-1. Sigma-Aldrich.
- This compound - [T67609]. Synthonix.
- 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya.
- SIAM 19, 19-22 October 2004 DE/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 119-64-2 Chemical Name 1,2,3,4-Tetrahydronaphthalene.
- This compound. ChemScene.
- 1-NAPHTHOL. European Commission.
- 1 - NAPHTHOL MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. PubChem.
- Safety Data Sheet: 1-Naphthol. Carl ROTH.
- SAFETY DATA SHEET. Fisher Scientific.
- This compound | 529-33-9. ChemicalBook.
- 1-Naphthol CAS No 90-15-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- 1-Naphthol Solution (AN2210SS) - Safety Data Sheet.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- 1,2,3,4-Tetrahydro-1-naphthalenol. Synquest Labs.
Sources
- 1. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-1,2,3,4-四氢-1-萘酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
